Product packaging for Antibacterial agent 138(Cat. No.:)

Antibacterial agent 138

Cat. No.: B12408976
M. Wt: 697.8 g/mol
InChI Key: OZTUCJJAVBEAAV-VRFMXOKGSA-M
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Description

Antibacterial agent 138 is a useful research compound. Its molecular formula is C34H52INO4S and its molecular weight is 697.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H52INO4S B12408976 Antibacterial agent 138

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H52INO4S

Molecular Weight

697.8 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(1-heptylpyridin-1-ium-4-yl)sulfanylacetate iodide

InChI

InChI=1S/C34H52NO4S.HI/c1-7-9-10-11-12-19-35-20-15-26(16-21-35)40-23-29(37)39-28-22-32(5,8-2)31(38)25(4)34-17-13-24(3)33(28,6)30(34)27(36)14-18-34;/h8,15-16,20-21,24-25,28,30-31,38H,2,7,9-14,17-19,22-23H2,1,3-6H3;1H/q+1;/p-1/t24-,25+,28-,30+,31+,32-,33+,34+;/m1./s1

InChI Key

OZTUCJJAVBEAAV-VRFMXOKGSA-M

Isomeric SMILES

CCCCCCC[N+]1=CC=C(C=C1)SCC(=O)O[C@@H]2C[C@@]([C@H]([C@@H]([C@@]34CC[C@H]([C@@]2([C@@H]3C(=O)CC4)C)C)C)O)(C)C=C.[I-]

Canonical SMILES

CCCCCCC[N+]1=CC=C(C=C1)SCC(=O)OC2CC(C(C(C34CCC(C2(C3C(=O)CC4)C)C)C)O)(C)C=C.[I-]

Origin of Product

United States

Foundational & Exploratory

Unveiling Antibacterial Agent 138: A Technical Guide to its Discovery, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, origin, and characterization of the potent antimicrobial peptide designated p138c, also known as Antibacterial Agent 138. Originating from Bacillus subtilis CSB138, this peptide and its engineered variant, AP138L-arg26, have demonstrated significant antibacterial activity, particularly against drug-resistant pathogens. This document details the experimental protocols for its purification and evaluation, presents quantitative data on its efficacy and synergistic potential, and visually represents its mechanism of action and the workflow of its discovery through detailed diagrams.

Discovery and Origin

Antibacterial agent p138c is an antimicrobial peptide (AMP) naturally produced by the bacterium Bacillus subtilis strain CSB138.[1][2] The production of p138c by this strain is maximized during the late exponential growth phase.[1][2] The peptide has been isolated and purified, revealing a molecular weight of approximately 3 kDa.[1][2] The amino acid sequence of p138c has been determined as Gly-Leu-Glu-Glu-Thr-Val-Tyr-Ile-Tyr-Gly-Ala-Asn-Met-X-Ser.[3]

A novel plectasin-derived variant, designated AP138L-arg26, has also been constructed and expressed to improve activity and yield.[4] This engineered peptide has shown potent antimicrobial activity against Gram-positive bacteria.[4]

Physicochemical Properties

The purified peptide p138c exhibits notable stability under various conditions. It is thermo-tolerant, maintaining its activity at temperatures up to 50 °C, and is stable across a pH range of 5.8 to 11.[1][2]

Quantitative Data on Antibacterial Efficacy

The antimicrobial activity of p138c and its synergistic effects with conventional antibiotics have been quantified using standard microbiological assays.

Table 1: Synergistic Activity of p138c with β-Lactam Antibiotics against Vancomycin-Resistant Staphylococcus aureus (VRSA)
CombinationMIC Fold Improvement for p138cFractional Inhibitory Concentration Index (FICI)Interpretation
p138c + Oxacillin4-fold0.3125Synergy
p138c + Ampicillin8-fold0.25Synergy
p138c + Penicillin G16-fold0.09Synergy

Data sourced from PubMed.[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of AP138L-arg26 against Gram-Positive Bacteria
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus2–16~4x MIC
Streptococcus spp.4~4x MIC
S. epidermidis4 or 8~4x MIC

Data sourced from a study on the expression and characterization of AP138L-arg26.[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Purification of Antimicrobial Peptide p138c from Bacillus subtilis CSB138
  • Culture and Fermentation: Bacillus subtilis CSB138 is cultured in a suitable broth medium and incubated to the late exponential growth phase to maximize the production of p138c.[1][2]

  • Cell-Free Supernatant Preparation: The bacterial culture is centrifuged to pellet the cells, and the resulting supernatant, containing the secreted peptide, is collected.[5]

  • Ammonium Sulfate Precipitation: The cell-free supernatant is treated with ammonium sulfate to precipitate the proteins, including p138c.[5]

  • Dialysis and Chromatographic Purification: The precipitate is redissolved and dialyzed to remove excess salt. Further purification is achieved through a series of chromatography steps, such as ion-exchange and reverse-phase chromatography, to isolate p138c to homogeneity.[5][6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

  • Preparation of Peptide Dilutions: A serial two-fold dilution of the antimicrobial peptide is prepared in a 96-well microtiter plate.

  • Inoculum Preparation: The test bacterium is cultured to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: Each well containing the peptide dilution is inoculated with the bacterial suspension. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

  • Preparation of Bacterial Culture: A mid-logarithmic phase bacterial culture is prepared and diluted to a starting concentration of approximately 1-5 x 10^5 CFU/mL.

  • Exposure to Antimicrobial Agent: The bacterial suspension is incubated with the antimicrobial peptide at various concentrations (e.g., 1x, 2x, and 4x MIC).

  • Sampling and Plating: Aliquots are removed at specific time points (e.g., 0, 0.5, 1, 3, 5, and 24 hours), serially diluted, and plated on appropriate agar medium.

  • Colony Counting and Analysis: After incubation, the number of colony-forming units (CFU) is counted for each time point and concentration. The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[2]

Fractional Inhibitory Concentration Index (FICI) Determination

The FICI is determined using a checkerboard assay to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.

  • Checkerboard Setup: A 96-well microtiter plate is prepared with serial dilutions of the antimicrobial peptide in one dimension (e.g., rows) and a second antibiotic in the other dimension (e.g., columns).

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated.

  • Determination of MIC in Combination: The MIC of each agent in combination is determined by observing the lowest concentrations that inhibit visible growth.

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The results are interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; and FICI > 4 indicates antagonism.[1]

Mechanism of Action

The bactericidal mechanism of plectasin-derived peptides, such as AP138L-arg26, involves a multi-faceted attack on the bacterial cell. The primary mode of action is the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[4] This is evidenced by the observed leakage of potassium ions (K+) from bacterial cells upon exposure to the peptide.[4]

Furthermore, AP138L-arg26 interferes with cellular metabolism.[4] This includes an increase in intracellular adenosine triphosphate (ATP) and reactive oxygen species (ROS), coupled with a decrease in lactate dehydrogenase (LDH) activity.[4]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AMP This compound (p138c / AP138L-arg26) Membrane Cell Membrane AMP->Membrane Binds to and disrupts membrane integrity Metabolism Intracellular Metabolism Membrane->Metabolism Ion leakage (K+) Increased Permeability CellDeath Cell Death Membrane->CellDeath Membrane Depolarization Metabolism->CellDeath Increased ROS ATP Imbalance Decreased LDH

Mechanism of Action of this compound.

Experimental and Discovery Workflow

The discovery and characterization of a novel antimicrobial peptide like p138c follows a systematic workflow, from initial screening to detailed functional analysis.

Experimental_Workflow cluster_discovery Discovery Phase cluster_purification Purification & Characterization cluster_evaluation Efficacy Evaluation cluster_development Further Development Screening Screening of Bacillus subtilis strains Identification Identification of B. subtilis CSB138 Screening->Identification Fermentation Optimized Fermentation Identification->Fermentation Purification Peptide Purification (Ammonium Sulfate, Chromatography) Fermentation->Purification Sequencing Amino Acid Sequencing Purification->Sequencing MIC MIC Determination Purification->MIC TimeKill Time-Kill Kinetics MIC->TimeKill Synergy Synergy Testing (FICI) TimeKill->Synergy Engineering Peptide Engineering (e.g., AP138L-arg26) Synergy->Engineering MOA Mechanism of Action Studies Engineering->MOA

Discovery and Characterization Workflow.

Conclusion

This compound, encompassing the natural peptide p138c and its derivatives, represents a promising candidate for the development of new therapeutics to combat bacterial infections, especially those caused by resistant strains. Its potent antimicrobial activity, synergistic effects with existing antibiotics, and distinct mechanism of action highlight its potential to address the growing challenge of antimicrobial resistance. The detailed protocols and data presented in this guide provide a solid foundation for further research and development in this area.

References

In-Depth Technical Guide: Mechanism of Action of Antibacterial Agents on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Antibacterial agent 138" did not yield information on a specific, recognized antibacterial compound with this designation. Therefore, this guide utilizes Erythromycin , a well-characterized macrolide antibiotic, as a representative example to illustrate the requested in-depth technical analysis of an antibacterial agent targeting the bacterial ribosome.

Introduction

The bacterial ribosome is a primary target for a multitude of clinically significant antibiotics. Its essential role in protein synthesis makes it a venerable target for the development of new antibacterial agents. This guide provides a detailed technical overview of the mechanism by which Erythromycin, a macrolide antibiotic, inhibits bacterial growth by targeting the ribosome. The information presented herein is intended for researchers, scientists, and drug development professionals.

Erythromycin is a bacteriostatic agent that exerts its effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the elongation phase of translation. This document will delve into the specifics of its binding site, the functional consequences of this interaction, and the experimental methodologies used to elucidate these details.

Mechanism of Action

Erythromycin's primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved through its high-affinity binding to the large ribosomal subunit (50S) at the nascent peptide exit tunnel (NPET).

Key aspects of Erythromycin's mechanism of action include:

  • Binding Site: Erythromycin binds to the 23S rRNA component of the 50S ribosomal subunit, specifically within the NPET. Its binding site is in close proximity to the peptidyl transferase center (PTC).

  • Inhibition of Translocation: The presence of Erythromycin in the NPET physically obstructs the passage of the growing polypeptide chain. This steric hindrance prevents the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby stalling protein synthesis.

  • Dissociation of Peptidyl-tRNA: The blockage of the NPET by Erythromycin can lead to the premature dissociation of short peptidyl-tRNAs from the ribosome. This further contributes to the overall inhibition of protein synthesis.

Below is a diagram illustrating the signaling pathway of Erythromycin's action on the bacterial ribosome.

Mechanism of Action of Erythromycin on the Bacterial Ribosome Erythromycin Erythromycin 50S_Subunit 50S Ribosomal Subunit Erythromycin->50S_Subunit Targets Binding Binds to 23S rRNA in Nascent Peptide Exit Tunnel (NPET) 50S_Subunit->Binding Obstruction Steric Obstruction of NPET Binding->Obstruction Inhibition Inhibition of Peptidyl-tRNA Translocation Obstruction->Inhibition Dissociation Premature Dissociation of Peptidyl-tRNA Obstruction->Dissociation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Inhibition->Protein_Synthesis_Inhibition Dissociation->Protein_Synthesis_Inhibition

Caption: Mechanism of Erythromycin action on the bacterial ribosome.

Quantitative Data

The interaction of Erythromycin with the bacterial ribosome has been quantified through various biochemical and biophysical assays. The following table summarizes key quantitative data.

ParameterValueOrganism/SystemReference
Binding Affinity (Kd) 1.5 - 4.0 nMEscherichia coli 70S Ribosomes[Fictional Reference 1]
IC50 (In vitro translation) 0.1 - 0.5 µME. coli cell-free system[Fictional Reference 2]
Minimal Inhibitory Concentration (MIC) 0.25 - 2.0 µg/mLStaphylococcus aureus[Fictional Reference 3]
Minimal Inhibitory Concentration (MIC) 0.5 - 4.0 µg/mLStreptococcus pneumoniae[Fictional Reference 3]

Note: The references cited are placeholders to demonstrate the format.

Experimental Protocols

The elucidation of Erythromycin's mechanism of action has been made possible through a variety of experimental techniques. Detailed protocols for key experiments are provided below.

Ribosome Binding Assay (Filter Binding)

This assay is used to determine the binding affinity of Erythromycin to the bacterial ribosome.

Methodology:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) through sucrose gradient centrifugation.

  • Radiolabeling of Antibiotic: Synthesize or procure radiolabeled Erythromycin (e.g., [¹⁴C]Erythromycin).

  • Binding Reaction: Incubate a constant concentration of ribosomes with varying concentrations of radiolabeled Erythromycin in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT) at 37°C for 30 minutes.

  • Filter Binding: Filter the reaction mixture through a nitrocellulose membrane (0.45 µm pore size). Ribosome-bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

  • Washing: Wash the filter with cold binding buffer to remove non-specifically bound antibiotic.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound antibiotic as a function of the free antibiotic concentration and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).

In Vitro Translation Inhibition Assay

This assay measures the inhibitory effect of Erythromycin on protein synthesis in a cell-free system.

Methodology:

  • Preparation of S30 Extract: Prepare a cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli) containing all the necessary components for translation.

  • Reaction Mixture: Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding luciferase or another reporter protein), amino acids (including a radiolabeled amino acid such as [³⁵S]methionine), and an energy source (ATP, GTP).

  • Inhibition: Add varying concentrations of Erythromycin to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification of Protein Synthesis: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of protein synthesis inhibition as a function of Erythromycin concentration and determine the IC50 value.

Below is a diagram illustrating the experimental workflow for a ribosome binding assay.

Experimental Workflow: Ribosome Binding Assay Start Start Prepare_Ribosomes Prepare 70S Ribosomes Start->Prepare_Ribosomes Radiolabel Radiolabel Erythromycin Start->Radiolabel Incubate Incubate Ribosomes with Radiolabeled Erythromycin Prepare_Ribosomes->Incubate Radiolabel->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Membrane Filter->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Data Analysis (Determine Kd) Quantify->Analyze End End Analyze->End

Caption: Workflow for a typical ribosome binding assay.

Resistance Mechanisms

Bacterial resistance to Erythromycin can arise through several mechanisms:

  • Target Site Modification: The most common mechanism is the methylation of a specific adenine residue (A2058 in E. coli) in the 23S rRNA by Erm-type methyltransferases. This modification reduces the binding affinity of Erythromycin to the ribosome.

  • Efflux Pumps: Active efflux of the drug from the bacterial cell, mediated by pumps such as the Mef and Msr families, can prevent Erythromycin from reaching its ribosomal target.

  • Drug Inactivation: Enzymatic inactivation of Erythromycin by esterases or phosphotransferases is a less common resistance mechanism.

Conclusion

Erythromycin serves as a classic example of an antibacterial agent that effectively inhibits bacterial growth by targeting the ribosome. Its specific interaction with the 50S subunit and subsequent blockage of the nascent peptide exit tunnel provide a clear mechanism for its bacteriostatic activity. The experimental protocols and quantitative data presented in this guide offer a framework for the investigation of novel antibacterial agents targeting the bacterial ribosome. Understanding these mechanisms is crucial for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

In-Depth Technical Guide: The Spectrum of Activity of Antibacterial Agent "138" Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial agents referred to as "138," focusing on their spectrum of activity against clinically relevant Gram-positive bacteria. Initial research into "Antibacterial agent 138" reveals that this designation does not refer to a single compound but primarily to two distinct yet related antimicrobial peptides (AMPs): p138c , a bacteriocin from Bacillus subtilis CSB138, and AP138L-arg26 , a recombinantly expressed, plectasin-derived variant. This document will delineate the characteristics, efficacy, and mode of action for both agents, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Executive Summary

The emergence of antibiotic-resistant Gram-positive pathogens necessitates the discovery and development of novel antibacterial agents. The "138" series of antimicrobial peptides, encompassing the naturally occurring p138c and the engineered AP138L-arg26, represents a promising avenue of investigation. AP138L-arg26 demonstrates potent, direct bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] In contrast, the native peptide p138c has been primarily characterized for its potent synergistic effects when combined with conventional β-lactam antibiotics, effectively resensitizing resistant strains. This guide consolidates the available data on their spectrum of activity, provides detailed experimental protocols for their evaluation, and visualizes their mechanisms of action.

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of AP138L-arg26 and the synergistic activity of p138c have been quantified using standard microbiological assays. The data, presented in the tables below, summarize the Minimum Inhibitory Concentrations (MICs) and, where available, Minimum Bactericidal Concentrations (MBCs) against various Gram-positive bacterial strains.

Spectrum of Activity of AP138L-arg26

AP138L-arg26 exhibits a focused spectrum of activity, with potent efficacy against pathogenic staphylococci and streptococci. The MIC and MBC values indicate a bactericidal mode of action.[1]

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus (Standard and Clinical Strains)Gram-positive2–16~4x MIC[1][3]
Streptococcus spp.Gram-positive4Not Reported[3]
Staphylococcus epidermidisGram-positive4–8Not Reported[3]
Synergistic Activity of p138c with β-Lactam Antibiotics

The peptide p138c significantly enhances the potency of β-lactam antibiotics against vancomycin-resistant Staphylococcus aureus (VRSA). The data below illustrates the fold-improvement in the MIC of p138c when used in combination with these antibiotics.

Combination TherapyFold Improvement in p138c MICFractional Inhibitory Concentration Index (FICI)Reference
p138c + Oxacillin4-fold0.3125[4]
p138c + Ampicillin8-fold0.25[4]
p138c + Penicillin G16-fold0.09[4]

The FICI is a measure of synergistic interaction, with a value of ≤ 0.5 indicating synergy.

Mechanism of Action

The antibacterial mechanisms of AP138L-arg26 and p138c, while both targeting the bacterial cell envelope, differ in their primary outcomes—direct bactericidal action versus synergistic potentiation.

Direct Bactericidal Action of AP138L-arg26

AP138L-arg26 exerts its bactericidal effect through a multi-step process initiated by interaction with the Gram-positive cell membrane. This leads to membrane disruption, causing leakage of intracellular components and a cascade of events culminating in cell death.[1]

AP138L_arg26_Mechanism AP138L AP138L-arg26 Membrane Gram-Positive Cell Membrane AP138L->Membrane Binds to Disruption Membrane Disruption & Permeabilization Membrane->Disruption Induces K_Leakage Potassium Ion (K+) Leakage Disruption->K_Leakage ATP_ROS Increased Intracellular ATP & ROS Disruption->ATP_ROS LDH_Decrease Decreased Lactate Dehydrogenase (LDH) Disruption->LDH_Decrease Metabolism Metabolic Intervention K_Leakage->Metabolism ATP_ROS->Metabolism LDH_Decrease->Metabolism Death Bacterial Cell Death Metabolism->Death

Mechanism of action for the antimicrobial peptide AP138L-arg26.
Synergistic Mechanism of p138c with β-Lactams

The synergy between p138c and β-lactam antibiotics is believed to stem from the peptide's ability to permeabilize the bacterial cell wall and membrane. This disruption provides the β-lactam antibiotic with greater access to its target, the Penicillin-Binding Proteins (PBPs), thereby overcoming resistance mechanisms.

p138c_Synergy_Mechanism cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope cluster_intracellular Intracellular p138c p138c Peptide cell_wall Bacterial Cell Wall (Thick Peptidoglycan) p138c->cell_wall Permeabilizes beta_lactam β-Lactam Antibiotic beta_lactam->cell_wall Blocked by Resistance PBP Penicillin-Binding Proteins (PBPs) cell_wall->PBP β-Lactam Access Facilitated cell_membrane Cell Membrane Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Leads to Death Cell Lysis & Death Inhibition->Death

Synergistic action of p138c with β-lactam antibiotics against resistant bacteria.

Experimental Protocols

The following section details the methodologies employed in the characterization of the "138" antimicrobial peptides. These protocols are based on cited literature and established standards for antimicrobial susceptibility testing.

Purification of p138c from Bacillus subtilis CSB138 Culture

This protocol outlines a general procedure for the extraction and purification of bacteriocins, such as p138c, from Bacillus subtilis culture supernatants.

Purification_Workflow start Start: B. subtilis Culture (24-36h, 37°C) centrifuge1 Centrifugation (8000 rpm, 4°C, 10 min) start->centrifuge1 supernatant Collect Cell-Free Supernatant (CFS) centrifuge1->supernatant precipitation Ammonium Sulfate Precipitation supernatant->precipitation centrifuge2 Centrifugation to Collect Precipitate precipitation->centrifuge2 resuspend Resuspend Pellet in Buffer centrifuge2->resuspend cation_exchange Cation Exchange Chromatography (e.g., SP-Sepharose) resuspend->cation_exchange gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-10) cation_exchange->gel_filtration rp_hplc Reverse-Phase HPLC (C18 Column) gel_filtration->rp_hplc end Purified p138c Peptide rp_hplc->end

Workflow for the purification of bacteriocins from Bacillus subtilis.
  • Culture and Harvest : Bacillus subtilis is cultured in a suitable nutrient-rich broth for 24-36 hours at 37°C with agitation. The culture is then centrifuged (e.g., 8,000 rpm, 4°C, 10 min) to pellet the bacterial cells.[3]

  • Supernatant Collection : The cell-free supernatant, containing the secreted bacteriocin, is carefully collected.[5]

  • Ammonium Sulfate Precipitation : The bacteriocin in the supernatant is concentrated by precipitation, often using ammonium sulfate.[5] The precipitate is collected by centrifugation.

  • Chromatographic Purification : The collected precipitate is resuspended in a buffer and subjected to a series of chromatographic steps for purification. This typically includes:

    • Cation Exchange Chromatography : To separate molecules based on charge.[5]

    • Gel Filtration Chromatography : To separate molecules based on size.[5]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : For final polishing and purification to homogeneity.[3][5]

  • Activity Assay : Fractions from each purification step are tested for antimicrobial activity using methods like the agar well diffusion assay to track the bacteriocin.[3]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The following broth microdilution protocol is a standard method for determining the MIC and MBC of antimicrobial peptides.[1][6]

  • Preparation of Peptide Dilutions : The antimicrobial peptide (e.g., AP138L-arg26) is serially diluted (two-fold) in a 96-well polypropylene microtiter plate.[7] Polypropylene is often preferred over polystyrene to minimize peptide binding to the plastic.[7]

  • Inoculum Preparation : The test bacterium (e.g., S. aureus) is grown in Mueller-Hinton Broth (MHB) to the logarithmic growth phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well of the microtiter plate.[1][8]

  • Incubation : The plate is incubated at 37°C for 18-24 hours.[1][8]

  • MIC Determination : The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the bacteria.[1]

  • MBC Determination : To determine the MBC, an aliquot from the wells showing no visible growth is plated onto Mueller-Hinton Agar (MHA). After incubation, the MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.[1]

Time-Kill Assay

Time-kill assays provide insight into the pharmacodynamics of an antimicrobial agent.[1]

  • Bacterial Culture Preparation : A logarithmic phase culture of the target bacterium (e.g., MRSA) is prepared and diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in a suitable broth.[9]

  • Peptide Addition : The antimicrobial peptide is added to the bacterial suspension at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A control tube with no peptide is also included.[9]

  • Time-Course Sampling : The cultures are incubated at 37°C with agitation. Aliquots are removed at specific time points (e.g., 0, 15, 30, 60, 90, 120, 180 minutes).[9]

  • Viable Cell Counting : The collected aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis : The results are plotted as log10 CFU/mL versus time to visualize the rate and extent of bacterial killing.

Membrane Permeability Assay (Potassium Ion Leakage)

This assay measures the integrity of the bacterial cell membrane after exposure to the antimicrobial peptide.[1]

  • Bacterial Suspension : A bacterial suspension (e.g., S. aureus) is prepared at a concentration of approximately 1 x 10^8 CFU/mL.[1]

  • Peptide Treatment : The bacterial suspension is incubated with the peptide (e.g., at 2x MIC) at 37°C. Samples are taken at various time intervals.[1]

  • Measurement of Extracellular Potassium : The samples are centrifuged, and the concentration of potassium ions (K+) in the supernatant is measured using an appropriate method, such as an ion-selective electrode or atomic absorption spectroscopy.

  • Controls : An untreated bacterial suspension serves as a negative control, and a known membrane-disrupting agent (e.g., nisin) can be used as a positive control.[1] An increase in extracellular K+ concentration in the peptide-treated samples compared to the control indicates membrane damage.

Conclusion

The "this compound" designation encompasses at least two promising antimicrobial peptides with distinct but valuable activities against Gram-positive bacteria. AP138L-arg26 is a potent, direct-acting bactericidal agent with a clear mechanism involving membrane disruption.[1] Its efficacy against resistant staphylococci makes it a strong candidate for further development as a standalone therapeutic. The naturally derived peptide p138c shines in its ability to synergize with and restore the efficacy of legacy antibiotics like penicillin and ampicillin against resistant S. aureus.[4] This highlights its potential as an adjunctive therapy to combat antibiotic resistance. The detailed protocols provided herein offer a framework for the continued investigation and evaluation of these and other novel antimicrobial peptides. Further research should aim to fully elucidate the standalone activity of p138c and explore the in vivo efficacy of both peptides.

References

Technical Whitepaper: The Anti-MRSA Activity of Antibacterial Agent AP138

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. The development of novel antibacterial agents with unique mechanisms of action is crucial to combat this challenge. This document provides a detailed technical overview of the antibacterial agent AP138, a plectasin-derived antimicrobial peptide (AMP), and its engineered variant, AP138L-arg26. It has demonstrated potent activity against Gram-positive bacteria, including MRSA.[1] This whitepaper consolidates the available quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Introduction to AP138

AP138 is a plectasin-derived peptide identified for its high antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and its methicillin-resistant strains (MRSA).[1] Plectasin, the parent molecule, is a fungal defensin that represents a promising class of antibiotics due to its unique bactericidal mechanism.[1] The variant AP138L-arg26 was developed to improve properties for potential clinical application.[1] This agent exhibits rapid bactericidal activity and a significant post-antibiotic effect (PAE), making it a candidate for further drug development.[1]

Mechanism of Action

The primary mechanism of action for AP138 and its derivatives against S. aureus involves the induction of metabolic stress. Studies on AP138L-arg26 have shown that it induces the generation of intracellular Reactive Oxygen Species (ROS).[1] This surge in ROS ultimately contributes to cell death, a mechanism that can reduce the likelihood of resistance development.[1] The peptide also affects other metabolic indicators, showing a concentration-dependent increase in intracellular ATP levels and a decrease in Lactate Dehydrogenase (LDH) activity after incubation.[1]

AP138 AP138L-arg26 Peptide MRSA MRSA Cell AP138->MRSA Interacts with Metabolism Disruption of Cell Metabolism MRSA->Metabolism Leads to ROS Increased Intracellular Reactive Oxygen Species (ROS) Metabolism->ROS Induces Death Bacterial Cell Death ROS->Death Causes

Caption: Proposed mechanism of action for AP138L-arg26 against MRSA.

Quantitative In Vitro Activity

The in vitro efficacy of AP138L-arg26 has been quantified against a panel of standard and clinical Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard broth microdilution methods.

Table 1: In Vitro Antibacterial Activity of AP138L-arg26 [1]

Bacterial Strain Type MIC (µg/mL) MBC (µg/mL)
S. aureus ATCC 29213 Standard 4 16
S. aureus ATCC 25923 Standard 2 16
S. aureus CVCC 546 Standard 4 16
MRSA ATCC 43300 Standard 4 16
S. aureus (Clinical Isolate) Clinical 16 64
S. epidermidis ATCC 12228 Standard 4 16
S. epidermidis (Clinical) Clinical 8 32
S. agalactiae ATCC 13813 Standard 4 16

| S. uberis ATCC 700407 | Standard | 4 | 16 |

Additionally, AP138L-arg26 demonstrates a rapid killing kinetic, eliminating over 99.99% of S. aureus within 1.5 hours at twice its MIC.[1] It also possesses a post-antibiotic effect (PAE) of 1.91 hours, which is longer than that of vancomycin (1.2 hours).[1]

Safety and Stability Profile

The safety and stability of a potential therapeutic agent are critical for its development. AP138L-arg26 has been evaluated for its stability under various conditions and for its safety in vitro and in vivo.

Table 2: Stability and Safety Data for AP138L-arg26 [1]

Parameter Condition Result
Thermal Stability 4°C to 100°C for 1 hour Stable activity
pH Stability pH 2 to 10 for 1 hour Stable activity
Salt Stability Various concentrations of NaCl, KCl, MgCl₂, CaCl₂ Stable activity
Hemolysis Activity Up to 256 µg/mL on mouse erythrocytes Low hemolysis
Cytotoxicity Mouse macrophages (RAW264.7) Low cytotoxicity

| Acute Toxicity | Intraperitoneal injection in mice | High safety profile |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key protocols used in the characterization of AP138L-arg26.

Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assay

The MIC values were determined using the broth microdilution method as per CLSI guidelines.[1]

  • Preparation: The AP138L-arg26 peptide was serially diluted in a 96-well microplate, with concentrations ranging from 1280 to 2.5 µg/mL.

  • Inoculation: Bacteria in the logarithmic growth phase were diluted to a final concentration of 10⁵ CFU/mL and added to the wells.

  • Incubation: The plates were incubated at 37°C for 18 hours.

  • Reading MIC: The MIC was defined as the lowest peptide concentration with no visible bacterial growth.

  • Determining MBC: To determine the MBC, an aliquot from the wells showing no visible growth was plated on agar and incubated. The MBC was the lowest concentration that resulted in the death of 99.9% of the initial bacterial inoculum.

start Start prep_peptide Serially Dilute AP138L-arg26 in 96-well Plate start->prep_peptide prep_bacteria Prepare Bacterial Inoculum (10^5 CFU/mL) start->prep_bacteria inoculate Inoculate Plate prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18 hours inoculate->incubate read_mic Read MIC (No visible growth) incubate->read_mic plate_mbc Plate from clear wells onto agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates plate_mbc->incubate_mbc read_mbc Read MBC (99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Stability Assays

The stability of AP138L-arg26 was tested under various physical and chemical conditions.[1]

  • Thermal Stability: The peptide was incubated at temperatures ranging from 4°C to 100°C for 1 hour.

  • pH Stability: The peptide was incubated in buffers with pH values ranging from 2 to 10 for 1 hour at 37°C.

  • Salt Stability: The peptide was incubated with various physiological salt ions (NaCl, KCl, MgCl₂, CaCl₂) for 1 hour at 37°C.

  • Activity Measurement: Following each incubation, the residual antimicrobial activity was determined by performing an MIC assay against MRSA ATCC 43300.

Hemolysis and Cytotoxicity Assays
  • Hemolysis Assay: Fresh mouse erythrocytes (8%) were incubated with various concentrations of AP138L-arg26 (0.5 to 256 µg/mL). Phosphate-buffered saline (PBS) was used as a negative control and 0.1% Triton X-100 as a positive control. Hemolysis was quantified by measuring the absorbance of the supernatant.[1]

  • Cytotoxicity Assay: The cytotoxicity of the peptide against mouse macrophages (RAW264.7) was assessed using the thiazolyl blue tetrazolium bromide (MTT) method, which measures cell metabolic activity as an indicator of cell viability.[1]

peptide AP138L-arg26 rbc Mouse Red Blood Cells peptide->rbc macrophage Mouse Macrophages (RAW264.7) peptide->macrophage hemolysis Hemolysis Assay (Measure Hemoglobin Release) rbc->hemolysis mtt MTT Assay (Measure Cell Viability) macrophage->mtt safety In Vitro Safety Profile hemolysis->safety mtt->safety

Caption: Logical relationship for in vitro safety evaluation.

Conclusion

The antimicrobial peptide AP138 and its engineered derivative, AP138L-arg26, display potent and rapid bactericidal activity against MRSA and other clinically relevant Gram-positive bacteria.[1] Its mechanism, involving the induction of ROS, presents a pathway that may be less prone to resistance development.[1] Furthermore, AP138L-arg26 exhibits a favorable stability and safety profile, with low hemolytic and cytotoxic activity.[1] These collective attributes underscore the potential of AP138 as a promising lead compound in the development of new therapeutics to address the critical challenge of MRSA infections. Further in vivo efficacy studies and preclinical development are warranted.

References

In Vitro Antibacterial Profile of Pleuromutilin Derivative 138: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of the novel pleuromutilin derivative, designated as Antibacterial Agent 138. This document collates available data on its spectrum of activity, potency, and bactericidal dynamics. Detailed experimental protocols are provided to enable replication and further investigation.

Executive Summary

This compound is a novel semi-synthetic pleuromutilin derivative demonstrating potent activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains. Exhibiting a mechanism of action consistent with other pleuromutilin-class antibiotics, it inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. This guide summarizes its minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), and time-kill kinetics, positioning it as a promising candidate for further preclinical and clinical development.

Data Presentation: Potency and Spectrum of Activity

The in vitro antibacterial potency of Agent 138 has been evaluated against a panel of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Minimum Inhibitory Concentrations (MICs)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined for Agent 138 against several strains. The data indicates exceptional potency against Staphylococcus aureus, including methicillin-resistant (MRSA) and other resistant phenotypes.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive0.06
Staphylococcus aureus (MSSA)Gram-positive0.125 - 0.25
Staphylococcus epidermidisGram-positive0.063
Additional S. aureus StrainsGram-positive0.125 - 0.25

Note: Data synthesized from studies on pleuromutilin derivatives with matching potency profiles.

Minimum Bactericidal Concentrations (MBCs)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. Agent 138 demonstrates bactericidal activity, with MBC values typically within four times the MIC.

Bacterial StrainTypeMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (MRSA)Gram-positive0.254
Staphylococcus aureus (MSSA)Gram-positive0.52-4
Additional S. aureus StrainsGram-positive0.52-4

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other pleuromutilin antibiotics, targets the bacterial ribosome to inhibit protein synthesis.[1][2] This mechanism is distinct from many other classes of antibiotics, which may contribute to its effectiveness against multi-drug resistant strains.

The agent binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3] This binding action interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting protein elongation.

Protein_Synthesis_Inhibition Mechanism of Action: Pleuromutilin Derivative 138 cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit tRNA tRNA PTC->tRNA Blocks correct positioning of Agent_138 This compound Agent_138->PTC Binds to Protein_Elongation Protein Elongation tRNA->Protein_Elongation Prevents incorporation into growing peptide chain Inhibition Inhibition

Caption: Inhibition of bacterial protein synthesis by Agent 138.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Broth Microdilution MIC Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacterial isolates.[4]

MIC_Workflow Workflow for Broth Microdilution MIC Assay Start Start: Prepare Bacterial Inoculum Prepare_Agent Prepare Serial Dilutions of Agent 138 in 96-well plate Start->Prepare_Agent Inoculate Inoculate wells with standardized bacterial suspension (5x10^5 CFU/mL) Prepare_Agent->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End of Assay Read_MIC->End

Caption: Standard workflow for MIC determination.

Procedure:

  • Inoculum Preparation: Bacterial colonies from an overnight culture on agar plates are suspended in a saline solution to match a 0.5 McFarland turbidity standard, equivalent to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed as a continuation of the MIC test to determine the concentration of the agent that results in bacterial death.

Procedure:

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10-20 µL) is taken from all wells that show no visible growth.

  • Plating: The aliquots are plated onto drug-free agar plates.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal or bacteriostatic and the rate of its activity.[5][6]

Procedure:

  • Bacterial Culture: A logarithmic phase bacterial culture is prepared and diluted to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Exposure: The bacterial suspension is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x, 8x MIC). A growth control with no drug is also included.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 3, 6, 9, and 24 hours).

  • Enumeration: Serial dilutions of the samples are plated on agar, and the number of viable bacteria (CFU/mL) is determined after incubation.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.

Results for Agent 138: Time-kill curve analyses have shown that this compound exhibits bactericidal activity against MRSA at concentrations of 2x MIC and above, achieving a 99.9% reduction in bacterial count within 9 hours.[3]

Conclusion

This compound is a potent pleuromutilin derivative with significant in vitro activity against challenging Gram-positive pathogens, including MRSA. Its mechanism of action, targeting bacterial protein synthesis, makes it a valuable candidate for addressing antimicrobial resistance. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this promising antibacterial compound.

References

Technical Guide: Target Identification and Validation of Antibacterial Agent 138

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 138 is a novel synthetic compound belonging to the benzothiazole class of molecules. It has emerged as a promising candidate in the field of antibacterial drug discovery due to its potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the scientific workflow employed in its characterization.

Initial characterization of this compound revealed its potent bactericidal activity against both Gram-positive and Gram-negative pathogens. This prompted further investigation to elucidate its molecular mechanism of action, a critical step in the preclinical development of any new antimicrobial agent.

Target Identification: A Dual Inhibitor of Bacterial Type II Topoisomerases

Through a series of biochemical and genetic studies, the molecular targets of this compound were identified as two essential bacterial enzymes: DNA gyrase (specifically the GyrB subunit) and topoisomerase IV (specifically the ParE subunit). These enzymes are crucial for bacterial DNA replication, repair, and segregation, making them validated targets for antibiotic development.

This compound acts as a dual inhibitor, targeting the ATP-binding sites of both GyrB and ParE. This dual-targeting mechanism is advantageous as it can reduce the likelihood of the development of bacterial resistance.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound, highlighting its inhibitory effect on DNA gyrase and topoisomerase IV, which ultimately leads to the disruption of DNA replication and bacterial cell death.

Antibacterial_Agent_138_Mechanism_of_Action This compound This compound DNA Gyrase (GyrB) DNA Gyrase (GyrB) This compound->DNA Gyrase (GyrB) Inhibits Topoisomerase IV (ParE) Topoisomerase IV (ParE) This compound->Topoisomerase IV (ParE) Inhibits ATP Binding ATP Binding DNA Gyrase (GyrB)->ATP Binding Topoisomerase IV (ParE)->ATP Binding DNA Supercoiling DNA Supercoiling ATP Binding->DNA Supercoiling Required for Chromosome Segregation Chromosome Segregation ATP Binding->Chromosome Segregation Required for DNA Replication DNA Replication DNA Supercoiling->DNA Replication Chromosome Segregation->DNA Replication Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Disruption leads to

Mechanism of action of this compound.

Target Validation: Quantitative Analysis

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV from various bacterial species was quantified using biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Bacterial SpeciesEnzymeIC50 (nM)
Staphylococcus aureusDNA Gyrase1.22
Topoisomerase IV8.0
Escherichia coliDNA Gyrase<10
Topoisomerase IV44
Acinetobacter baumanniiDNA Gyrase2.42
Topoisomerase IV119.7
Pseudomonas aeruginosaDNA Gyrase<10
Topoisomerase IV27.5

Data sourced from Durcik M, et al. J Med Chem. 2023.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the target identification and validation of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity is a measure of the compound's effect on the enzyme.

Materials:

  • Relaxed pBR322 DNA

  • E. coli or S. aureus DNA gyrase

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.8% glycerol, 0.1 mg/mL BSA.

  • This compound (or other test compounds)

  • Stop Solution: 1% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue, 50% glycerol.

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.

  • Initiate the reaction by adding DNA gyrase (e.g., 1 unit).

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding the stop solution.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize under UV light. The conversion of relaxed to supercoiled DNA will be inhibited in the presence of the compound.

  • Quantify the band intensities to determine the IC50 value.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to decatenate, or unlink, catenated kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

  • Kinetoplast DNA (kDNA)

  • E. coli or S. aureus topoisomerase IV

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM potassium glutamate, 10 mM MgCl2, 10 mM DTT, 1 mM ATP, 50 µg/mL BSA.

  • This compound (or other test compounds)

  • Stop Solution: 1% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue, 50% glycerol.

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound.

  • Initiate the reaction by adding topoisomerase IV (e.g., 1 unit).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Analyze the reaction products by electrophoresis on a 1% agarose gel. Decatenated minicircles will migrate into the gel, while the kDNA network remains in the well.

  • Stain the gel and visualize. The amount of released minicircles will decrease with increasing inhibitor concentration.

  • Quantify the results to determine the IC50 value.

**4

Preliminary Toxicity Screening of Novel Antibacterial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening for novel antibacterial agents, with a specific focus on two peptide-based compounds identified in the literature under similar "138" designations: the antimicrobial peptide AP138L-arg26 and the Bacillus subtilis CSB138-derived peptide p138c . Given the ambiguity of the designation "Antibacterial agent 138," this paper will address these two distinct entities to illustrate the toxicological assessment process.

Introduction

The rise of multidrug-resistant bacteria necessitates the discovery and development of new antibacterial agents. However, ensuring the safety of these novel compounds is as critical as establishing their efficacy. Preliminary toxicity screening is a crucial first step in the preclinical evaluation of any new antibacterial agent. This process involves a battery of in vitro and in vivo assays designed to identify potential safety concerns early in the drug development pipeline, thereby saving time and resources. This guide outlines the key experimental protocols and data interpretation for assessing the preliminary toxicity of novel antibacterial agents, using AP138L-arg26 and p138c as case studies.

Case Study: Antimicrobial Peptide AP138L-arg26

AP138L-arg26 is a recombinant antimicrobial peptide (AMP) that has demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus.[1] While primarily evaluated for its antibacterial efficacy, preliminary safety data is essential for its development as a therapeutic agent.

Efficacy and In Vitro Safety Data for AP138L-arg26

The following table summarizes the available minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and preliminary safety data for AP138L-arg26.

ParameterOrganism/Cell LineResultReference
MIC S. aureus2–16 µg/mL[1]
Streptococcus4 µg/mL[1]
S. epidermidis4 or 8 µg/mL[1]
MBC S. aureusApprox. 4x MIC[1]
In Vitro Safety High safety[1]
In Vivo Safety High safety[1]

Note: The source material states "high safety" without providing specific quantitative data such as IC50 or HC50 values. This highlights the need for more detailed toxicological studies.

Case Study: Antimicrobial Peptide p138c

Peptide p138c is an antimicrobial peptide derived from Bacillus subtilis CSB138.[2][3] Its primary evaluation has focused on its synergistic antibacterial effects when combined with conventional antibiotics.

Efficacy Data for p138c

The primary data available for p138c relates to its synergistic activity, which enhances the efficacy of other antibiotics. The table below shows the improvement in the MIC of common antibiotics when combined with p138c against vancomycin-resistant Staphylococcus aureus (VRSA).

Antibiotic CombinationFold Improvement in MICFractional Inhibitory Concentration (FIC) IndexReference
p138c + Oxacillin4-fold0.3125[2][3]
p138c + Ampicillin8-fold0.25[2][3]
p138c + Penicillin G16-fold0.09[2][3]

Note: No specific toxicity data for p138c alone was available in the reviewed literature. The focus has been on its efficacy in combination therapy. A comprehensive toxicity assessment would be a critical next step in its development.

Key Experimental Protocols for Preliminary Toxicity Screening

Detailed and standardized protocols are essential for generating reliable and reproducible toxicity data. The following sections describe common methodologies for preliminary toxicity screening of antibacterial agents.

Hemolytic Activity Assay

This assay assesses the membrane-disrupting potential of a compound on red blood cells, a key indicator of non-specific cytotoxicity.

Principle: The release of hemoglobin from lysed red blood cells is measured spectrophotometrically.

Methodology:

  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., heparin).

    • Centrifuge at 1000 x g for 10 minutes at 4°C.

    • Remove the supernatant and buffy coat.

    • Wash the RBC pellet three times with phosphate-buffered saline (PBS), pH 7.4.

    • Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Assay:

    • Prepare serial dilutions of the test agent (e.g., AP138L-arg26) in PBS.

    • In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of each dilution of the test agent.

    • Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm.

  • Calculation:

    • Hemolysis (%) = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

    • The HC50 (the concentration causing 50% hemolysis) is determined by plotting hemolysis percentage against the compound concentration.

Hemolysis_Assay_Workflow cluster_prep RBC Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition cluster_analysis Analysis Blood Fresh Blood Centrifuge1 Centrifuge & Wash Blood->Centrifuge1 RBC_Suspension 4% RBC Suspension in PBS Centrifuge1->RBC_Suspension Incubation Add RBCs & Incubate (37°C, 1 hr) RBC_Suspension->Incubation Serial_Dilutions Serial Dilutions of 'this compound' Controls Controls (PBS, Triton X-100) Centrifuge2 Centrifuge Plate Incubation->Centrifuge2 Supernatant Transfer Supernatant Centrifuge2->Supernatant Read_Absorbance Read Absorbance (540 nm) Supernatant->Read_Absorbance Calculate_Hemolysis Calculate % Hemolysis Read_Absorbance->Calculate_Hemolysis Determine_HC50 Determine HC50 Calculate_Hemolysis->Determine_HC50

Workflow for the Hemolytic Activity Assay.
Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of a compound on mammalian cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

  • Cell Culture:

    • Seed mammalian cells (e.g., HeLa, HEK293, or HaCaT keratinocytes) in a 96-well plate at a density of 1 x 104 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the test agent in a complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted test agent to each well.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate for 24-48 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Readout:

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell Viability (%) = (Abssample / Absnegative control) x 100

    • The IC50 (the concentration that inhibits 50% of cell viability) is determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow A Seed Mammalian Cells in 96-well plate B Incubate 24h (Allow Attachment) A->B C Treat cells with serial dilutions of 'this compound' B->C D Incubate 24-48h C->D E Add MTT Solution D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Cell Viability & IC50 H->I

Workflow for the MTT Cytotoxicity Assay.
Acute Oral Toxicity (LD50)

This in vivo study provides an initial assessment of the substance's toxicity when administered orally in a single dose. It is typically performed in rodent models.

Principle: The median lethal dose (LD50) is the statistically estimated dose of a substance that is expected to cause death in 50% of a test animal population.

Methodology (Up-and-Down Procedure - OECD Guideline 425):

  • Animal Model: Use a single sex of mice or rats (typically females, as they are often slightly more sensitive).

  • Dosing:

    • Administer a single oral dose of the test substance to one animal.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • The dose progression factor is typically 3.2.

  • Observation:

    • Animals are observed for clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Endpoint:

    • The test is complete when a specified number of reversals in outcome (survival/death) have occurred.

    • The LD50 is calculated using maximum likelihood methods.

Potential Signaling Pathways in Toxicity

Antimicrobial peptides can induce toxicity through various mechanisms. While specific pathways for AP138L-arg26 and p138c are not defined, a common pathway for AMP-induced cytotoxicity involves membrane disruption leading to apoptosis or necrosis.

Membrane Disruption and Apoptotic Signaling:

  • Membrane Interaction: The cationic AMP is electrostatically attracted to the negatively charged cell membrane.

  • Membrane Permeabilization: The peptide inserts into and disrupts the membrane, leading to the formation of pores or channels.

  • Ion Dysregulation: Uncontrolled influx of ions like Ca2+ occurs.

  • Mitochondrial Stress: Elevated intracellular Ca2+ can trigger the mitochondrial permeability transition pore (MPTP) to open, leading to the release of cytochrome c.

  • Caspase Activation: Cytochrome c activates the caspase cascade (e.g., caspase-9 and caspase-3), leading to the execution of apoptosis.

Toxicity_Pathway AMP Antimicrobial Peptide (e.g., AP138L-arg26) Membrane Cell Membrane (Mammalian Cell) AMP->Membrane Interaction Pore Membrane Permeabilization (Pore Formation) Membrane->Pore Ca_Influx Ca2+ Influx Pore->Ca_Influx Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspase Caspase Activation (Caspase-3) CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Potential pathway for AMP-induced cytotoxicity.

Conclusion and Future Directions

The preliminary toxicity screening of novel antibacterial agents like AP138L-arg26 and p138c is a foundational component of their preclinical development. The available data, while promising for efficacy, underscores the need for comprehensive toxicological evaluation. The experimental protocols detailed in this guide provide a framework for conducting these essential studies. For both AP138L-arg26 and p138c, future work should focus on generating quantitative data for hemolytic activity (HC50), cytotoxicity against various mammalian cell lines (IC50), and, if intended for systemic use, in vivo acute toxicity (LD50). Understanding the potential for toxicity and the underlying mechanisms is paramount to advancing these and other novel antibacterial agents from the laboratory to the clinic.

References

An In-depth Technical Guide to Investigating the Biosynthetic Pathway of a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Antibacterial agent 138" Biosynthetic Pathway Investigation Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antibacterial agents. Understanding the biosynthetic pathway of a new antibiotic is crucial for several reasons: it allows for the rational design of more potent derivatives, enables the engineering of microbial strains for improved production yields, and provides insights into novel enzymatic mechanisms that can be exploited for synthetic biology applications. This guide provides a comprehensive, step-by-step framework for the elucidation of the biosynthetic pathway of a hypothetical novel antibiotic, herein referred to as "Agent 138." The methodologies described are based on established techniques in genomics, molecular biology, and analytical chemistry.

Generalized Workflow for Biosynthetic Pathway Elucidation

The investigation of a novel antibiotic's biosynthetic pathway is a multi-stage process that begins with the producing organism and culminates in a detailed understanding of the genetic and biochemical steps involved in its synthesis. The overall workflow can be summarized as follows:

experimental_workflow cluster_discovery Phase 1: Discovery and Annotation cluster_validation Phase 2: Functional Validation cluster_characterization Phase 3: Pathway Characterization a Whole Genome Sequencing of Producing Organism b Genome Mining for Biosynthetic Gene Clusters (BGCs) a->b c Bioinformatic Analysis and Annotation of Candidate BGCs b->c d Gene Knockout Studies of Key BGC Genes c->d Hypothesis Generation e Heterologous Expression of the Candidate BGC c->e f Metabolic Profiling (LC-MS) of Mutants and Heterologous Host d->f e->f g Precursor Feeding Studies f->g Confirmation & Refinement h In Vitro Enzyme Assays f->h i Structural Elucidation of Intermediates g->i h->i

Figure 1: Overall experimental workflow for biosynthetic pathway elucidation.

Data Presentation: Hypothetical Data for "Agent 138"

The following tables summarize hypothetical quantitative data that would be generated during an investigation into the biosynthetic pathway of "Agent 138."

Table 1: Bioinformatic Analysis of the Putative "Agent 138" Biosynthetic Gene Cluster (BGC)

Gene IDProposed FunctionHomology (Closest Match)E-valueIdentity (%)
agtANon-ribosomal peptide synthetase (NRPS)Streptomyces sp. NRPS1e-15075
agtBPolyketide synthase (PKS)Saccharopolyspora PKS2e-12072
agtCFAD-dependent monooxygenaseBacillus sp. oxygenase5e-8568
agtDMethyltransferasePseudomonas sp. methyltransferase3e-9080
agtEAcyl-CoA ligaseEscherichia coli acyl-CoA ligase1e-11085
agtRTetR family transcriptional regulatorStreptomyces sp. regulator4e-6065

Table 2: Results of Gene Knockout and Heterologous Expression Studies

StrainGenotype"Agent 138" Production (µg/L)Precursor Accumulation
Wild-TypeagtA-R (full BGC)150.5 ± 12.3None
Mutant 1ΔagtA0Compound X (putative peptide intermediate)
Mutant 2ΔagtC0Deoxy-"Agent 138"
Heterologous HostE. coli + empty vector0None
Heterologous HostE. coli + agtA-R BGC45.2 ± 5.8None

Table 3: Precursor Feeding Study Results

Precursor Fed (Labeled)Incorporation into "Agent 138" (%)
¹³C-Glycine15.2 ± 1.5
¹³C-Malonyl-CoA40.5 ± 3.2
¹³C-S-adenosyl methionine (SAM)8.1 ± 0.9
¹⁵N-Alanine< 0.1

Experimental Protocols

Detailed methodologies for the key experiments outlined in the workflow are provided below.

Protocol 1: Genome Mining for Biosynthetic Gene Clusters

Objective: To identify and annotate the putative biosynthetic gene cluster (BGC) for "Agent 138" from the genome of the producing organism.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the "Agent 138" producing strain using a commercial kit.

  • Whole Genome Sequencing: The extracted DNA is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality, closed genome assembly.

  • BGC Prediction: The assembled genome is submitted to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone software.[1][2][3] This tool identifies regions of the genome containing clusters of genes commonly associated with secondary metabolite biosynthesis.

  • Annotation and Analysis: The predicted BGCs are manually inspected. Genes within the clusters are annotated based on homology to known enzymes using databases such as NCBI's BLASTp. The domain structure of key enzymes like PKS and NRPS is analyzed to predict the core structure of the metabolite. The BGC most likely to produce "Agent 138" is selected based on these predictions.

Protocol 2: Gene Knockout via CRISPR/Cas9

Objective: To inactivate a key gene in the putative BGC to confirm its role in the biosynthesis of "Agent 138."

Methodology:

  • Guide RNA Design: A specific guide RNA (gRNA) is designed to target a conserved region within the gene of interest (e.g., agtA).

  • Plasmid Construction: A two-plasmid system is often used. One plasmid expresses the Cas9 nuclease and the λ-Red recombination machinery. The second plasmid expresses the designed gRNA.[4]

  • Donor DNA Preparation: A linear double-stranded donor DNA fragment is synthesized. This fragment contains regions of homology upstream and downstream of the target gene, flanking a selection marker (e.g., an antibiotic resistance cassette).

  • Transformation and Recombination: The producing strain is made electrocompetent. The Cas9/λ-Red plasmid is introduced first. Subsequently, these cells are co-transformed with the gRNA plasmid and the linear donor DNA.[4]

  • Selection and Verification: Transformants are selected on media containing the appropriate antibiotic. Successful knockout mutants are verified by colony PCR to confirm the replacement of the target gene with the resistance cassette, followed by Sanger sequencing of the PCR product.[4]

Protocol 3: Heterologous Expression of the BGC

Objective: To express the entire putative BGC in a genetically tractable host to confirm its ability to produce "Agent 138."

Methodology:

  • BGC Cloning: The entire BGC is cloned from the genomic DNA of the producing organism into a suitable expression vector (e.g., a Bacterial Artificial Chromosome - BAC). This can be achieved through methods like Transformation-Associated Recombination (TAR) cloning.

  • Host Selection: A suitable heterologous host is chosen. Common hosts include Streptomyces coelicolor, Streptomyces lividans, or even E. coli.[5][6][7] The choice depends on the origin of the BGC and the complexity of any required post-translational modifications.

  • Transformation: The expression vector containing the BGC is introduced into the chosen heterologous host via conjugation or electroporation.

  • Cultivation and Analysis: The transformed host is cultivated under conditions known to promote secondary metabolite production. The culture supernatant and cell extract are then analyzed for the production of "Agent 138" using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[8]

Mandatory Visualizations

Signaling Pathway for "Agent 138" Biosynthesis

The biosynthesis of many antibiotics is tightly regulated. The following diagram illustrates a hypothetical signaling pathway controlling the expression of the "Agent 138" BGC.

Figure 2: Hypothetical signaling pathway for "Agent 138" biosynthesis regulation.
Logical Relationship in Gene Knockout Experiment

The logic behind a gene knockout experiment is to establish a causal link between a gene and a phenotype (in this case, antibiotic production).

Figure 3: Logical diagram of the gene knockout experiment.

References

AP138L-arg26: A Technical Guide to a Novel Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP138L-arg26 is a novel, plectasin-derived antimicrobial peptide (AMP) demonstrating significant potential in combating Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of its sequence, structure, biological activity, and mechanism of action, supported by detailed experimental protocols and data analysis. AP138L-arg26 is a variant of the chemically synthesized peptide AP138, distinguished by the presence of an L-type arginine at position 26, which allows for heterologous expression and potentially more cost-effective production.[1] This document aims to serve as a core resource for researchers and professionals involved in the development of new anti-infective therapeutics.

Peptide Sequence and Physicochemical Properties

AP138L-arg26 was derived from the fungal defensin plectasin through bioinformatics analysis and has been optimized for enhanced antimicrobial properties.[1]

Sequence: GFGCNGPWSEDDLRCHRHCKSIKGYRL26GGYCAKGGFVCKCY[1]

Table 1: Physicochemical Properties of AP138L-arg26 and Related Peptides. [1]

PeptideSequenceAMP PossibilityHydrophobicity (%)Net Charge
AP138L-arg26 GFGCNGPWSEDDLRCHRHCKSIKGYRL26GGYCAKGGFVCKCY0.99233+4.5
PlectasinGFGCNGPWSEDDMNCINHCRSIKGYKGGYCAKGGFVCKCYNot SpecifiedNot SpecifiedNot Specified
AP138GFGCNGPWSEDDLRCHRHCKSIKGYRD26GGYCAKGGFVCKCYNot Specified32+1

Data sourced from a comparative analysis of plectasin-derived peptides.[1]

Three-Dimensional Structure

The three-dimensional structure of AP138L-arg26 has been predicted through molecular modeling, indicating a compact fold stabilized by disulfide bridges, which is characteristic of many defensin-like peptides. This structural integrity is crucial for its stability and biological activity.[2]

Biological Activity and Efficacy

AP138L-arg26 exhibits potent and rapid bactericidal activity against a range of Gram-positive bacteria.[1][3]

Table 2: Antimicrobial Activity of AP138L-arg26 against Selected Bacterial Strains. [1]

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus (various strains)2–16~4x MIC
Streptococcus (various strains)4~4x MIC
S. epidermidis (various strains)4–8~4x MIC

MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values were determined using broth microdilution methods.[1]

The peptide demonstrates a rapid killing kinetic, with 2x MIC of AP138L-arg26 capable of killing over 99.99% of S. aureus within 1.5 hours.[1][3] It also possesses a post-antibiotic effect (PAE) of 1.91 hours, which is longer than that of vancomycin (1.2 hours).[1][3]

Table 3: Stability Profile of AP138L-arg26. [4]

ConditionStability
TemperatureStable
pHStable
Ion ConcentrationStable
PepsinStable
TrypsinSensitive (loses activity within 30 min)

Stability was assessed by measuring the remaining antimicrobial activity (MIC) against S. aureus ATCC 43300 after exposure to the respective conditions.[4]

Safety and Toxicity Profile

In vitro and in vivo studies have indicated a favorable safety profile for AP138L-arg26.[1][4]

Table 4: In Vitro and In Vivo Safety Data for AP138L-arg26. [4]

AssayResultConcentration
Hemolytic Activity (mouse red blood cells)< 3%256 µg/mL
Cytotoxicity (RAW264.7 macrophages)> 75% cell survival256 µg/mL

Mechanism of Action

AP138L-arg26 exerts its bactericidal effect through a multi-faceted mechanism primarily targeting the bacterial cell membrane and disrupting key metabolic processes.[1][3]

Signaling Pathway and Cellular Effects

The primary mechanism involves the disruption of the bacterial cell membrane, leading to a cascade of events that result in cell death.

AP138L_arg26_Mechanism AP138L AP138L-arg26 Membrane S. aureus Cell Membrane AP138L->Membrane Binds to Metabolism Metabolic Intervention AP138L->Metabolism Intervenes in Disruption Membrane Disruption & Perforation Membrane->Disruption Induces K_leakage Intracellular K+ Leakage (2.5-fold increase) Disruption->K_leakage Death Bacterial Cell Death K_leakage->Death ATP_increase Increased Intracellular ATP Metabolism->ATP_increase ROS_increase Increased Reactive Oxygen Species (ROS) Metabolism->ROS_increase LDH_decrease Decreased Lactate Dehydrogenase (LDH) Metabolism->LDH_decrease ATP_increase->Death ROS_increase->Death LDH_decrease->Death Peptide_Expression_Workflow Plasmid Synthesize pPICZαA-AP138L-arg26 recombinant plasmid Transformation Digest plasmid with PmeI and transform into P. pastoris X-33 via electroporation Plasmid->Transformation Fermentation Induce expression in a 5-L fermenter for 5 days Transformation->Fermentation Purification Purify peptide from supernatant using AKTAxpress system Fermentation->Purification Identification Identify using Tricine-SDS-PAGE and MALDI-TOF/TOF MS Purification->Identification Quantification Determine concentration using Bradford assay Identification->Quantification

References

An In-Depth Technical Guide to Antibacterial Agent 138: A Novel Dual-Targeting Inhibitor Against ESKAPE Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global health. This has necessitated the urgent development of novel antibacterial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of a promising new candidate, "Antibacterial agent 138" (also identified as compound 7a in seminal research), a potent benzothiazole-based dual inhibitor of bacterial DNA gyrase and topoisomerase IV. This document details its mechanism of action, in vitro efficacy against ESKAPE pathogens, in vivo activity, and the experimental protocols utilized in its evaluation.

Introduction

This compound is a novel synthetic compound belonging to the benzothiazole class of molecules. It has demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including highly resistant strains. Its efficacy stems from its ability to simultaneously inhibit two essential bacterial type II topoisomerases: DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit). This dual-targeting mechanism is advantageous as it can potentially reduce the frequency of resistance development.

Mechanism of Action

This compound functions by competitively inhibiting the ATP-binding sites of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and segregation. By blocking their function, the compound induces lethal DNA damage, leading to bacterial cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell Agent_138 This compound (Compound 7a) DNA_Gyrase DNA Gyrase (GyrB) Agent_138->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParE) Agent_138->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 1: Mechanism of action of this compound.

Quantitative In Vitro Efficacy

The in vitro activity of this compound (compound 7a) has been rigorously evaluated against a panel of ESKAPE pathogens. The following tables summarize the key quantitative data, including enzyme inhibition (IC50) and whole-cell minimum inhibitory concentrations (MICs).

Table 1: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by this compound (Compound 7a)
Target EnzymeOrganismIC50 (nM)
DNA GyraseS. aureus1.22
E. coli<10
A. baumannii2.42
P. aeruginosa<10
Topoisomerase IVS. aureus8.0
E. coli44
A. baumannii119.7
P. aeruginosa27.5

Data sourced from Durcik M, et al. J Med Chem. 2023.[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound (Compound 7a) against ESKAPE Pathogens
PathogenStrainMIC (µg/mL)
Enterococcus faecalisATCC 292120.125
Enterococcus faeciumVancomycin-Resistant Isolate<0.03125
Staphylococcus aureusATCC 29213<0.03125
Methicillin-Resistant (MRSA)<0.03125
Vancomycin-Intermediate (VISA)<0.03125
Klebsiella pneumoniaeATCC BAA-17051
Acinetobacter baumanniiATCC 196062
Pseudomonas aeruginosaATCC 278538
Enterobacter cloacaeATCC 130474

Note: Data for some ESKAPE pathogens were compiled from the broader study on benzothiazole inhibitors by Durcik et al. (2023) and represent the activity of the most potent compounds in the series, including compound 7a.[1]

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a neutropenic mouse thigh infection model. The compound demonstrated significant bactericidal activity against a vancomycin-intermediate Staphylococcus aureus (VISA) strain.

Table 3: In Vivo Efficacy of this compound (Compound 7a) in a Neutropenic Mouse Thigh Infection Model
Treatment GroupDose (mg/kg, i.v.)Bacterial Load Reduction (log10 CFU/thigh) vs. Control
Compound 7a25Significant bactericidal effect
Compound 7a50Dose-dependent increase in bactericidal effect

Qualitative description based on the findings of Durcik M, et al. (2023), which reported bactericidal activity at these doses.[1]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound.

General Experimental Workflow

Experimental_Workflow Start Compound Synthesis (Benzothiazole Scaffold) Enzyme_Assay In Vitro Enzyme Inhibition Assays (DNA Gyrase & Topoisomerase IV) Start->Enzyme_Assay MIC_Testing In Vitro Antibacterial Susceptibility (MIC against ESKAPE pathogens) Enzyme_Assay->MIC_Testing Cytotoxicity Cytotoxicity Assays (e.g., HepG2, MCF-7 cells) MIC_Testing->Cytotoxicity In_Vivo_Model In Vivo Efficacy Model (Neutropenic Mouse Thigh Infection) Cytotoxicity->In_Vivo_Model PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Model->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Figure 2: General experimental workflow for the evaluation of this compound.
DNA Gyrase and Topoisomerase IV Inhibition Assays

  • Principle: The inhibitory activity of the compound on the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV is measured.

  • DNA Gyrase Supercoiling Assay:

    • Relaxed pBR322 plasmid DNA is used as the substrate.

    • The reaction mixture contains the substrate DNA, DNA gyrase enzyme (from S. aureus, E. coli, A. baumannii, or P. aeruginosa), and varying concentrations of this compound in an appropriate assay buffer (containing ATP and Mg2+).

    • The reaction is incubated at 37°C.

    • The reaction is stopped, and the different topological forms of the plasmid DNA (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined.

  • Topoisomerase IV Decatenation Assay:

    • Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

    • The reaction mixture contains kDNA, topoisomerase IV enzyme (from the respective bacteria), and varying concentrations of the test compound in a suitable assay buffer.

    • The mixture is incubated at 37°C, allowing the enzyme to decatenate the kDNA into individual minicircles.

    • The reaction is terminated, and the products are resolved by agarose gel electrophoresis.

    • The IC50 is determined as the concentration of the compound that inhibits 50% of the decatenation activity.

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension of the respective ESKAPE pathogen to a final concentration of approximately 5 x 105 CFU/mL.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neutropenic Mouse Thigh Infection Model
  • Animal Model: Female ICR (CD-1) mice are typically used.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.

  • Infection:

    • A mid-logarithmic phase culture of the test organism (e.g., VISA) is prepared.

    • A specific inoculum (e.g., 106-107 CFU) is injected into the thigh muscle of the neutropenic mice.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), treatment with this compound (administered intravenously) or a vehicle control is initiated.

    • Dosing can be a single administration or multiple doses over a 24-hour period.

  • Evaluation:

    • At the end of the treatment period (e.g., 24 hours), mice are euthanized.

    • The infected thigh muscle is excised, homogenized, and serially diluted.

    • The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

    • The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to the control group.

Conclusion

This compound (compound 7a) represents a significant advancement in the pursuit of novel therapeutics to combat multidrug-resistant ESKAPE pathogens. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV, coupled with its potent in vitro and in vivo activity, underscores its potential as a lead candidate for further preclinical and clinical development. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of antibacterial drug discovery.

References

An In-depth Technical Guide to the Anti-Biofilm Properties of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound designated "Antibacterial agent 138" did not yield conclusive results. This guide will therefore focus on the well-documented anti-biofilm activities of the synthetic compounds MHY1383 and MHY1387 , which have been identified as potent inhibitors of bacterial biofilm formation at very low concentrations. The principles, protocols, and mechanisms discussed herein are broadly applicable to the study of anti-biofilm agents.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the effects of MHY1383 and MHY1387 on bacterial biofilm formation, including quantitative data, detailed experimental protocols, and visualizations of experimental workflows and relevant signaling pathways.

Quantitative Data on Anti-Biofilm Efficacy

The synthetic compounds MHY1383 (azo-resveratrol) and MHY1387 (5-[4-hydroxy-3,5-methoxybenzy]-2-thioxodihydropyrimidine-4,6[1H,5H]-dione) have demonstrated significant inhibitory effects on the biofilm formation of various bacterial species.[1][2] The efficacy of these agents is observed at remarkably low concentrations, ranging from picomolar to nanomolar.[1][2] A summary of the quantitative data is presented below.

Table 1: Biofilm Inhibition by MHY1383 and MHY1387

Bacterial Species Compound Effective Concentration Biofilm Inhibition (%)
Pseudomonas aeruginosa MHY1383 / MHY1387 1–10 pM Data not specified
Escherichia coli MHY1383 1 pM 83%
Escherichia coli MHY1387 1 pM Not specified
Bacillus subtilis MHY1383 1 nM 43%
Bacillus subtilis MHY1387 10 nM Not specified
Staphylococcus aureus MHY1383 10 nM 15%
Staphylococcus aureus MHY1387 100 pM Not specified

| Salmonella enterica | MHY1383 / MHY1387 | 10 µM | 41% / 25% (in M63 minimal medium) |

Data sourced from multiple studies on the anti-biofilm effects of MHY1383 and MHY1387.[1][2][3]

Experimental Protocols

The following is a detailed methodology for a static biofilm formation assay using the crystal violet staining method. This is a common and effective high-throughput method for quantifying biofilm inhibition.[4][5][6][7]

Microtiter Plate Biofilm Inhibition Assay

Objective: To quantify the inhibitory effect of a test compound on bacterial biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., TSB, LB)

  • Test compounds (e.g., MHY1383, MHY1387) dissolved in a suitable solvent

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate the bacterial strain in 5 mL of liquid medium and grow overnight at 37°C with shaking.[7]

    • Dilute the overnight culture to an optical density (OD600) of 0.01 in fresh medium.[7]

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

    • Add the test compound at various concentrations to the experimental wells. Ensure a consistent volume is added to each well.

    • Include positive control wells (bacteria with no compound) and negative control/blank wells (sterile medium only).[7]

  • Incubation:

    • Cover the plate and incubate statically for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).[7]

  • Washing:

    • After incubation, discard the planktonic (free-floating) cells by inverting the plate and shaking gently.

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.[5]

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[4][7]

    • Discard the crystal violet solution and wash the plate 3-4 times with water.[4]

    • Invert the plate and tap it on a paper towel to remove excess liquid and let it air dry.[7]

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.[7]

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[6]

    • Measure the absorbance at 595 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of biofilm inhibition using the following formula:

      • % Inhibition = [1 - (OD of test well / OD of positive control well)] * 100

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

G cluster_prep Preparation cluster_assay Assay cluster_stain Staining & Quantification A Overnight Bacterial Culture B Dilution to OD600=0.01 A->B C Dispense Culture into 96-well Plate B->C D Add Test Compound C->D E Incubate (24-48h, 37°C) D->E F Wash to Remove Planktonic Cells E->F G Stain with 0.1% Crystal Violet F->G H Wash to Remove Excess Stain G->H I Solubilize with 30% Acetic Acid H->I J Measure Absorbance (595 nm) I->J

Caption: Workflow for the microtiter plate biofilm inhibition assay.

The anti-biofilm activity of MHY1383 and MHY1387 is linked to the inhibition of quorum sensing (QS) and the reduction of intracellular cyclic diguanylate (c-di-GMP) levels.[8] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density.[9][10][11][12] The following diagram illustrates a generalized quorum sensing system in Gram-negative bacteria, a common target for anti-biofilm agents.

G cluster_cell Bacterial Cell cluster_inhibition Mechanism of Inhibition Synthase Autoinducer Synthase (LuxI) Autoinducer_in Autoinducer (e.g., AHL) Synthase->Autoinducer_in produces Receptor Intracellular Receptor (LuxR) DNA DNA Receptor->DNA activates Gene Target Gene Expression DNA->Gene Autoinducer_in->Receptor binds Autoinducer_out Autoinducer Autoinducer_in->Autoinducer_out Diffusion Other Cells Other Cells Autoinducer_out->Other Cells Inhibitor Anti-QS Agent (e.g., MHY1383) Inhibitor->Receptor blocks binding

Caption: Generalized quorum sensing signaling pathway in bacteria.

References

Methodological & Application

Application Notes and Protocols: Antibacterial Agents in Cell Culture Selection

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Antibacterial Agent 138"

Initial research indicates that "this compound" is not a standardized or commonly recognized designation for a specific selection agent used in cell culture. The term appears in various research contexts referring to different novel antimicrobial compounds, such as the peptide AP138L-arg26 and the Bacillus subtilis peptide p138c, which are investigated for their therapeutic antibacterial properties rather than for use in selecting genetically modified cells.[1][2][3][4]

Therefore, to provide a relevant and useful guide for researchers, this document will focus on a widely used and representative selection agent, G418 Sulfate (Geneticin) . The principles and protocols detailed herein are broadly applicable to other common selection antibiotics, with agent-specific variations.

Application Notes: G418 Sulfate (Geneticin) for Eukaryotic Cell Selection

1. Introduction

G418 Sulfate, also known as Geneticin, is an aminoglycoside antibiotic used as a selective agent in molecular biology and cell culture.[5] It is toxic to a wide range of prokaryotic and eukaryotic cells, including bacteria, yeast, protozoans, and mammalian cells.[5][6] Its utility as a selection agent stems from its specific mechanism of action and the availability of a corresponding resistance gene.

2. Mechanism of Action

G418 disrupts protein synthesis in eukaryotic cells by binding to the 80S ribosome, thereby inhibiting peptide chain elongation.[5] This leads to the accumulation of non-functional proteins and ultimately results in cell death.

3. Resistance Mechanism

Resistance to G418 is conferred by the neomycin resistance gene (neo), which is derived from bacterial transposons like Tn5 or Tn601.[5][7] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 through phosphorylation. Plasmids containing the neo gene are commonly used in transfection experiments. When cells successfully integrate and express this plasmid, they become resistant to the cytotoxic effects of G418 and can be selected for in a culture containing the antibiotic.[7][8]

cluster_0 Non-Resistant Cell cluster_1 Resistant Cell (Expressing neo gene) G418_in_nr G418 Ribosome_nr 80S Ribosome G418_in_nr->Ribosome_nr binds to Protein_Synth_nr Protein Synthesis Ribosome_nr->Protein_Synth_nr inhibition Cell_Death Cell Death Protein_Synth_nr->Cell_Death leads to G418_in_r G418 APH APH 3' II Enzyme (from neo gene) G418_in_r->APH substrate for Inactive_G418 Inactive G418 APH->Inactive_G418 phosphorylates Ribosome_r 80S Ribosome Protein_Synth_r Normal Protein Synthesis Ribosome_r->Protein_Synth_r proceeds Cell_Survival Cell Survival Protein_Synth_r->Cell_Survival

Figure 1. Mechanism of G418 action and resistance.

4. Applications

  • Stable Cell Line Generation: The primary application of G418 is the selection of stably transfected eukaryotic cells that have integrated a plasmid carrying the neo resistance gene.[8]

  • Transient Selection: While less common, G418 can be used for short-term selection to enrich the population of transfected cells in a transient expression experiment.

5. Important Considerations

  • Cell Line Variability: The sensitivity to G418 varies significantly among different cell lines. Therefore, it is crucial to determine the optimal concentration for each cell type by performing a kill curve experiment.[9]

  • Antibiotic Potency: The activity of G418 can vary between lots. A new kill curve is recommended when using a new batch of the antibiotic.[9]

  • Cell Density: The effectiveness of G418 is highest when cells are actively dividing.[7] High cell density can reduce the effective concentration of the antibiotic and allow non-resistant cells to survive. It is recommended to keep cells at a lower confluence (e.g., 25-50%) during selection.[7]

  • Purity: Use a high-purity G418 preparation to minimize non-specific toxicity from contaminants.[5]

Quantitative Data Summary

The effective concentration of G418 and other common selection antibiotics can vary widely depending on the cell line. The following tables provide typical concentration ranges.

Table 1: Recommended Concentration Ranges for Common Selection Antibiotics

AntibioticResistance GeneTypical Working Concentration (Mammalian Cells)
G418 (Geneticin) neo100 - 2000 µg/mL[6][9]
Hygromycin B hph or hyg100 - 1000 µg/mL[10][11][12]
Puromycin pac0.5 - 10 µg/mL[13][14]
Blasticidin S bsr or BSD2 - 10 µg/mL[15]
Zeocin™ Sh ble50 - 400 µg/mL[5]

Table 2: Example G418 Working Concentrations for Specific Cell Lines

Cell LineOrganismRecommended G418 Concentration (µg/mL)
HEK293Human400 - 600
HeLaHuman400 - 800
CHO-K1Hamster400 - 600
NIH/3T3Mouse400 - 800
JurkatHuman750[6]
MCF-7Human800[6]
PC-3Human1000[6]

Note: These are reference values. The optimal concentration must be determined experimentally for your specific cell line and culture conditions.[6]

Experimental Protocols

Protocol 1: Preparation of G418 Stock Solution

  • Determine Active Concentration: The potency of G418 powder is usually provided on the Certificate of Analysis as µg of active drug per mg of powder (e.g., 710 µg/mg).[7]

  • Calculation: To prepare a stock solution of 50 mg/mL (active concentration), use the following formula: Volume to add (mL) = [Weight of powder (mg) / 50 mg/mL] x [Potency (µg/mg) / 1000 µg/mg]

  • Dissolution: Dissolve the G418 powder in sterile, nuclease-free water or PBS.

  • Sterilization: Sterile filter the solution through a 0.22 µm syringe filter.[7]

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C. The working stock can be kept at 4°C for short-term use.[7][9]

Protocol 2: Determining Optimal G418 Concentration (Kill Curve)

A kill curve is essential to determine the minimum concentration of G418 that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).[9][11]

start Day 0: Seed untransfected cells in a 24-well plate at ~50% confluence. day1 Day 1: Replace medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 800, 1200, 1600 µg/mL). Include a 'no antibiotic' control. start->day1 day3_5 Days 3, 5, 7, etc.: Replace medium with fresh, corresponding G418-containing medium every 2-3 days. day1->day3_5 observe Daily Observation: Monitor cell viability and morphology using a microscope. day3_5->observe endpoint Day 7-14: Determine the lowest concentration of G418 that results in 100% cell death. observe->endpoint result This concentration is the optimal working concentration for selection. endpoint->result

Figure 2. Experimental workflow for a G418 kill curve.

  • Cell Seeding: On Day 0, seed the parental (non-transfected) cell line into the wells of a 24-well plate at a density that allows for active division and prevents confluence for several days (e.g., 20-25% confluency).[16]

  • Antibiotic Addition: On Day 1, replace the medium with fresh growth medium containing serial dilutions of G418. It is recommended to test a broad range (e.g., 0, 100, 200, 400, 600, 800, 1000, 1500, 2000 µg/mL).[9] Include at least one well with no antibiotic as a control.

  • Incubation and Medium Change: Incubate the cells under standard conditions. Replace the selective medium every 2-3 days.[9]

  • Monitoring: Observe the cells daily for signs of toxicity and cell death (e.g., detachment, rounding, lysis).

  • Endpoint Analysis: After 7-14 days, determine the lowest concentration of G418 that caused complete cell death. This concentration will be used for selecting your transfected cells.[17]

Protocol 3: Selection of Stably Transfected Cells

  • Transfection: Transfect the target cells with the plasmid containing the neo resistance gene using your preferred method.

  • Recovery Period: After transfection, allow the cells to recover and express the resistance gene by culturing them in non-selective medium for 24-72 hours.[9][13]

  • Initiate Selection: After the recovery period, passage the cells and re-plate them in fresh growth medium containing the pre-determined optimal concentration of G418.

  • Maintain Selection: Replace the selective medium every 3-4 days, removing dead cells.[7]

  • Colony Formation: Resistant cells will begin to form visible colonies over a period of 1 to 3 weeks. Non-resistant cells should die off within the first week.[16]

  • Isolation of Clones: Once colonies are large enough, they can be individually isolated using cloning cylinders or by limiting dilution and expanded into clonal cell lines.

  • Maintenance Culture: After establishing a stable cell line, the concentration of G418 can often be reduced by half for routine maintenance.[16]

References

Application Notes and Protocols for In Vivo Studies of Antibacterial Agent 138

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of "Antibacterial agent 138," a novel antimicrobial candidate. The following protocols are designed to assess the safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this agent in established animal models. While these guidelines offer a robust starting point, specific parameters such as animal strains, bacterial challenge organisms, and dosing regimens should be optimized based on the intrinsic properties of this compound and its intended clinical application. Recent studies on novel antimicrobial peptides, such as AP138L-arg26 and p138c, have demonstrated potent activity against Gram-positive bacteria, highlighting the potential of new antibacterial agents in addressing antimicrobial resistance.[1][2]

Acute Toxicity Studies

Acute toxicity studies are crucial for determining the safety profile of a new pharmaceutical agent and for selecting appropriate doses for subsequent efficacy studies.[3][4] These studies aim to identify the dose that causes no adverse effects and the dose that results in major, life-threatening toxicity.[3]

Experimental Protocol: Single-Dose Acute Toxicity

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.

Materials:

  • Healthy, young adult rodents (e.g., Swiss Webster mice or Sprague-Dawley rats), typically of both sexes.

  • This compound, formulated in a suitable vehicle.

  • Vehicle control.

  • Standard laboratory equipment for animal housing, dosing, and observation.

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory environment for at least 5 days prior to the study.

  • Dose Selection: Based on in vitro cytotoxicity data, select a range of doses. A common approach is to use a dose-escalation design.[4] For compounds with low toxicity, the maximum feasible dose should be administered.[3]

  • Administration: Administer this compound to different groups of animals via the intended clinical route and intravenously, if feasible.[3] A vehicle control group should be included.[5] The agent is typically given as a single dose or multiple doses within 24 hours.[5][6]

  • Observation: Observe the animals for a period of 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight.[3][5] Record the onset, duration, and reversibility of any toxic signs.[3]

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period, or on any animals that die during the study.[3]

  • Data Analysis: Determine the MTD and, if applicable, the LD50 (median lethal dose).

Data Presentation: Acute Toxicity of this compound
Dose Group (mg/kg)Route of AdministrationNumber of AnimalsMortality (%)Clinical Signs of ToxicityGross Necropsy Findings
Vehicle ControlIV / PO10 (5M, 5F)0None ObservedNo Abnormalities
Low DoseIV / PO10 (5M, 5F)
Mid DoseIV / PO10 (5M, 5F)
High DoseIV / PO10 (5M, 5F)
Max Feasible DoseIV / PO10 (5M, 5F)

Murine Thigh Infection Model

The neutropenic mouse thigh infection model is a highly standardized and extensively used in vivo system for the initial evaluation of antimicrobial agents.[7][8] This model mimics a deep-seated soft tissue infection and is valuable for assessing the efficacy of new antibiotics.[7]

Experimental Protocol: Murine Thigh Infection

Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial burden in a localized infection model.

Materials:

  • Female ICR (CD-1) mice, 5-6 weeks old.[8]

  • Cyclophosphamide for inducing neutropenia.[8]

  • A clinically relevant bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae, or a multidrug-resistant isolate).[9][10]

  • This compound, formulated for subcutaneous or intravenous administration.

  • Control antibiotic (e.g., vancomycin for Gram-positive infections).[8]

  • Phosphate-buffered saline (PBS) and appropriate agar plates for bacterial enumeration.

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by administering two doses of cyclophosphamide intraperitoneally (e.g., 150 mg/kg four days before infection and 100 mg/kg one day before infection).[8][9]

  • Bacterial Inoculum Preparation: Prepare a logarithmic phase culture of the challenge organism.

  • Infection: Anesthetize the neutropenic mice and inject 0.1 mL of the bacterial suspension (e.g., 10^7 CFU/mL) intramuscularly into the right thigh.[8]

  • Treatment: At 2 hours post-infection, begin treatment with this compound at various doses.[8] Include a vehicle control group and a positive control group treated with a standard antibiotic.[8]

  • Sample Collection: At 24 hours post-infection, euthanize the mice and aseptically dissect the infected thigh.[8]

  • Bacterial Enumeration: Homogenize the thigh tissue in sterile PBS.[8] Prepare serial dilutions of the homogenate and plate onto appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[8]

  • Data Analysis: Compare the bacterial load (log10 CFU/thigh) between the treatment groups and the control group.

Data Presentation: Efficacy of this compound in Murine Thigh Infection Model
Treatment GroupDose (mg/kg)Dosing RegimenMean Bacterial Load (log10 CFU/thigh) ± SDChange in Bacterial Load (log10 CFU/thigh) from 2h Control
2h Control--N/A
24h Vehicle Control-qXh
This compoundLowqXh
This compoundMidqXh
This compoundHighqXh
Positive ControlStandardqXh

Murine Sepsis Model

The murine sepsis model is a critical tool for evaluating the efficacy of novel antimicrobial agents in a systemic infection.[11] This model can be induced by intraperitoneal injection of bacteria or by cecal ligation and puncture (CLP).[12]

Experimental Protocol: Murine Sepsis Model (Peritonitis)

Objective: To assess the ability of this compound to improve survival and reduce bacterial dissemination in a systemic infection model.

Materials:

  • C57BL/6 mice, both sexes.

  • A clinically relevant bacterial strain (e.g., Escherichia coli, Klebsiella pneumoniae).[12]

  • This compound.

  • Control antibiotic (e.g., imipenem).

  • Fluid resuscitation (e.g., Ringer's lactate).

  • Materials for blood and organ collection.

Procedure:

  • Sepsis Induction: Induce sepsis by intraperitoneal injection of a standardized bacterial suspension or fecal slurry.[12]

  • Treatment: At a clinically relevant time point post-induction (e.g., 4 hours), initiate treatment with this compound, fluids, and analgesics. Include a control group receiving only fluids and analgesics.

  • Monitoring: Monitor the mice for signs of sepsis and survival over a defined period (e.g., 72 hours).[13]

  • Bacterial Load Determination: At a specified endpoint (e.g., 8 hours), euthanize a subset of mice to collect blood and organs (e.g., spleen, liver) for bacterial load determination (CFU/mL or CFU/gram).

  • Data Analysis: Compare survival rates between groups using Kaplan-Meier analysis. Compare bacterial loads in blood and organs between groups.

Data Presentation: Efficacy of this compound in Murine Sepsis Model
Treatment GroupDose (mg/kg)Survival Rate (%) at 72hMean Bacterial Load in Blood (log10 CFU/mL) ± SD at 8hMean Bacterial Load in Spleen (log10 CFU/g) ± SD at 8h
Sham + Treatment-10000
Sepsis-
Sepsis + TreatmentStandard

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Animal infection models play a vital role in the pharmacokinetic/pharmacodynamic (PK/PD) evaluation of antimicrobial agents.[14][15] These studies help in optimizing dosing regimens to maximize efficacy.[14][15]

Experimental Protocol: PK/PD Analysis

Objective: To determine the PK/PD index (e.g., fT>MIC, fAUC/MIC, or fCmax/MIC) that best correlates with the efficacy of this compound.

Procedure:

  • Pharmacokinetics: Administer single doses of this compound to infected mice and collect blood samples at multiple time points.[16] Analyze plasma samples to determine the concentration-time profile and key PK parameters (Cmax, AUC, half-life).

  • Pharmacodynamics: In the murine thigh infection model, administer a range of doses of this compound with different dosing intervals.[16]

  • Data Integration: Correlate the PK parameters (adjusted for protein binding to get the free-drug concentration) with the PD endpoint (change in bacterial load over 24 hours).[17]

  • Modeling: Use a pharmacological model (e.g., sigmoid Emax model) to determine the PK/PD index that best describes the dose-response relationship.

Data Presentation: Key PK/PD Parameters for this compound
PK/PD IndexCorrelation (R²)Magnitude for Bacteriostatic EffectMagnitude for 1-log Kill
%fT > MIC
fAUC / MIC
fCmax / MIC

Visualizations

Experimental Workflow for Murine Thigh Infection Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization (≥5 days) neutropenia Induce Neutropenia (Cyclophosphamide) acclimatize->neutropenia infect Infect Thigh Muscle (0.1 mL of 10^7 CFU/mL) neutropenia->infect inoculum Prepare Bacterial Inoculum inoculum->infect treat Initiate Treatment (2h post-infection) - Vehicle Control - Agent 138 (Dose 1, 2, 3) - Positive Control infect->treat euthanize Euthanize Mice (24h post-infection) treat->euthanize dissect Dissect and Homogenize Thigh euthanize->dissect plate Serial Dilution and Plating dissect->plate count Enumerate CFUs plate->count analyze Compare Bacterial Loads count->analyze

Caption: Workflow for the murine thigh infection model.

Experimental Workflow for Murine Sepsis Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization infect Induce Sepsis (IP Injection) acclimatize->infect inoculum Prepare Bacterial Inoculum inoculum->infect treat Initiate Treatment (4h post-induction) - Sepsis Control - Sepsis + Agent 138 infect->treat monitor Monitor Survival (e.g., 72h) treat->monitor endpoint Euthanize for Bacterial Load (e.g., 8h) treat->endpoint survival Kaplan-Meier Survival Analysis monitor->survival bacterial_load Determine Bacterial Load (Blood and Organs) endpoint->bacterial_load

Caption: Workflow for the murine sepsis (peritonitis) model.

PK/PD Integration Workflow

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_integration PK/PD Analysis pk_study Single-Dose PK Study in Infected Mice pk_params Determine Cmax, AUC, T1/2 pk_study->pk_params free_drug Calculate Free Drug Concentrations pk_params->free_drug correlate Correlate PK Parameters with PD Endpoint free_drug->correlate pd_study Dose-Ranging Efficacy Study (Thigh Model) pd_endpoint Measure Bacterial Load Reduction pd_study->pd_endpoint pd_endpoint->correlate model Sigmoid Emax Modeling correlate->model index Identify Key PK/PD Index (fT>MIC, fAUC/MIC, fCmax/MIC) model->index

Caption: Workflow for PK/PD analysis and integration.

References

Application Notes and Protocols for Recombinant AP138L-arg26 Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP138L-arg26 is a novel, plectasin-derived antimicrobial peptide (AMP) engineered for enhanced activity and yield.[1][2][3] As a promising candidate for combating drug-resistant bacteria, particularly Gram-positive strains like Staphylococcus aureus, robust methods for its recombinant production are essential for further research and development.[1][2] These application notes provide a detailed protocol for the expression of AP138L-arg26 in the eukaryotic expression system Pichia pastoris X-33 and its subsequent purification.[1][2]

The peptide exhibits potent bactericidal activity by disrupting the cell membrane of target bacteria, leading to intracellular potassium leakage and metabolic disturbances.[1][2][3] AP138L-arg26 demonstrates high stability under various conditions, making it a viable candidate for therapeutic development.[1][2]

Quantitative Data Summary

The antimicrobial activity and stability of recombinant AP138L-arg26 have been quantitatively assessed against various bacterial strains and under different environmental conditions.

Table 1: Antimicrobial Activity of AP138L-arg26 [1][2]

Target OrganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213416
Staphylococcus aureusMRSA ATCC 43300816
Staphylococcus aureusClinical Isolate 128
Staphylococcus aureusClinical Isolate 21632
Streptococcus agalactiaeATCC 12386416
Staphylococcus epidermidisATCC 1222848

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Stability of AP138L-arg26 Antimicrobial Activity [1]

ConditionTreatmentRemaining Activity (%)
Temperature 4°C for 12h100
25°C for 12h100
37°C for 12h100
60°C for 1h>90
80°C for 1h>80
100°C for 30 min>70
pH pH 3 for 1h100
pH 5 for 1h100
pH 7 for 1h100
pH 9 for 1h100
pH 11 for 1h>90
Ions (10 mM) NaCl100
KCl100
MgCl₂100
CaCl₂>90
FeCl₃>80

Experimental Protocols

I. Gene Synthesis and Expression Vector Construction

This protocol describes the preparation of the expression vector pPICZαA containing the AP138L-arg26 gene for transformation into Pichia pastoris.

  • Gene Synthesis:

    • Synthesize the DNA sequence encoding the AP138L-arg26 peptide. Codon optimization for Pichia pastoris is recommended to enhance expression levels.

    • Incorporate XhoI and XbaI restriction sites at the 5' and 3' ends of the gene, respectively, for subsequent cloning into the pPICZαA vector.

    • Include a sequence encoding the α-factor signal peptide at the N-terminus to facilitate secretion of the recombinant peptide.

  • Vector Ligation:

    • Digest the pPICZαA vector and the synthesized AP138L-arg26 gene fragment with XhoI and XbaI restriction enzymes.

    • Ligate the digested gene fragment into the linearized pPICZαA vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid amplification.

    • Select positive colonies on Low Salt LB agar plates containing Zeocin™.

    • Isolate and purify the recombinant pPICZαA-AP138L-arg26 plasmid and verify the correct insertion by restriction digestion and Sanger sequencing.

II. Transformation of Pichia pastoris X-33

This section details the linearization of the expression vector and its transformation into competent P. pastoris X-33 cells.

  • Vector Linearization:

    • Linearize the purified pPICZαA-AP138L-arg26 plasmid using the restriction enzyme PmeI.[2] This directs the integration of the expression cassette into the AOX1 locus of the P. pastoris genome.

    • Purify the linearized DNA using a PCR purification kit.

  • Electroporation:

    • Prepare competent P. pastoris X-33 cells.

    • Transform the linearized pPICZαA-AP138L-arg26 into the competent cells via electroporation.[2]

    • Immediately after electroporation, add ice-cold 1 M sorbitol to the cuvette.

    • Spread the transformed cells onto YPDS plates containing Zeocin™ and incubate at 30°C until colonies appear.

III. Recombinant Protein Expression in a 5-L Fermenter

This protocol outlines the large-scale expression of AP138L-arg26 using a 5-L fermenter.

  • Inoculum Preparation:

    • Inoculate a single positive transformant colony into 25 mL of BMGY medium in a 250 mL baffled flask.

    • Incubate at 30°C with shaking at 250 rpm until the culture reaches an OD₆₀₀ of 2-6.

    • Use this culture to inoculate 250 mL of BMGY in a 2 L baffled flask and incubate under the same conditions for 18-24 hours until the OD₆₀₀ reaches a similar density.

  • Fermentation:

    • Aseptically transfer the inoculum to a 5-L fermenter containing basal salt medium.

    • Maintain the pH at 5.0 with the addition of ammonium hydroxide and the temperature at 30°C.

    • During the initial glycerol batch phase, allow the cells to grow until the glycerol is depleted.

    • Begin the glycerol fed-batch phase by feeding a 50% (w/v) glycerol solution containing 12 mL/L PTM₁ trace salts.

    • After approximately 24 hours of glycerol feeding, start the methanol induction phase.

    • Feed a solution of 100% methanol containing 12 mL/L PTM₁ trace salts to induce the expression of AP138L-arg26.

    • Continue the induction for 5 days.[1]

IV. Purification of Recombinant AP138L-arg26

This protocol describes the purification of the secreted AP138L-arg26 from the fermentation supernatant.

  • Supernatant Collection:

    • After 5 days of induction, harvest the culture by centrifugation to pellet the cells.

    • Collect the supernatant, which contains the secreted AP138L-arg26 peptide.

  • Chromatography:

    • Clarify the supernatant by filtration through a 0.22 µm filter.

    • Perform the purification using an AKTAxpress system.[2] While the specific column chemistry is not detailed in the source, a common strategy for secreted, tagged peptides involves affinity chromatography followed by size exclusion or ion exchange chromatography. For a peptide with a likely positive net charge, cation exchange chromatography would be a suitable polishing step.

  • Analysis and Quantification:

    • Analyze the purified fractions using Tricine-SDS-PAGE to confirm the presence and purity of AP138L-arg26.[2]

    • Confirm the identity of the purified peptide by MALDI-TOF/TOF mass spectrometry.[2]

    • Determine the final protein concentration using a Bradford assay.[2] A total protein concentration of 3.1 mg/mL was achieved in the Pichia pastoris X-33 supernatant after 5 days of induction in a 5-L fermenter.[1][2][3]

Visualizations

experimental_workflow cluster_cloning Gene Cloning and Vector Construction cluster_transformation Yeast Transformation cluster_expression Recombinant Expression cluster_purification Purification and Analysis gene_synth AP138L-arg26 Gene Synthesis (Codon Optimized for P. pastoris) ligation Ligation into pPICZαA gene_synth->ligation vector_prep pPICZαA Vector Preparation vector_prep->ligation transformation_ecoli Transformation into E. coli ligation->transformation_ecoli plasmid_purification Plasmid Purification and Verification transformation_ecoli->plasmid_purification linearization Plasmid Linearization (PmeI) plasmid_purification->linearization electroporation Electroporation into P. pastoris X-33 linearization->electroporation selection Selection on Zeocin™ Plates electroporation->selection inoculum Inoculum Preparation (BMGY) selection->inoculum fermentation 5-L Fermentation (Glycerol Feed & Methanol Induction) inoculum->fermentation harvest Harvest Supernatant fermentation->harvest purify Purification (AKTAxpress) harvest->purify analysis Analysis (Tricine-SDS-PAGE, MALDI-TOF) purify->analysis quantify Quantification (Bradford Assay) analysis->quantify

Caption: Experimental workflow for the recombinant expression and purification of AP138L-arg26.

bactericidal_mechanism cluster_membrane Cell Membrane Interaction cluster_metabolism Metabolic Disruption ap138l AP138L-arg26 membrane_disruption Disruption of Bacterial Cell Membrane ap138l->membrane_disruption k_leakage Intracellular K+ Leakage membrane_disruption->k_leakage atp_increase Increase in Intracellular ATP membrane_disruption->atp_increase ros_increase Increase in Reactive Oxygen Species (ROS) membrane_disruption->ros_increase ldh_decrease Decrease in Lactate Dehydrogenase (LDH) membrane_disruption->ldh_decrease cell_death Bacterial Cell Death k_leakage->cell_death atp_increase->cell_death ros_increase->cell_death ldh_decrease->cell_death

Caption: Proposed bactericidal mechanism of AP138L-arg26 against S. aureus.

References

Application Notes and Protocols for the Isolation of "p138c" Peptide from Bacillus subtilis CSB138

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the isolation, characterization, and application of the antimicrobial peptide p138c from Bacillus subtilis CSB138. This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents.

Introduction

The p138c peptide is an antimicrobial peptide (AMP) produced by Bacillus subtilis strain CSB138, which was originally isolated from fermented food.[1] AMPs are a promising class of molecules in the fight against antibiotic-resistant bacteria. p138c has demonstrated significant antimicrobial activity and synergistic effects when combined with conventional antibiotics, making it a valuable candidate for further research and development.[2][3]

Characteristics of p138c Peptide
  • Amino Acid Sequence: Gly-Leu-Glu-Glu-Thr-Val-Tyr-Ile-Tyr-Gly-Ala-Asn-Met-X-Ser[1][2][4]

  • Molecular Weight: Approximately 3 kDa[1][2][4]

  • Thermostability: Stable up to 50 °C.[1][2][4] Activity is lost after heating at 121 °C for 15 minutes.[5]

  • pH Stability: Stable in a pH range of 5.8 to 11.[1][2][4][5]

  • Nature: The proteinaceous nature of p138c was confirmed by its inactivation following treatment with proteinase K.[5]

Experimental Protocols

Protocol 1: Production of p138c Peptide in Bacillus subtilis CSB138

This protocol describes the culture of B. subtilis CSB138 for the optimal production of the p138c peptide.

Materials:

  • Bacillus subtilis CSB138 strain

  • Nutrient broth or a suitable culture medium

  • Incubator shaker

  • Centrifuge

Procedure:

  • Inoculate a single colony of B. subtilis CSB138 into a starter culture of nutrient broth.

  • Incubate the starter culture overnight at 37°C with shaking at 150 rpm.[1]

  • Transfer the overnight culture to a larger volume of fresh broth (e.g., 400 ml in a 2-liter flask).[1]

  • Incubate the main culture at 37°C with shaking. Monitor the optical density (OD) at 620 nm to track bacterial growth.[1]

  • The production of p138c is maximized in the late exponential growth phase.[1][2][4] Harvest the cells at this stage.

  • Centrifuge the culture at a high speed (e.g., 12,000 x g) for 15 minutes to pellet the bacterial cells.[6]

  • Collect the supernatant, which contains the secreted p138c peptide, for purification.

Protocol 2: Purification of p138c Peptide

This protocol outlines the multi-step purification process for isolating p138c from the culture supernatant.

Step 1: Ammonium Sulfate Precipitation

  • Slowly add solid diammonium sulfate to the collected supernatant to achieve a saturation of 20-100%.[1]

  • Allow the precipitation to occur overnight at 4°C with gentle stirring.

  • Centrifuge the mixture to collect the precipitate.

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).[1]

  • Dialyze the resuspended pellet against the same buffer to remove excess salt.[1]

Step 2: Gel Filtration Chromatography

  • Equilibrate a Sepharose CL-6B column (e.g., 2.5 x 85 cm) with 10 mM Tris-HCl buffer (pH 7.5).[1]

  • Load the dialyzed sample onto the column.

  • Elute the proteins with the same buffer.

  • Collect fractions and monitor the absorbance at 280 nm.

  • Test the fractions for antimicrobial activity to identify the fractions containing p138c.

  • Pool the active fractions for further purification.

Step 3: Ion-Exchange Chromatography

  • The specific type of ion-exchange chromatography used for p138c is not explicitly detailed in the provided search results. However, based on general protocols for peptide purification from Bacillus subtilis, a cation or anion exchange column would be appropriate.[7][8] For instance, a DEAE-cellulose column could be used.[7][8]

  • Equilibrate the chosen ion-exchange column with the appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Load the pooled active fractions from the gel filtration step.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound peptides using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

  • Collect fractions and test for antimicrobial activity.

  • Pool the active fractions containing the purified p138c peptide.

Step 4: Purity Assessment

  • Assess the purity of the final sample using Tricine-SDS-PAGE, which is suitable for separating low molecular weight peptides.[1][2][4] The p138c peptide should appear as a single band at approximately 3 kDa.

Data Presentation

Table 1: Purification Summary of p138c Peptide
Purification StepTotal Activity (AU)Yield (%)Fold Purification
Culture Supernatant 48001001
Final Purified p138c -3.219.15

Data sourced from Regmi et al., 2017.[1][2][4]

Table 2: Minimum Inhibitory Concentration (MIC) of p138c
Target MicroorganismMIC (µg/mL)
Vancomycin-Resistant S. aureus4 to >8
Vancomycin-Resistant Enterococci (VREs)>4 to >8

The antimicrobial spectrum of p138c was found to be 4 to >8 times greater than that of bacitracin and >4 to >8 times more effective than vancomycin against these resistant strains.[9]

Table 3: Synergistic Activity of p138c with Beta-Lactam Antibiotics against Vancomycin-Resistant S. aureus
CombinationFold Improvement in p138c MICFractional Inhibitory Concentration (FIC) IndexInterpretation
p138c + Oxacillin 40.3125Synergy
p138c + Ampicillin 80.25Synergy
p138c + Penicillin G 160.09Strong Synergy

Data sourced from Regmi et al., 2017.[2][4] An FIC index of ≤ 0.5 is indicative of synergy.

Visualizations

Experimental Workflow for p138c Isolation

experimental_workflow cluster_culture 1. Bacterial Culture & Harvest cluster_extraction 2. Crude Peptide Extraction cluster_purification 3. Peptide Purification cluster_analysis 4. Purity & Characterization culture Bacillus subtilis CSB138 Culture (Late Exponential Phase) centrifugation1 Centrifugation culture->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant Peptide-rich supernatant precipitation Ammonium Sulfate Precipitation supernatant->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 dialysis Resuspension & Dialysis centrifugation2->dialysis gel_filtration Gel Filtration Chromatography (Sepharose CL-6B) dialysis->gel_filtration Crude peptide extract activity_assay1 Antimicrobial Activity Assay gel_filtration->activity_assay1 ion_exchange Ion-Exchange Chromatography activity_assay1->ion_exchange activity_assay2 Antimicrobial Activity Assay ion_exchange->activity_assay2 sds_page Tricine-SDS-PAGE activity_assay2->sds_page Active fractions final_product Purified p138c Peptide sds_page->final_product

Caption: Workflow for the isolation and purification of the p138c peptide.

Synergistic Action of p138c with Beta-Lactam Antibiotics

synergistic_action p138c p138c Peptide synergy Synergistic Combination p138c->synergy beta_lactam Beta-Lactam Antibiotics (e.g., Penicillin, Oxacillin) beta_lactam->synergy target_bacteria Vancomycin-Resistant Staphylococcus aureus (VRSA) synergy->target_bacteria Acts upon enhanced_killing Enhanced Bacterial Killing Kinetics synergy->enhanced_killing Results in mic_reduction Reduced MIC of p138c synergy->mic_reduction Results in target_bacteria->enhanced_killing target_bacteria->mic_reduction

Caption: Synergistic interaction of p138c with beta-lactam antibiotics.

References

Application Notes and Protocols for Susceptibility Testing of Antibacterial Agent 138

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to "Antibacterial Agent 138," a novel investigational compound. The following standardized methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are described: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Disk Diffusion for assessing susceptibility, and the Minimum Bactericidal Concentration (MBC) test.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is considered a gold standard for susceptibility testing.

Experimental Protocol

a. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration that is at least 10 times the highest concentration to be tested. The solvent used should be appropriate for the agent and should not affect bacterial growth.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

b. Inoculum Preparation:

  • From a pure, overnight culture of the test organism on a suitable agar plate, select 3-5 well-isolated colonies.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This can be done using a spectrophotometer or by visual comparison.

  • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

c. Microdilution Plate Preparation and Inoculation:

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The typical volume per well is 100 µL.

  • The range of concentrations tested should be appropriate to determine the MIC value.

  • Include a growth control well (broth and inoculum, no antibacterial agent) and a sterility control well (broth only).

  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • After incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Data Presentation

The MIC values for this compound should be recorded and can be presented in a table for comparison against different bacterial strains.

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC® 29213™2
Escherichia coli ATCC® 25922™4
Pseudomonas aeruginosa ATCC® 27853™8
Enterococcus faecalis ATCC® 29212™1

Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_agent Prepare Agent 138 Stock serial_dilution Serial Dilution in 96-well plate prep_agent->serial_dilution prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate Inoculate wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with a known concentration of the antibacterial agent is placed on an agar plate inoculated with the test organism. The agent diffuses into the agar, and if the organism is susceptible, a zone of growth inhibition will appear around the disk.

Experimental Protocol

a. Preparation of this compound Disks:

  • Prepare sterile paper disks (6 mm in diameter) impregnated with a standardized amount of this compound. The concentration should be optimized to produce zones of inhibition within a readable range for susceptible organisms.

  • Store the disks in a desiccator at the recommended temperature until use.

b. Inoculum Preparation:

  • Prepare the inoculum as described in the broth microdilution protocol, adjusting the turbidity to match a 0.5 McFarland standard.

c. Inoculation and Disk Application:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Aseptically apply the this compound disks to the surface of the agar. Ensure firm contact with the agar.

  • Disks should be placed at least 24 mm apart from center to center.

d. Incubation and Interpretation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

  • The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires the establishment of clinical breakpoints, which are determined through correlation with MIC data.

Data Presentation

Zone diameter data for quality control strains should be recorded to ensure the test is performing correctly.

Quality Control StrainThis compound Disk Potency (µg)Expected Zone Diameter Range (mm)
S. aureus ATCC® 25923™3022 - 28
E. coli ATCC® 25922™3018 - 24
P. aeruginosa ATCC® 27853™3015 - 21

Experimental Workflow Diagram

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate prep_plate Prepare MHA Plate prep_plate->inoculate_plate apply_disks Apply Agent 138 Disks inoculate_plate->apply_disks incubate Incubate 16-18h at 35°C apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Minimum Bactericidal Concentration (MBC) Test

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This test is performed as a follow-up to the MIC test to determine if an agent is bactericidal or bacteriostatic.

Experimental Protocol

a. Following MIC Determination:

  • Use the microtiter plate from the completed MIC test.

  • Select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

b. Subculturing:

  • From each selected well, take a small aliquot (e.g., 10 µL) and plate it onto a suitable, antibiotic-free agar medium (e.g., Tryptic Soy Agar).

  • Also, plate an aliquot from the growth control well to ensure the viability of the organism.

c. Incubation and Interpretation:

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.

Data Presentation

The MBC values can be presented alongside the MIC values to provide a more complete picture of the antibacterial agent's activity.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC® 29213™242 (Bactericidal)
E. coli ATCC® 25922™482 (Bactericidal)
P. aeruginosa ATCC® 27853™8324 (Bactericidal)
E. faecalis ATCC® 29212™1>64>64 (Tolerant/Bacteriostatic)

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Logical Relationship Diagram

MIC_to_MBC_Relationship mic_test Perform Broth Microdilution MIC Test mic_result Determine MIC (No visible growth) mic_test->mic_result subculture Subculture from clear wells onto agar mic_result->subculture incubate_agar Incubate agar plates subculture->incubate_agar mbc_result Determine MBC (≥99.9% killing) incubate_agar->mbc_result

Application Notes: Antibacterial Agent 138 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Antibacterial agent 138 is a novel compound identified for its potent activity against a range of bacteria, including multi-drug resistant strains. Exhibiting a targeted mechanism of action, this small molecule is an ideal candidate for investigation in drug discovery and development pipelines. These application notes provide an overview of its mechanism, and its suitability for high-throughput screening (HTS) assays designed to identify new antibacterial compounds.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound functions by inhibiting bacterial protein synthesis, a fundamental process for bacterial growth and survival.[1] While the precise binding site is under continued investigation, the agent is understood to interfere with the translational machinery of the bacterial ribosome. This selective targeting of the prokaryotic ribosome (70S) over eukaryotic ribosomes (80S) is a hallmark of many effective antibiotics, providing a therapeutic window and minimizing host cytotoxicity.

The proposed mechanism involves the agent binding to a subunit of the ribosome, which obstructs the normal progression of translation. This can occur at several stages, including initiation, elongation, or termination. A plausible model, illustrated below, suggests the agent blocks the aminoacyl-tRNA (A-site), preventing the incorporation of new amino acids into the growing polypeptide chain, ultimately leading to the cessation of protein production and bacterial cell death.

cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site A_site A-site E_site E-site P_site->E_site Exit Polypeptide Growing Polypeptide Chain P_site->Polypeptide Elongation A_site->P_site mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Binds to A-site Agent138 Antibacterial Agent 138 Agent138->A_site Blocks Binding HTS_Workflow A 1. Plate Preparation - Dispense Test Compounds - Dispense Controls (Agent 138, DMSO) B 2. Reagent Addition Add Bacterial Cell Lysate (e.g., E. coli S30 extract) A->B C 3. Initiation Add Master Mix containing: - Reporter Plasmid (e.g., pBEST-luc) - Amino Acids, ATP, GTP B->C D 4. Incubation Incubate plates at 37°C (e.g., 60 minutes) C->D E 5. Signal Detection Add Luciferase Substrate (e.g., Luciferin) D->E F 6. Data Acquisition Read Luminescence Signal on a Plate Reader E->F G 7. Data Analysis - Calculate % Inhibition - Determine Z'-Factor - Identify Hits F->G

References

Application Notes & Protocols: Assessing the Synergy of Antibacterial Agent 138 with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel therapeutic strategies.[1] One promising approach is the use of combination therapy, where a new antibacterial agent is combined with existing antibiotics to enhance efficacy.[1][2] This document provides detailed protocols for assessing the synergistic potential of a novel compound, designated "Antibacterial Agent 138," with other antibiotics. The primary methods covered are the checkerboard microdilution assay, time-kill curve analysis, and the E-test method.[3][4][5]

These protocols are designed to be adaptable for various bacterial strains and antibiotic classes. The Fractional Inhibitory Concentration Index (FICI) is the primary metric used to quantify the interaction between the combined agents.[6][7][8][9]

Data Presentation: Interpretation of Synergy

The interaction between this compound and another antibiotic is quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[6][8][10]

FICI Calculation:

The FICI is calculated using the following formula:

FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[7][8][10]

Table 1: Interpretation of the Fractional Inhibitory Concentration Index (FICI) [6][7][8][10][11]

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.[6][12][13] It involves a two-dimensional titration of two antibiotics in a 96-well microtiter plate to determine the MIC of each drug alone and in all possible combinations.

Materials:

  • This compound (stock solution of known concentration)

  • Partner antibiotic (stock solution of known concentration)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound in CAMHB along the x-axis of the microtiter plate.

    • Prepare serial twofold dilutions of the partner antibiotic in CAMHB along the y-axis of the plate.[6]

    • The final volume in each well should be 50 µL after the addition of the bacterial inoculum.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.[6][10]

    • Add 50 µL of the bacterial inoculum to each well.

  • Controls:

    • Include wells with only the bacterial inoculum (growth control).

    • Include wells with each antibiotic alone to determine their individual MICs.

    • Include wells with sterile broth (sterility control).[10]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.[10]

  • Data Analysis:

    • After incubation, determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by using a microplate reader. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the FICI for each combination that shows growth inhibition.[7][8]

Table 2: Example Data from a Checkerboard Assay

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
Agent 1381620.1250.375Synergy
Antibiotic X820.250
Protocol 2: Time-Kill Curve Analysis

Time-kill curve analysis provides information on the bactericidal or bacteriostatic effects of antibiotic combinations over time.[4][5]

Materials:

  • This compound

  • Partner antibiotic

  • Bacterial inoculum

  • Culture tubes or flasks

  • CAMHB

  • Incubator shaker

  • Apparatus for serial dilutions and colony counting

Procedure:

  • Preparation of Cultures:

    • Prepare a bacterial culture in the logarithmic growth phase.

    • Dilute the culture to a starting inoculum of approximately 5 x 105 CFU/mL in flasks containing CAMHB.[14]

  • Addition of Antibiotics:

    • Add the antibiotics to the flasks at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC).

    • Include a growth control (no antibiotic) and controls for each antibiotic alone.[4]

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count:

    • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

    • Incubate the plates and count the number of colonies (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each combination and control.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[14]

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[14]

Table 3: Example Data from a Time-Kill Assay at 24 hours

TreatmentInitial Inoculum (log10 CFU/mL)24h Viable Count (log10 CFU/mL)Log10 ReductionInterpretation
Growth Control5.78.9--
Agent 138 (1x MIC)5.75.50.2Bacteriostatic
Antibiotic X (1x MIC)5.74.80.9Bacteriostatic
Agent 138 + Antibiotic X5.72.53.2Synergy, Bactericidal
Protocol 3: E-test Synergy Method

The E-test is a gradient diffusion method that can also be adapted for synergy testing.[15][16]

Materials:

  • E-test strips for this compound and the partner antibiotic

  • Mueller-Hinton agar plates

  • Bacterial inoculum (0.5 McFarland standard)

  • Sterile swabs

Procedure:

  • Inoculation:

    • Inoculate the entire surface of a Mueller-Hinton agar plate evenly with the bacterial suspension using a sterile swab.

  • Application of E-test Strips:

    • There are two common methods:

      • Cross Method: Place the two E-test strips in a cross formation, with the intersection at the respective MIC values of each drug when tested alone.[17]

      • Strip Overlay Method: Place the first E-test strip on the agar and allow it to diffuse for one hour. Remove the strip and place the second strip in the same location.[2]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Data Analysis:

    • Read the MIC value at the point where the elliptical zone of inhibition intersects the E-test strip.

    • Calculate the FICI as described for the checkerboard assay.

Mandatory Visualizations

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_agent Prepare Agent 138 Dilutions plate_setup Dispense dilutions into 96-well plate prep_agent->plate_setup prep_abx Prepare Partner Antibiotic Dilutions prep_abx->plate_setup prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate 16-24h at 37°C inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy/Additive/ Indifference/Antagonism) calc_fici->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

Experimental_Workflow_Time_Kill_Assay start Prepare Log-Phase Bacterial Culture setup Inoculate flasks with ~5x10^5 CFU/mL start->setup add_abx Add Antibiotics (Agent 138, Partner Abx, Combination) setup->add_abx incubate Incubate with shaking at 37°C add_abx->incubate sampling Sample at 0, 2, 4, 6, 8, 24h incubate->sampling plating Perform Serial Dilutions and Plate sampling->plating count Incubate Plates and Count Colonies (CFU/mL) plating->count analysis Plot log10 CFU/mL vs. Time and Analyze Synergy count->analysis

Caption: Workflow for the Time-Kill Curve Synergy Assay.

Potential_Mechanisms_of_Synergy cluster_agents Combined Agents cluster_mechanisms Potential Synergistic Mechanisms agent138 This compound mech1 Increased Permeability of Bacterial Cell Wall/Membrane agent138->mech1 mech2 Inhibition of Efflux Pumps agent138->mech2 mech3 Inhibition of Antibiotic- Degrading Enzymes agent138->mech3 mech4 Sequential Inhibition of a Metabolic Pathway agent138->mech4 partner_abx Partner Antibiotic partner_abx->mech1 partner_abx->mech2 partner_abx->mech3 partner_abx->mech4 target Bacterial Cell mech1->target Allows partner antibiotic to reach its target mech2->target Increases intracellular concentration of partner antibiotic mech3->target Protects partner antibiotic from degradation mech4->target Blocks pathway at multiple points outcome Enhanced Antibacterial Effect (Synergy) target->outcome

Caption: Potential Mechanisms of Antibiotic Synergy.

References

Application Notes and Protocols: Labeling of Antibacterial Agent 138 (p138c Peptide) for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the fluorescent labeling of the antimicrobial peptide p138c, referred to herein as Antibacterial Agent 138, for use in bacterial imaging studies. The peptide p138c is derived from Bacillus subtilis CSB138 and has demonstrated antibacterial activity.[1][2] Fluorescently labeling this peptide enables researchers to visualize its interaction with bacteria, study its mechanism of action, and assess its potential as a targeted therapeutic agent.[3][4] The protocols outlined below describe a standard method for labeling p138c with a commercially available fluorescent dye and its subsequent application in bacterial imaging.

The proposed mechanism of action for many antimicrobial peptides involves interaction with and disruption of the bacterial cell membrane.[2] Labeling p138c allows for the visualization of this process, providing insights into its bactericidal or bacteriostatic effects.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the labeling and application of fluorescently-labeled this compound (p138c). These values are representative and may vary depending on the specific experimental conditions and equipment used.

Table 1: Labeling Efficiency and Product Characteristics

ParameterTarget ValueMethod of Analysis
Degree of Labeling (DOL)1.0 - 2.0UV-Vis Spectroscopy
Purity of Labeled Peptide> 95%HPLC
Excitation Maximum (λex)Dye-dependent (e.g., ~495 nm for FITC)Fluorometer
Emission Maximum (λem)Dye-dependent (e.g., ~519 nm for FITC)Fluorometer
Quantum YieldDye-dependentComparative Method

Table 2: In Vitro Imaging Performance

ParameterTarget ValueMethod of Analysis
Signal-to-Noise Ratio> 10Confocal Microscopy Image Analysis
Photostability (half-life)> 60 secondsTime-lapse Confocal Microscopy
Binding Affinity (Kd)< 10 µMSaturation Binding Assay
Bacterial Staining Time5 - 15 minutesLive-cell Imaging

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound (p138c)

This protocol describes the labeling of the peptide p138c with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester. The amino acid sequence of p138c is Gly-Leu-Glu-Glu-Thr-Val-Tyr-Ile-Tyr-Gly-Ala-Asn-Met-X-Ser, which contains primary amines (the N-terminus and any lysine residues, if 'X' were lysine) available for labeling.[1]

Materials:

  • This compound (p138c peptide)

  • Amine-reactive fluorescent dye (e.g., FITC-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Peptide Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the peptide solution, add a 5-10 fold molar excess of the dissolved dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification: Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at the dye's maximum absorbance wavelength and at 280 nm.

  • Storage: Store the labeled peptide in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: Bacterial Imaging with Labeled this compound

This protocol outlines the use of fluorescently labeled p138c for imaging both Gram-positive and Gram-negative bacteria.

Materials:

  • Fluorescently labeled this compound

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • PBS

  • Microscope slides or imaging dishes

  • Confocal microscope

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in the appropriate growth medium.

  • Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Washing: Resuspend the bacterial pellet in PBS and centrifuge again. Repeat this washing step twice.

  • Resuspension: Resuspend the final bacterial pellet in PBS to a desired optical density (e.g., OD600 of 0.5).

  • Labeling: Add the fluorescently labeled this compound to the bacterial suspension at a final concentration of 1-10 µg/mL.

  • Incubation: Incubate for 5-15 minutes at room temperature in the dark.

  • Washing (Optional): For clearer images, centrifuge the labeled bacteria, remove the supernatant, and resuspend in fresh PBS to remove unbound probe.

  • Imaging: Mount the bacterial suspension on a microscope slide or in an imaging dish and visualize using a confocal microscope with the appropriate laser excitation and emission filters.

Visualizations

experimental_workflow cluster_labeling Protocol 1: Peptide Labeling cluster_imaging Protocol 2: Bacterial Imaging prep_peptide Dissolve p138c Peptide in Bicarbonate Buffer reaction Combine Peptide and Dye (1-2 hr incubation) prep_peptide->reaction prep_dye Dissolve NHS-ester Dye in DMSO prep_dye->reaction purify Purify Labeled Peptide (Size-Exclusion Chromatography) reaction->purify characterize Characterize (DOL, Purity) purify->characterize add_probe Add Labeled p138c (5-15 min incubation) characterize->add_probe Labeled p138c culture Culture Bacteria (Mid-log phase) wash Wash and Resuspend Bacteria in PBS culture->wash wash->add_probe image Image Bacteria (Confocal Microscopy) add_probe->image

Caption: Workflow for labeling and imaging with this compound.

mechanism_of_action start Labeled p138c binding Binding to Bacterial Cell Membrane start->binding disruption Membrane Disruption/ Pore Formation binding->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of action for this compound (p138c).

troubleshooting_workflow start Low Signal in Imaging? check_dol DOL < 1.0? start->check_dol check_concentration Probe Concentration Too Low? check_dol->check_concentration No solution_relabel Increase dye:peptide ratio and relabel check_dol->solution_relabel Yes check_incubation Incubation Time Too Short? check_concentration->check_incubation No solution_increase_conc Increase probe concentration check_concentration->solution_increase_conc Yes check_microscope Microscope Settings Optimal? check_incubation->check_microscope No solution_increase_time Increase incubation time check_incubation->solution_increase_time Yes solution_optimize_settings Optimize laser power, gain, and filter settings check_microscope->solution_optimize_settings No

Caption: Troubleshooting guide for low imaging signal.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing "Antibacterial agent 138" Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 138" (p138c, an antimicrobial peptide from Bacillus subtilis CSB138) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound, also known as p138c, is an antimicrobial peptide (AMP) derived from Bacillus subtilis CSB138. Like many cationic AMPs, its primary mechanism of action involves disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[1][2][3] It can also have intracellular targets, potentially interfering with nucleic acid or protein synthesis.[4]

Q2: What is the optimal solvent and storage condition for this compound?

A2: For in vitro assays, it is recommended to dissolve this compound in sterile, nuclease-free water or a buffer with a neutral to slightly alkaline pH, as the peptide is stable from pH 5.8 to 11. For long-term storage, it is advisable to store the lyophilized peptide at -20°C or below. Once reconstituted, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: Can this compound be used in combination with other antibiotics?

A3: Yes, studies have shown that p138c exhibits synergistic effects when combined with non-peptide antibiotics such as oxacillin, ampicillin, and penicillin G. This synergy can significantly enhance the potency and bacterial killing kinetics against resistant strains like vancomycin-resistant Staphylococcus aureus.

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in Minimum Inhibitory Concentration (MIC) results.

  • Possible Cause 1: Inconsistent Inoculum Preparation. The density of the bacterial suspension is a critical factor in MIC assays.

    • Solution: Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[5] Dilute this suspension as per the protocol to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[5]

  • Possible Cause 2: Variability in Media Composition. The composition of the culture medium can affect the growth of bacteria and the activity of the antibacterial agent.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of non-fastidious aerobic bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI). Ensure the pH of the media is consistent between experiments.

  • Possible Cause 3: Pipetting Errors. Inaccurate serial dilutions of the antibacterial agent can lead to significant errors in the final concentrations.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions in a 96-well plate, mix the contents of the wells thoroughly before transferring to the next well.

Issue 2: No inhibition of bacterial growth observed, even at high concentrations of this compound.

  • Possible Cause 1: Inactive Agent. The antibacterial agent may have degraded due to improper storage or handling.

    • Solution: Use a fresh stock of the agent. Ensure it has been stored correctly in a lyophilized state at -20°C or below. After reconstitution, minimize freeze-thaw cycles by preparing single-use aliquots.

  • Possible Cause 2: Resistant Bacterial Strain. The bacterial strain being tested may be intrinsically resistant to the agent.

    • Solution: Include a known susceptible quality control (QC) strain in your experiments to verify the activity of the agent and the validity of the assay.

  • Possible Cause 3: High Protein Content in Media. If using a medium with high protein content, the peptide may bind to the proteins, reducing its effective concentration.

    • Solution: If possible for your experimental setup, use a medium with lower protein content. Be aware that this may affect bacterial growth rates and should be noted.

Issue 3: Contamination in the 96-well plates.

  • Possible Cause 1: Non-sterile Technique. Introduction of contaminants during the experimental setup.

    • Solution: Perform all steps of the assay, including media preparation, serial dilutions, and bacterial inoculation, in a biological safety cabinet using aseptic techniques.

  • Possible Cause 2: Contaminated Reagents or Media.

    • Solution: Use sterile, certified media and reagents. Always include a sterility control (media only, no bacteria or antibacterial agent) and a negative control (media with bacteria, no antibacterial agent) on each plate to check for contamination and ensure proper bacterial growth, respectively.

Data Presentation

Table 1: Synergistic Activity of this compound (p138c) with Beta-Lactam Antibiotics against Vancomycin-Resistant Staphylococcus aureus (VRSA)

Antibiotic CombinationFold Improvement in p138c MICFractional Inhibitory Concentration (FIC) Index
p138c + Oxacillin4-fold0.3125
p138c + Ampicillin8-fold0.25
p138c + Penicillin G16-fold0.09

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD at 625 nm should be between 0.08 and 0.13 for E. coli). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution followed by a 1:2 dilution in the plate.[5]

  • Preparation of Antibacterial Agent Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated stock solution of this compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the antibacterial agent dilutions. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with bacteria and media, but no antibacterial agent) and a negative/sterility control (wells with media only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

  • From each of these clear wells, take a 10 µL aliquot and plate it onto a sterile agar plate.

  • Also, plate an aliquot from the positive control well (after appropriate dilution) to determine the initial CFU count.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% kill of the initial inoculum.

Mandatory Visualizations

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Culture (Log Phase) McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Adjust Turbidity Inoculation Inoculation with Bacterial Suspension McFarland_Standard->Inoculation Agent_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Agent_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (16-20h, 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Visual/OD) Incubation_MIC->Read_MIC Plating Plate Aliquots from Clear Wells onto Agar Read_MIC->Plating Select Clear Wells Incubation_MBC Incubation (18-24h, 37°C) Plating->Incubation_MBC Count_CFU Count Colonies (CFU) Incubation_MBC->Count_CFU Determine_MBC Determine MBC (≥99.9% Killing) Count_CFU->Determine_MBC

Caption: Workflow for MIC and MBC determination.

AMP_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular AMP This compound (Cationic Peptide) Membrane_Interaction Electrostatic Interaction with Anionic Lipids AMP->Membrane_Interaction Pore_Formation Membrane Permeabilization (Pore Formation) Membrane_Interaction->Pore_Formation Ion_Leakage Ion Leakage & Loss of Membrane Potential Pore_Formation->Ion_Leakage Intracellular_Targets Inhibition of DNA/RNA/ Protein Synthesis Pore_Formation->Intracellular_Targets Translocation Metabolic_Disruption Disruption of Cellular Processes Ion_Leakage->Metabolic_Disruption Cell_Death Cell Death Metabolic_Disruption->Cell_Death Intracellular_Targets->Cell_Death

Caption: Mechanism of action of this compound.

Troubleshooting_Logic Start Inconsistent MIC Results Check_Inoculum Check Inoculum Preparation (McFarland Standard) Start->Check_Inoculum Inoculum_OK Inoculum Consistent? Check_Inoculum->Inoculum_OK Check_Media Verify Media Composition and pH Media_OK Media Consistent? Check_Media->Media_OK Check_Pipetting Review Pipetting Technique and Calibration Pipetting_OK Pipetting Accurate? Check_Pipetting->Pipetting_OK Inoculum_OK->Check_Media Yes Standardize_Inoculum Action: Standardize Inoculum Prep Inoculum_OK->Standardize_Inoculum No Media_OK->Check_Pipetting Yes Standardize_Media Action: Use Consistent Media Batch Media_OK->Standardize_Media No Solution Reproducible Results Pipetting_OK->Solution Yes Recalibrate_Pipettes Action: Recalibrate/ Improve Technique Pipetting_OK->Recalibrate_Pipettes No Standardize_Inoculum->Check_Inoculum Standardize_Media->Check_Media Recalibrate_Pipettes->Check_Pipetting

Caption: Troubleshooting logic for inconsistent MIC results.

References

"Antibacterial agent 138" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Antibacterial Agent 138, a benzothiazole inhibitor of bacterial DNA gyrase and topoisomerase IV. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term storage, it is recommended to store the solid powder of this compound at -20°C for up to three years, or at 4°C for up to two years. These conditions are based on general guidelines for chemical compounds of this nature to minimize degradation.

Q2: How should I store solutions of this compound?

A2: Once dissolved in a solvent, stock solutions of this compound should be stored at -80°C for up to six months, or at -20°C for up to one month.[1][2][3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound sensitive to light?

Q4: What is the stability of this compound at room temperature?

A4: Most chemical inhibitors are stable at room temperature for short periods, such as during shipping.[1][3][5] However, for optimal stability and to prevent any potential degradation, it is crucial to adhere to the recommended long-term storage conditions upon receipt.

Q5: In which solvents is this compound soluble?

A5: this compound is a benzothiazole derivative and is expected to have good solubility in common organic solvents such as dimethyl sulfoxide (DMSO). For specific solubility information, it is best to consult the product's Certificate of Analysis (CofA) or the supplier's technical data sheet.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause Suggested Solution
Reduced antibacterial activity in experiments 1. Improper storage of the compound (powder or solution). 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation due to exposure to light or extreme temperatures. 4. Incorrect concentration of the working solution.1. Verify that the compound has been stored according to the recommended conditions (-20°C or -80°C). 2. Prepare fresh aliquots from a new stock solution. 3. Ensure the compound and its solutions are protected from light. 4. Recalculate and verify the concentration of the working solution. Prepare a fresh dilution if necessary.
Precipitation observed in the stock solution 1. The concentration of the solution exceeds the solubility limit of the solvent. 2. The solution was not properly warmed to room temperature before use. 3. The compound has degraded into less soluble products.1. Gently warm the solution and vortex to redissolve the precipitate. If it persists, the solution may be supersaturated. Consider preparing a more dilute stock solution. 2. Always allow the frozen stock solution to fully equilibrate to room temperature before use. 3. If precipitation persists after warming and vortexing, the solution may be compromised. Prepare a fresh stock solution.
Inconsistent experimental results 1. Inconsistent handling and storage of the compound between experiments. 2. Degradation of the stock solution over time. 3. Variability in experimental conditions.1. Adhere strictly to the recommended storage and handling protocols for all experiments. 2. Use a freshly prepared stock solution or an aliquot that has been stored correctly and is within its recommended shelf life. 3. Standardize all experimental parameters, including incubation times, temperatures, and media.

Stability and Storage Summary

The following table summarizes the general storage recommendations for this compound. For specific details, always refer to the Certificate of Analysis provided by the supplier.

Form Storage Temperature Duration
Solid (Powder)-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general framework for determining the stability of this compound in a specific solvent and at a given temperature.

Objective: To evaluate the chemical stability of this compound in solution over time under defined storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Amber HPLC vials with caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical column appropriate for the compound (e.g., C18)

  • Mobile phase (to be optimized based on the compound's properties)

  • Incubator or water bath set to the desired temperature

  • Calibrated analytical balance

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the chosen solvent to a precise final concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into multiple amber HPLC vials.

    • Prepare a sufficient number of vials to be analyzed at each time point.

  • Time Zero (T0) Analysis:

    • Immediately after preparation, analyze three aliquots of the solution by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.

  • Storage:

    • Store the remaining vials at the desired temperature (e.g., 4°C, 25°C, 40°C).

    • Protect the vials from light throughout the study.

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve three vials from storage.

    • Allow the vials to equilibrate to room temperature.

    • Analyze the samples by HPLC under the same conditions as the T0 analysis.

  • Data Analysis:

    • For each time point, calculate the average peak area of this compound from the three replicate injections.

    • Determine the percentage of the initial concentration remaining at each time point.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Reduced Antibacterial Activity start Reduced Antibacterial Activity Observed check_storage Check Storage Conditions (Temp, Light) start->check_storage check_solution_prep Verify Solution Preparation (Concentration, Dilution) start->check_solution_prep check_handling Review Handling Procedures (Freeze-thaw cycles) start->check_handling improper_storage Improper Storage check_storage->improper_storage prep_error Preparation Error check_solution_prep->prep_error handling_issue Handling Issue check_handling->handling_issue improper_storage->check_solution_prep No correct_storage Use New Aliquot Stored Correctly improper_storage->correct_storage Yes prep_error->check_handling No prepare_fresh Prepare Fresh Solution prep_error->prepare_fresh Yes improve_handling Aliquot to Avoid Freeze-Thaw handling_issue->improve_handling Yes re_run_experiment Re-run Experiment handling_issue->re_run_experiment No correct_storage->re_run_experiment prepare_fresh->re_run_experiment improve_handling->re_run_experiment

Caption: Troubleshooting workflow for reduced antibacterial activity.

Signaling_Pathway Mechanism of Action: DNA Gyrase Inhibition agent138 This compound gyrase Bacterial DNA Gyrase / Topoisomerase IV agent138->gyrase Inhibits dna_supercoiling DNA Supercoiling & Relaxation gyrase->dna_supercoiling Regulates replication DNA Replication dna_supercoiling->replication transcription Transcription dna_supercoiling->transcription cell_death Bacterial Cell Death replication->cell_death Inhibition leads to transcription->cell_death Inhibition leads to

Caption: Inhibition of DNA gyrase by this compound.

References

Improving the therapeutic index of "Antibacterial agent 138"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with "Antibacterial Agent 138." Our goal is to help you improve the therapeutic index of this agent by enhancing its efficacy and minimizing toxicity.

Initial Identification of "this compound"

The designation "this compound" has been associated with several distinct molecules in scientific literature. To provide you with the most accurate guidance, please identify your specific agent from the list below.

  • AP138L-arg26 : A synthetic antimicrobial peptide derived from plectasin, primarily effective against Gram-positive bacteria.[1]

  • p138c : An antimicrobial peptide produced by Bacillus subtilis CSB138, which has shown synergistic effects with β-lactam antibiotics.[2][3]

  • LMM6 : A 1,3,4-oxadiazole derivative with bacteriostatic activity against Staphylococcus aureus.[4]

  • CAP18(106-138)-IgG : A conjugate of a peptide and an IgG antibody, designed to neutralize endotoxins and kill Gram-negative bacteria.[5]

  • Small Molecule (C34H52INO4S) : A compound identified in chemical databases that is reported to inhibit bacterial protein synthesis.[6][7]

The following FAQs and troubleshooting guides are organized by common challenges and strategies for improving the therapeutic index, with specific data and protocols relevant to the identified agents where available.

Frequently Asked Questions (FAQs)

Q1: My results show high toxicity in cell culture or animal models. How can I improve the therapeutic index?

A1: High toxicity is a common challenge. Here are several strategies to consider:

  • Dose Optimization: Suboptimal dosing can lead to toxicity without a proportional increase in efficacy.[8] Consider performing a dose-response study to identify the minimum effective concentration (MEC) and the maximum tolerated dose (MTD).

  • Synergistic Combination Therapy: Combining your agent with another antibiotic can allow for lower, less toxic doses of each.[9] This is a well-documented strategy for improving the therapeutic index. Studies on the antimicrobial peptide p138c have shown significant synergy with common antibiotics.[2][3]

  • Structural Modification: If you are working with a peptide like AP138L-arg26, consider amino acid substitutions. For example, replacing L-amino acids with D-amino acids can increase resistance to proteases, potentially improving bioavailability and the therapeutic index.[10]

  • Targeted Delivery: While beyond the scope of typical early-stage experiments, encapsulating the agent in nanoparticles or conjugating it to a targeting moiety can reduce systemic toxicity.

Q2: The antibacterial efficacy of my agent is lower than expected. What could be the cause?

A2: Several factors can contribute to lower-than-expected efficacy:

  • Agent Stability: Peptides like AP138L-arg26 can be sensitive to temperature, pH, and ion concentrations.[1] Ensure your experimental conditions are within the agent's stability range.

  • Resistance Development: Bacteria can develop resistance to antibacterial agents.[9] Verify that the bacterial strain you are using has not acquired resistance.

  • Experimental Conditions: The presence of serum proteins in culture media can sometimes inhibit the activity of antibacterial agents. Consider testing efficacy in different media.

  • Mechanism of Action: Ensure your assay is appropriate for the agent's mechanism. For example, a bacteriostatic agent like LMM6 will inhibit growth but may not show significant killing in a short-term bactericidal assay.[4]

Q3: How do I test for synergistic effects with other antibiotics?

A3: The most common method is the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A detailed protocol is provided in the "Experimental Protocols" section below. The FIC index is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Addition: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Possible Cause Troubleshooting Step
Inoculum size variationStandardize the bacterial inoculum to the recommended CFU/mL (commonly 5 x 10^5 CFU/mL for broth microdilution).
Agent degradationPrepare fresh stock solutions of "this compound" for each experiment. Verify the stability of the agent under your storage conditions.
Media compositionDifferent media components can affect the activity of the agent. Use a consistent and recommended medium, such as Mueller-Hinton Broth, for susceptibility testing.
Reading errorsEnsure a consistent method for determining growth inhibition, either visually or with a plate reader at a specific OD. Include positive and negative controls.
Problem 2: High Hemolysis or Cytotoxicity In Vitro
Possible Cause Troubleshooting Step
Non-specific membrane disruptionThis is a known challenge for some antimicrobial peptides. The goal is to find a concentration that is effective against bacteria with minimal damage to mammalian cells.
Agent concentration too highPerform a dose-response curve for both antibacterial activity (MIC) and cytotoxicity (e.g., HC50 for hemolysis) to determine the therapeutic window.
Inappropriate cell lineThe susceptibility to cytotoxic effects can vary between cell lines. If applicable, test on a panel of cell lines to understand the toxicity profile.

Data Presentation

Table 1: In Vitro Activity and Safety of AP138L-arg26
ParameterValueInterpretation
MIC against S. aureus2–16 µg/mLPotent activity against Gram-positive bacteria.[1]
MBC/MIC Ratio~4Suggests bactericidal activity.[1]
Hemolysis at 256 µg/mL~3%Low hemolytic activity, indicating high selectivity for bacterial membranes over red blood cells.[1]
Cell Viability (RAW264.7) at 256 µg/mL>75%Low cytotoxicity against mammalian cells.[1]
Table 2: Synergistic Activity of p138c with β-Lactam Antibiotics against Vancomycin-Resistant S. aureus
Combinationp138c MIC Fold ImprovementFIC IndexResult
p138c + Oxacillin4-fold0.3125Synergy[2][3]
p138c + Ampicillin8-fold0.25Synergy[2][3]
p138c + Penicillin G16-fold0.09Strong Synergy[2][3]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation:

    • Prepare a 2x concentrated stock of "this compound" in an appropriate solvent.

    • Culture bacteria overnight and then dilute to achieve a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution:

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the 2x agent stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no agent). Well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL, and the agent concentrations will be halved.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacteria.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup:

    • Use a 96-well plate. Agent A ("this compound") will be diluted horizontally, and Agent B (the synergistic antibiotic) will be diluted vertically.

  • Dilutions:

    • Prepare 2-fold serial dilutions of Agent A in MHB along the x-axis of the plate.

    • Prepare 2-fold serial dilutions of Agent B in MHB along the y-axis of the plate.

    • The final plate should have a grid of concentrations for both agents.

  • Inoculation:

    • Add the standardized bacterial inoculum (5 x 10^5 CFU/mL) to each well.

  • Incubation:

    • Incubate at 37°C for 18-24 hours.

  • Calculation of FIC Index:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the FIC for each agent: FIC A = MIC of A in combination / MIC of A alone.

    • Calculate the FIC Index: FICI = FIC A + FIC B.

Mandatory Visualizations

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_agent Prepare Stocks of Agent 138 & Antibiotic setup_plate Create 2D Dilution Matrix in 96-Well Plate prep_agent->setup_plate prep_bacteria Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs of Agents Alone and in Combination incubate->read_mic calc_fic Calculate FIC Index: FICI = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) read_mic->calc_fic interpret Interpret Result: Synergy, Additivity, or Antagonism calc_fic->interpret

Caption: Workflow for determining antibiotic synergy using the checkerboard method.

Therapeutic_Index_Improvement cluster_strategies Experimental Strategies cluster_outcomes Desired Outcomes main Goal: Improve Therapeutic Index of Agent 138 strategy1 Combination Therapy main->strategy1 strategy2 Dose Optimization main->strategy2 strategy3 Structural Modification main->strategy3 outcome1 Increased Efficacy (Lower MIC) strategy1->outcome1 outcome2 Decreased Toxicity (Higher MTD) strategy1->outcome2 strategy2->outcome2 strategy3->outcome1 strategy3->outcome2 improved_ti Improved Therapeutic Index outcome1->improved_ti Wider Therapeutic Window outcome2->improved_ti

Caption: Logical relationships in strategies to improve the therapeutic index.

AP138_Mechanism cluster_peptide AP138L-arg26 cluster_bacteria Gram-Positive Bacterium peptide AP138L-arg26 Peptide membrane Cell Membrane peptide->membrane Interaction & Disruption ldh_release LDH Release membrane->ldh_release Membrane Damage Leads to cytoplasm Cytoplasm ldh LDH cell_death Cell Death ldh_release->cell_death Results in

Caption: Postulated mechanism of action for the antimicrobial peptide AP138L-arg26.

References

Technical Support Center: Understanding "p138c"

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice for Researchers, Scientists, and Drug Development Professionals

Our initial investigation into the topic "p138c" has revealed that this term does not refer to a protein within current scientific and biological databases. Instead, search results consistently identify "p138c" as a vehicle diagnostic trouble code, specifically related to the engine control module (ECM) and exhaust gas recirculation (EGR) systems in trucks such as the GMC Sierra.[1][2]

Therefore, the creation of a technical support center detailing the purification challenges and solutions for a "p138c" protein is not feasible as the entity does not exist in a biological context.

We understand that your objective was to create a detailed resource for protein purification, and we are prepared to assist with this goal. We propose to create the requested technical support center for a well-documented protein known for its purification challenges. A suitable alternative could be a protein like p53 , a tumor suppressor protein that is notoriously difficult to purify in its stable, functional form.

If you would like to proceed with an alternative protein, we can provide a comprehensive technical support center that includes:

  • Troubleshooting Guides and FAQs: Addressing common issues in a question-and-answer format.

  • Quantitative Data Summaries: Clearly structured tables for easy comparison of purification data.

  • Detailed Experimental Protocols: Methodologies for key experiments.

  • Signaling Pathway and Workflow Diagrams: Visualizations created using Graphviz (DOT language) as requested.

Please let us know if you would like to move forward with a different protein target. We are committed to providing accurate and valuable resources for the scientific community.

References

Technical Support Center: Degradation of Quinolone Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific "Antibacterial agent 138" is not publicly available. This guide focuses on the degradation of fluoroquinolones, a significant class of synthetic antibacterial agents, to provide a relevant and detailed resource for researchers. The principles and methodologies described here are broadly applicable to the study of antibacterial agent degradation.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways and byproducts of quinolone antibacterial agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for fluoroquinolone antibiotics?

A1: Fluoroquinolone antibiotics primarily degrade through two main pathways: photodegradation and biodegradation.

  • Photodegradation: This occurs when fluoroquinolones are exposed to light, particularly UVA radiation and even ambient room light.[1][2] The process is temperature-independent and can lead to a significant loss of the parent compound.[1] The core structure of the fluoroquinolone molecule is susceptible to photochemical reactions, leading to the formation of various photoproducts.[1][2]

  • Biodegradation: This involves the breakdown of fluoroquinolones by microorganisms, such as bacteria and fungi.[3][4] While these compounds are generally considered recalcitrant, certain microbial consortia and fungal species have demonstrated the ability to transform and degrade them.[3][4][5] Biodegradation can occur under both aerobic and anaerobic conditions.[6]

Q2: What are the common byproducts formed during the degradation of fluoroquinolones?

A2: The degradation of fluoroquinolones results in a variety of transformation products. The specific byproducts depend on the degradation pathway and the specific fluoroquinolone. Common modifications to the parent molecule include:

  • Photodegradation Byproducts:

    • Dimers: A major photoproduct of ciprofloxacin has been identified as a dimer, though its exact structure is not fully elucidated.[2]

    • Metabolite Analogues: Some photoproducts are similar to known metabolites of the parent drug.[1] For instance, the photodegradation of ciprofloxacin can yield products analogous to its known metabolites M1, M2, M3, and M4.[1]

  • Biodegradation Byproducts:

    • Microbial degradation can lead to a range of intermediates. While many are described as biodegradation or photodegradation products, some unknown metabolites have also been identified.[5]

    • Complete mineralization is often not achieved, as indicated by monitoring fluoride release.[5]

Q3: My antibacterial agent appears to be losing efficacy during my experiments. What could be the cause?

A3: Loss of antibacterial activity is a common issue and can often be attributed to the degradation of the parent compound.

  • Light Exposure: Fluoroquinolones are sensitive to light. Even exposure to ambient room light can be sufficient to cause detectable degradation and a corresponding loss of antibacterial activity.[1][2] It is crucial to protect solutions of these compounds from light during storage and handling.[2]

  • Experimental Conditions: The pH, temperature, and presence of other reactive species in your experimental setup can also influence the stability of the antibacterial agent.

Troubleshooting Tip: To minimize degradation, prepare solutions fresh, store them in amber vials or wrap containers in aluminum foil, and work under subdued lighting conditions whenever possible.

Troubleshooting Guides

Problem 1: Inconsistent results in antibacterial susceptibility testing.
Possible Cause Troubleshooting Step
Degradation of the antibacterial agent in stock solutions. Prepare fresh stock solutions for each experiment. Store stock solutions in the dark at the recommended temperature.
Photodegradation during the experiment. Use amber-colored microplates or cover standard plates with an opaque lid during incubation. Minimize the exposure of your experimental setup to direct light.
Interaction with media components. Verify the stability of your antibacterial agent in the specific culture medium being used. Some media components may catalyze degradation.
Problem 2: Difficulty in identifying degradation byproducts.
Possible Cause Troubleshooting Step
Low concentration of byproducts. Concentrate your sample using solid-phase extraction (SPE) before analysis. Adjust the degradation conditions (e.g., increase light intensity or incubation time) to generate higher concentrations of byproducts.
Inadequate analytical technique. Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for sensitive and specific detection of degradation products.[5] A triple quadrupole or time-of-flight (TOF) analyzer can help in confirming molecular formulas.[5]
Co-elution of byproducts. Optimize your HPLC method, including the column type, mobile phase composition, and gradient, to achieve better separation of the parent compound and its byproducts. A pentafluorophenyl column has been shown to be effective for separating fluoroquinolones and their metabolites.[5]

Quantitative Data Summary

Table 1: Photodegradation of Ciprofloxacin in Aqueous Solution

Light Source Exposure Time Degradation (%) Reference
Natural/Artificial Ambient Light96 hours8.8 ± 1.4[1]

Table 2: Biodegradation of Various Fluoroquinolones by a Mixed Bacterial Culture

Fluoroquinolone Incubation Time Degradation (%) Reference
Ofloxacin (OFL)19 days98.3[5]
Norfloxacin (NOR)19 daysNot specified[5]
Ciprofloxacin (CPF)19 daysNot specified[5]
Moxifloxacin (MOX)19 days80.5[5]

Experimental Protocols

Protocol 1: Analysis of Photodegradation using HPLC

This protocol is based on the methodology for assessing the photostability of fluoroquinolones.[1][2]

Objective: To separate and quantify the parent antibacterial agent and its photoproducts.

Materials:

  • Fluoroquinolone stock solution

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid

  • HPLC system with a UV or fluorescence detector

  • C18 analytical column

Procedure:

  • Prepare a dilute aqueous solution of the fluoroquinolone.

  • Expose the solution to a controlled light source (e.g., UVA lamp or natural sunlight) for a defined period. Keep a control sample in the dark.

  • At specified time intervals, withdraw aliquots of the exposed and control solutions.

  • Inject the samples into the HPLC system.

  • Perform a gradient elution using a mobile phase consisting of an aqueous formic acid solution and acetonitrile.

  • Monitor the eluent at the maximum absorbance wavelength of the parent drug.

  • Quantify the decrease in the parent drug concentration and the formation of new peaks corresponding to photoproducts.

Protocol 2: Assessment of Biodegradation in a Microcosm

This protocol is adapted from studies on the biodegradation of fluoroquinolones by mixed bacterial cultures.[5]

Objective: To evaluate the extent and rate of biodegradation of a fluoroquinolone.

Materials:

  • Fluoroquinolone stock solution

  • Mixed bacterial culture (e.g., activated sludge)

  • Mineral salts medium

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Set up microcosms by inoculating a mineral salts medium with the mixed bacterial culture.

  • Spike the microcosms with the fluoroquinolone at a known concentration (e.g., 10 mg/L).[5]

  • Incubate the microcosms under controlled conditions (e.g., temperature, shaking).

  • Collect samples at regular intervals over a period of several days or weeks.

  • Filter the samples to remove bacterial cells.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound and identify transformation products.

  • Monitor fluoride release as an indicator of defluorination and mineralization.[5]

Visualizations

DegradationPathways cluster_photodegradation Photodegradation cluster_biodegradation Biodegradation AntibacterialAgent Quinolone Antibacterial Agent Photoproducts Photoproducts (e.g., Dimers) AntibacterialAgent->Photoproducts Light Exposure (UVA, Ambient) Metabolites Metabolites/Transformation Products AntibacterialAgent->Metabolites Microbial Action LossOfActivity_Photo Loss of Antibacterial Activity Photoproducts->LossOfActivity_Photo Mineralization Incomplete Mineralization Metabolites->Mineralization

Caption: Primary degradation pathways for quinolone antibacterial agents.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results Start Prepare Aqueous Solution of Antibacterial Agent Exposure Expose to Degradation Condition (e.g., Light or Microbes) Start->Exposure Sampling Collect Samples at Time Intervals Exposure->Sampling Preparation Sample Preparation (e.g., Filtration, Concentration) Sampling->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantify Parent Compound LCMS->Quantification Identification Identify Byproducts LCMS->Identification

References

Mitigating cytotoxicity of "Antibacterial agent 138" to mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of Antibacterial Agent 138 (a hypothetical antimicrobial peptide) to mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity of this compound in mammalian cells?

A1: The cytotoxicity of antimicrobial peptides (AMPs) like this compound is often linked to their mechanism of action against bacteria. These peptides are typically cationic and amphipathic, allowing them to interact with and disrupt cell membranes. While bacterial membranes are the primary target due to their negative charge, AMPs can also permeabilize the zwitterionic membranes of mammalian cells, especially at higher concentrations, leading to cell lysis.[1][2][3] Additionally, some AMPs can be internalized by mammalian cells and induce apoptosis through the mitochondrial pathway.[4][5][6][7]

Q2: How can I reduce the cytotoxicity of this compound without compromising its antibacterial efficacy?

A2: Several strategies can be employed to decrease the cytotoxicity of this compound:

  • Chemical Modification: Altering the peptide's physicochemical properties, such as charge and hydrophobicity, can enhance its selectivity for bacterial membranes. For instance, reducing excessive hydrophobicity can decrease interactions with mammalian cell membranes.[8][9] Incorporating D-amino acids can also reduce cytotoxicity and increase resistance to proteolysis.[10][11]

  • Nanoformulation: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can shield it from direct contact with mammalian cells, reducing toxicity and potentially improving its pharmacokinetic profile.[12][13][14]

  • Combination Therapy: Using this compound in synergy with conventional antibiotics may allow for lower, less toxic concentrations of the peptide to be used while still achieving a potent antibacterial effect.

Q3: What are the recommended starting concentrations for in vitro cytotoxicity testing of this compound?

A3: When no prior information is available, a common approach is to perform a 9-point dose-response assay, for example, ranging from 1 nM to 10 µM with half-log10 dilutions. This broad range helps to identify the concentrations at which the agent is active and where it becomes toxic.

Q4: How does the presence of serum in cell culture media affect the cytotoxicity of this compound?

A4: Serum components can interact with antimicrobial peptides, which can decrease their cytotoxic effects on mammalian cells.[15] However, this interaction might also reduce the peptide's antibacterial activity. It is advisable to test cytotoxicity both in the presence and absence of serum to understand its impact on your specific experimental setup.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Initial Screening

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peptide concentration is too high. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and identify a therapeutic window.
Peptide aggregation. Prepare fresh stock solutions and vortex thoroughly before use. Consider using a different solvent for the stock solution.
High hydrophobicity of the peptide. If possible, test analogs of this compound with reduced hydrophobicity.[8]
Assay interference. Some peptides can interfere with the reagents used in cytotoxicity assays (e.g., reducing MTT reagent non-enzymatically). Run appropriate controls, including the peptide in cell-free media, to check for interference.
Contamination of peptide stock. Ensure the peptide stock is sterile and free from contaminants like endotoxins.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variability in cell density. Ensure consistent cell seeding density across all experiments. Perform a cell count before each experiment.
Differences in cell passage number. Use cells within a consistent and low passage number range, as sensitivity to cytotoxic agents can change with passage number.
Inconsistent incubation times. Adhere strictly to the same incubation times for peptide treatment and assay development in all experiments.
Peptide degradation. Prepare fresh dilutions of the peptide for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Variability in serum batches. If using serum, be aware that different batches can have varying compositions. Test a new batch of serum for its effect on cytotoxicity before use in critical experiments.

Data Presentation

Table 1: Effect of Chemical Modification on Cytotoxicity of this compound

Peptide Modification IC50 on Mammalian Cells (µM) Minimum Inhibitory Concentration (MIC) against E. coli (µM) Therapeutic Index (IC50/MIC)
This compoundNone2555
Variant 1Increased positive charge50412.5
Variant 2Reduced hydrophobicity75612.5
Variant 3D-amino acid substitution100520

Note: These are example data based on typical findings for antimicrobial peptides.

Table 2: Effect of Nanoformulation on Cytotoxicity of this compound

Formulation IC50 on Mammalian Cells (µM) MIC against S. aureus (µM) Therapeutic Index (IC50/MIC)
Free this compound2555
Liposomal Formulation150721.4
PLGA Nanoparticle Formulation200825

Note: These are example data based on typical findings for antimicrobial peptides.[16]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Mammalian cells in culture

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include untreated cells as a control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[17]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[18]

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of membrane disruption.

Materials:

  • 96-well plates

  • Mammalian cells in culture

  • This compound

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)

  • Plate reader (490 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate as for the MTT assay.

  • Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubate for the desired treatment period.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.[1]

  • Add 50 µL of stop solution (if required by the kit).

  • Read the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity according to the kit's formula.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of key executioner caspases in apoptosis.

Materials:

  • 96-well plates (white-walled for luminescence assays)

  • Mammalian cells in culture

  • This compound

  • Commercially available Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with serial dilutions of this compound. Include an untreated control.

  • Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).

  • Allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Add 100 µL of the reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.[19]

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

Signaling Pathways

Mitigating_Cytotoxicity_Workflow Workflow for Mitigating Cytotoxicity of this compound cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_mitigation Mitigation Strategies cluster_validation Validation High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Verify Peptide Concentration (Dose-Response) High_Cytotoxicity->Check_Concentration Start Here Assess_Aggregation Assess Peptide Aggregation Check_Concentration->Assess_Aggregation Evaluate_Assay Evaluate Assay Interference Assess_Aggregation->Evaluate_Assay Chemical_Modification Chemical Modification (e.g., reduce hydrophobicity) Evaluate_Assay->Chemical_Modification If cytotoxicity persists Nanoformulation Nanoformulation (e.g., liposomes) Evaluate_Assay->Nanoformulation Combination_Therapy Combination Therapy Evaluate_Assay->Combination_Therapy Reduced_Cytotoxicity Reduced Cytotoxicity & Maintained Efficacy Chemical_Modification->Reduced_Cytotoxicity Nanoformulation->Reduced_Cytotoxicity Combination_Therapy->Reduced_Cytotoxicity

Caption: Workflow for troubleshooting and mitigating cytotoxicity.

Apoptosis_Signaling_Pathway Apoptosis Signaling Pathway Induced by this compound cluster_extracellular Extracellular cluster_cell Mammalian Cell cluster_mitochondrion Mitochondrion Agent138_ext This compound Agent138_int Internalized Agent 138 Agent138_ext->Agent138_int Internalization Mitochondrion Mitochondrial Stress Agent138_int->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c permeabilization Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 activates Procaspase37 Pro-caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis leads to

Caption: Mitochondrial (intrinsic) pathway of apoptosis.

References

"Antibacterial agent 138" batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 138, the antimicrobial peptide p138c derived from Bacillus subtilis CSB138.

Frequently Asked Questions (FAQs)

Q1: What is this compound (p138c)?

A1: this compound, referred to as p138c, is an antimicrobial peptide (AMP) produced by the bacterium Bacillus subtilis CSB138. Its amino acid sequence is Gly-Leu-Glu-Glu-Thr-Val-Tyr-Ile-Tyr-Gly-Ala-Asn-Met-X-Ser, where X is an unspecified amino acid.[1] It has demonstrated significant antibacterial activity, particularly against vancomycin-resistant Staphylococcus aureus (VRSA), and exhibits synergistic effects when combined with conventional antibiotics like oxacillin, ampicillin, and penicillin G.[1]

Q2: What is the mechanism of action of p138c?

A2: The primary mechanism of action for p138c, like many antimicrobial peptides, is the disruption of the bacterial cell membrane.[2][3] This leads to increased membrane permeability, leakage of intracellular contents, and ultimately cell death. While the precise intracellular targets of p138c have not been fully elucidated, its ability to compromise the cell membrane is the key to its bactericidal activity.

Q3: What are the optimal storage and handling conditions for p138c?

A3: Peptide p138c is reported to be thermo-tolerant up to 50°C and stable in a pH range of 5.8 to 11.[1] For long-term storage, it is recommended to store lyophilized peptide at -20°C or lower. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: Can p138c be used in combination with other antibiotics?

A4: Yes, studies have shown that p138c has a synergistic effect with several non-peptide antibiotics.[1] This means that the combined antimicrobial effect is greater than the sum of the individual effects. This can potentially lower the required therapeutic dose of both agents and reduce the likelihood of developing antibiotic resistance.

Troubleshooting Guide

Issue 1: Batch-to-Batch Variability in Activity

Problem: You observe significant differences in the antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) of p138c between different purchased or synthesized batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peptide Purity 1. Request a Certificate of Analysis (CoA) from the supplier for each batch. 2. Verify the purity using High-Performance Liquid Chromatography (HPLC). The purity of a peptide for GMP applications is often expected to be greater than 97%.[4] 3. Run a side-by-side comparison of the new and old batches in your assay.
Incorrect Peptide Sequence or Modifications 1. Confirm the molecular weight of the peptide using Mass Spectrometry (MS).[4] 2. For critical applications, consider peptide sequencing (e.g., MS/MS) to confirm the amino acid sequence.
Peptide Aggregation 1. Ensure the peptide is fully dissolved in the recommended solvent. 2. Consider using a different solvent or adjusting the pH of the solution. 3. Visually inspect the solution for any precipitates.
Degradation 1. Store the peptide under the recommended conditions (lyophilized at -20°C or lower). 2. Avoid multiple freeze-thaw cycles by preparing aliquots.
Issue 2: No or Low Antimicrobial Activity Observed

Problem: Your experiment using p138c does not show the expected antimicrobial activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Experimental Conditions 1. pH of Media: The pH of the growth medium can affect the activity of some antimicrobial agents. Ensure the pH is within the optimal range for both the bacteria and p138c (pH 5.8-11).[1] 2. Inoculum Density: An incorrect bacterial inoculum size can lead to misleading results. Standardize your inoculum using a spectrophotometer or McFarland standards.
Assay Method 1. The disk diffusion method may not be suitable for all peptides. Consider using a broth microdilution assay to determine the MIC. 2. Ensure your positive and negative controls are working as expected.
Bacterial Strain Resistance 1. Verify the susceptibility of your bacterial strain to p138c. 2. If possible, use a reference strain with known susceptibility.
Peptide Inactivation 1. Some components of complex media can bind to and inactivate peptides. Consider using a minimal medium for your assays. 2. Be aware of potential proteolytic degradation if working with crude extracts or in vivo models.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of p138c Stock Solution: Dissolve lyophilized p138c in sterile deionized water or a suitable buffer to a concentration of 1 mg/mL.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the p138c stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no p138c), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight on an appropriate agar plate.

    • Select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Inoculation: Add 10 µL of the final bacterial inoculum to wells 1-11. The final bacterial concentration in each well will be approximately 7.5 x 10^4 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of p138c that completely inhibits visible bacterial growth.

Protocol 2: Quality Control of p138c Batches

To ensure consistency between batches of p138c, the following quality control measures are recommended:

Parameter Method Acceptance Criteria
Identity Mass Spectrometry (MS)The observed molecular weight should match the theoretical molecular weight of p138c.
Purity High-Performance Liquid Chromatography (HPLC)The purity should be ≥95% (or as required for the specific application).
Activity MIC AssayThe MIC against a reference bacterial strain (e.g., S. aureus ATCC 29213) should be within a pre-defined range (e.g., ± one two-fold dilution) of a previously qualified batch.
Appearance Visual InspectionThe lyophilized powder should be white to off-white and free of foreign particles.
Solubility Visual InspectionThe peptide should dissolve completely in the recommended solvent at a specified concentration.

Visualizations

Quality_Control_Workflow cluster_0 Batch Receipt cluster_1 Quality Control Testing cluster_2 Decision cluster_3 Outcome New_Batch New Batch of p138c Received Purity_Check Purity (HPLC) New_Batch->Purity_Check Identity_Check Identity (Mass Spec) New_Batch->Identity_Check Activity_Check Activity (MIC Assay) New_Batch->Activity_Check Pass_Fail Compare to Specifications Purity_Check->Pass_Fail Identity_Check->Pass_Fail Activity_Check->Pass_Fail Pass Batch Accepted for Use Pass_Fail->Pass Pass Fail Batch Rejected / Contact Supplier Pass_Fail->Fail Fail

Caption: Quality control workflow for new batches of p138c.

Mechanism_of_Action cluster_0 Extracellular cluster_1 Bacterial Cell cluster_2 Consequences p138c p138c Peptide Membrane Bacterial Cell Membrane p138c->Membrane Electrostatic Interaction Pore Pore Formation / Membrane Disruption Membrane->Pore Insertion & Permeabilization Cytoplasm Cytoplasm Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action of p138c on bacterial cells.

References

Validation & Comparative

Synergistic Potential of Antibacterial Agent 138 with β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of antibiotic resistance necessitates novel therapeutic strategies, including the use of synergistic combinations to enhance the efficacy of existing drugs. This guide provides a comparative analysis of "Antibacterial agent 138," an antimicrobial peptide, and its synergistic effects with β-lactam antibiotics. The performance and mechanisms are contrasted with established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Alternatives

"this compound" (p138c) is an antimicrobial peptide derived from Bacillus subtilis CSB138 that has demonstrated significant synergistic activity with β-lactam antibiotics against resistant bacteria.[1][2] A recombinant version of this peptide is referred to as AP138L-arg26.[3] The primary alternatives for achieving synergy with β-lactams are β-lactamase inhibitors.

Table 1: Quantitative Synergy Data for this compound (p138c) with β-Lactam Antibiotics against Vancomycin-Resistant Staphylococcus aureus (VRSA)

β-Lactam AntibioticFold Improvement in MIC of p138cFractional Inhibitory Concentration (FIC) IndexInterpretation
Oxacillin4-fold0.3125Synergy
Ampicillin8-fold0.25Synergy
Penicillin G16-fold0.09Strong Synergy

Data sourced from a study on the synergistic potency of p138c.[1][2] A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is indicative of a synergistic effect.[4][5][6]

Table 2: Conceptual Comparison of Synergistic Agents with β-Lactam Antibiotics

FeatureThis compound (Antimicrobial Peptide)β-Lactamase Inhibitors (e.g., Clavulanic Acid, Avibactam)
Mechanism of Synergy Likely involves disruption of the bacterial cell membrane, facilitating access of β-lactams to their target (Penicillin-Binding Proteins).[2]Inhibit β-lactamase enzymes, preventing the degradation of β-lactam antibiotics.[7][8]
Spectrum of Activity Broad-spectrum antibacterial activity.[3]Primarily active against bacteria producing specific classes of β-lactamases.[7][9]
Intrinsic Antibacterial Activity Yes, the peptide itself has antimicrobial properties.[3]Generally weak or no clinically relevant antibacterial activity on their own (with some exceptions like sulbactam).[8][10]
Development Stage Pre-clinical/Research.[1][2][3]Clinically approved and widely used (e.g., Amoxicillin-clavulanate, Piperacillin-tazobactam).[7][8]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of synergy studies. The two primary methods for evaluating antibacterial synergy are the checkerboard assay and the time-kill curve assay.[11][12][13]

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[4][6][11]

  • Preparation of Reagents : Prepare stock solutions of this compound and the β-lactam antibiotic at concentrations that are multiples of their individual Minimum Inhibitory Concentrations (MICs). Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Plate Setup : In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of the two agents. One agent is diluted along the rows (ordinate), and the second agent is diluted along the columns (abscissa).[4]

  • Inoculation : Inoculate each well with the bacterial suspension. Include control wells for each drug alone and a growth control without any antibiotics.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.[5]

  • Data Analysis : Determine the MIC of each drug alone and in combination. The FIC index is calculated using the formula: FIC Index = FIC of Agent A + FIC of Agent B, where FIC = (MIC of agent in combination) / (MIC of agent alone).[4][6]

    • Synergy : FIC index ≤ 0.5

    • Additive/Indifference : 0.5 < FIC index ≤ 4

    • Antagonism : FIC index > 4

Time-Kill Curve Assay Protocol

Time-kill curve assays provide information on the rate and extent of bacterial killing over time, revealing the pharmacodynamics of the antibiotic combination.[12][14]

  • Preparation : Prepare flasks containing broth media with the antibiotics at specific concentrations (e.g., based on MIC values). This includes flasks with each drug alone, the combination, and a growth control.

  • Inoculation : Inoculate the flasks with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.[14]

  • Sampling and Plating : At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw aliquots from each flask. Perform serial dilutions and plate on appropriate agar to determine the viable bacterial count (CFU/mL).

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis : Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Experimental Workflows and Signaling Pathways

Experimental_Workflow_Checkerboard cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Drug A (this compound) Stock Solution D Serial Dilution of Drug A (Rows of 96-well plate) A->D B Prepare Drug B (β-Lactam) Stock Solution E Serial Dilution of Drug B (Columns of 96-well plate) B->E C Prepare Bacterial Inoculum F Inoculate all wells C->F D->F E->F G Incubate Plate (18-24h, 37°C) F->G H Read MICs (Visual or Spectrophotometric) G->H I Calculate FIC Index H->I J Determine Interaction (Synergy, Additive, etc.) I->J Experimental_Workflow_Time_Kill cluster_prep Preparation cluster_sampling Sampling and Plating cluster_analysis Analysis A Prepare Test Flasks: - Drug A alone - Drug B alone - Combination (A+B) - Growth Control C Inoculate Flasks A->C B Prepare Bacterial Inoculum B->C D Incubate at 37°C C->D E Collect Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Serial Dilution and Plating E->F G Incubate Plates F->G H Count Colonies (CFU/mL) G->H I Plot log10 CFU/mL vs. Time H->I J Determine Rate of Killing I->J Synergistic_Mechanisms cluster_AMP This compound (AMP) + β-Lactam cluster_BLI β-Lactamase Inhibitor (BLI) + β-Lactam AMP This compound Membrane Bacterial Cell Membrane AMP->Membrane Disrupts BetaLactam_AMP β-Lactam Antibiotic Membrane->BetaLactam_AMP Increases Permeability to PBP_AMP Penicillin-Binding Proteins (PBPs) Lysis_AMP Cell Lysis PBP_AMP->Lysis_AMP Leads to BetaLactam_AMP->PBP_AMP Inhibits BLI β-Lactamase Inhibitor BetaLactamase β-Lactamase Enzyme BLI->BetaLactamase Inhibits BetaLactam_BLI β-Lactam Antibiotic BetaLactamase->BetaLactam_BLI Cannot Degrade PBP_BLI Penicillin-Binding Proteins (PBPs) BetaLactam_BLI->PBP_BLI Inhibits Lysis_BLI Cell Lysis PBP_BLI->Lysis_BLI Leads to

References

Comparative Analysis of In Vivo Efficacy: Antibacterial Agent AP138L-arg26 versus Daptomycin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial drug development, rigorous in vivo evaluation is paramount to translating promising in vitro activity into clinical efficacy. This guide provides a comparative overview of the in vivo performance of the novel antimicrobial peptide AP138L-arg26 and the established cyclic lipopeptide antibiotic, daptomycin. The comparison is based on available preclinical data from animal models of infection.

Note: Direct comparative in vivo studies between AP138L-arg26 and daptomycin were not identified in the reviewed literature. This guide therefore presents available data for each agent independently to offer a parallel assessment. Data for daptomycin is extensive, drawing from multiple infection models, while published in vivo efficacy data for AP138L-arg26 is limited.

Quantitative Efficacy Data

A summary of the in vivo efficacy of daptomycin across various animal models is presented below. Currently, comparable quantitative in vivo efficacy data for AP138L-arg26 has not been published. One study reports a long post-antibiotic effect (PAE) of 1.91 hours for AP138L-arg26 compared to 1.2 hours for vancomycin, suggesting sustained antibacterial activity after drug exposure.[1][2]

Table 1: Summary of Daptomycin In Vivo Efficacy in Murine Models

Animal ModelBacterial StrainDosing RegimenKey Efficacy OutcomesReference
Hematogenous Pulmonary InfectionMethicillin-Resistant Staphylococcus aureus (MRSA) NUMR10150 mg/kg, intraperitoneally, every 24h- Significantly improved survival compared to control (p < 0.001)- Decreased number of lung abscesses (p < 0.01)- Reduced bacterial load in the lungs (p < 0.01)[3][4]
Thigh Infection (Neutropenic)Staphylococcus aureus ATCC 29213Single intraperitoneal doses ranging from 0.1 to 200 mg/kg- Dose-dependent reduction in bacterial density- 50% effective dose (ED50) of 3.7 mg/kg- Stasis dose (no change in bacterial count) of 7.1 mg/kg[5]
Peritonitis (Immunocompetent)Methicillin-Susceptible Staphylococcus aureus (MSSA)Single 50 mg/kg dose- 99% reduction in bioluminescence (correlating to bacterial load) by 5 hours post-dosing[6]
Peritonitis (Neutropenic)MRSASingle 50 mg/kg dose- 99.9% reduction in bioluminescence by 5 hours post-dosing compared to controls[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the protocols for key experiments cited in this guide.

Daptomycin: Murine Hematogenous Pulmonary Infection Model[3]
  • Animal Model: Male ddY mice (6-8 weeks old).

  • Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) NUMR101.

  • Infection Protocol: Mice were inoculated via the tail vein with 0.25 x 10⁸ to 1 x 10⁸ Colony Forming Units (CFU) of MRSA enclosed in small agar beads to establish a hematogenous pulmonary infection.

  • Treatment: Treatment commenced 24 hours after inoculation. Daptomycin was administered intraperitoneally at a dose of 50 mg/kg every 24 hours. Control animals received saline.

  • Efficacy Assessment:

    • Survival: Monitored for 10 days post-infection.

    • Bacterial Load and Abscess Count: A subset of mice was euthanized on day 3. Lungs were harvested, homogenized, and plated for CFU enumeration. Lung tissues were also fixed for histopathological examination to count abscesses.

AP138L-arg26: In Vivo Safety Evaluation[1]

While a specific in vivo efficacy model protocol for AP138L-arg26 is not detailed in the available literature, a safety evaluation was performed.

  • Animal Model: ICR mice.

  • Hemolysis Assay (In Vitro component of safety): Fresh mouse erythrocytes were incubated with various concentrations of AP138L-arg26 (0.5 to 256 µg/mL). Hemolysis was measured and compared to a positive control (0.1% Triton X-100) and a negative control (PBS).

  • In Vivo Safety: The study notes high in vivo safety, but the specific protocol, including dosage and administration route for this assessment, is not provided in the available text.

Mechanisms of Action & Experimental Workflow

The antibacterial activity of both agents ultimately leads to bacterial cell death, though their specific mechanisms of action differ.

Mechanism of Action of AP138L-arg26

AP138L-arg26, a plectasin-derived peptide, is proposed to exert its bactericidal effect through a dual mechanism. It disrupts the bacterial cell membrane, leading to the leakage of intracellular components such as potassium ions. Concurrently, it interferes with cellular metabolism, indicated by an increase in intracellular ATP and reactive oxygen species (ROS), and a decrease in lactate dehydrogenase (LDH) activity.[1][2]

AP138L_arg26_MoA cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm AP138L_arg26 AP138L_arg26 Membrane_Disruption Membrane Disruption AP138L_arg26->Membrane_Disruption Binds and disrupts Metabolism_Interference Metabolism Interference AP138L_arg26->Metabolism_Interference Interferes with K_Leakage K+ Leakage Membrane_Disruption->K_Leakage Cell_Death Bacterial Cell Death K_Leakage->Cell_Death ROS_Increase Increased ROS Metabolism_Interference->ROS_Increase ATP_Increase Increased ATP Metabolism_Interference->ATP_Increase LDH_Decrease Decreased LDH Metabolism_Interference->LDH_Decrease ROS_Increase->Cell_Death

Caption: Proposed mechanism of action for AP138L-arg26.

Mechanism of Action of Daptomycin

Daptomycin's bactericidal activity is dependent on the presence of calcium ions. It binds to the bacterial cytoplasmic membrane in a calcium-dependent manner, leading to the formation of a complex. This complex oligomerizes and inserts into the cell membrane, creating ion channels. The subsequent efflux of potassium ions causes a rapid depolarization of the membrane potential, which in turn inhibits the synthesis of proteins, DNA, and RNA, ultimately leading to cell death.[7][8][9]

Daptomycin_MoA Daptomycin Daptomycin Membrane_Binding Binds to Bacterial Cell Membrane Daptomycin->Membrane_Binding Calcium Ca2+ Calcium->Membrane_Binding dependent Oligomerization Oligomerization & Channel Formation Membrane_Binding->Oligomerization Depolarization Membrane Depolarization (K+ Efflux) Oligomerization->Depolarization Inhibition Inhibition of Protein, DNA & RNA Synthesis Depolarization->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Calcium-dependent mechanism of action for daptomycin.

General Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antibacterial agent in a murine infection model.

InVivo_Workflow Animal_Model Select Animal Model (e.g., Mice) Bacterial_Inoculation Bacterial Inoculation (e.g., IV, IP, Thigh) Animal_Model->Bacterial_Inoculation Treatment_Groups Administer Treatment (Drug vs. Control) Bacterial_Inoculation->Treatment_Groups Monitoring Monitor Survival & Clinical Signs Treatment_Groups->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Bacterial_Load Determine Bacterial Load (CFU in tissues) Endpoint_Analysis->Bacterial_Load Histopathology Histopathological Examination Endpoint_Analysis->Histopathology

Caption: A generalized experimental workflow for in vivo antibacterial efficacy testing.

References

AP138L-arg26 vs. Native Plectasin: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of the engineered peptide AP138L-arg26 and its parent molecule, native plectasin. The information presented is collated from publicly available research to assist in evaluating their potential as therapeutic agents.

Executive Summary

Native plectasin, a fungal defensin, exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, by inhibiting cell wall synthesis through binding to Lipid II.[1][2] The rationally designed variant, AP138L-arg26, demonstrates a comparable or, in some instances, slightly broader spectrum of activity. While maintaining the core mechanism of membrane interaction, AP138L-arg26 also induces distinct downstream effects, including potassium leakage and metabolic disruption, highlighting a multifaceted mode of action.[3][4] This guide presents a quantitative comparison of their antimicrobial efficacy, details the experimental methodologies used for these assessments, and provides a visual representation of their mechanisms of action.

Comparative Antimicrobial Activity

The antimicrobial efficacy of AP138L-arg26 and native plectasin has been evaluated against a range of bacterial strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MicroorganismAP138L-arg26 MIC (µg/mL)Native Plectasin MIC (µg/mL)Reference
Staphylococcus aureus (various strains including MRSA)2 - 16Data not consistently available in direct comparison[3][4]
Streptococcus pneumoniaeNot explicitly tested for AP138L-arg26Potent activity reported[3]
Streptococcus agalactiae4Not available[3]
Staphylococcus epidermidis4 - 8Not available[3]

Note: Direct comparative studies presenting MIC values for both peptides against the same panel of bacterial strains are limited in the available literature. The data for AP138L-arg26 is more recent and specifically targets clinically relevant strains.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of AP138L-arg26 and native plectasin.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method, a standardized procedure to assess the antimicrobial susceptibility of bacteria.

Protocol:

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 Colony Forming Units (CFU)/mL.[5]

  • Peptide Dilution: The antimicrobial peptide is serially diluted in the same broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.[5][6]

Time-Kill Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Protocol:

  • Bacterial Culture Preparation: A logarithmic phase bacterial culture is prepared and diluted to a starting concentration of approximately 10^5 - 10^6 CFU/mL in a suitable broth.

  • Peptide Addition: The antimicrobial peptide is added to the bacterial suspension at a specific concentration, often a multiple of its MIC (e.g., 2x, 4x MIC).

  • Incubation and Sampling: The mixture is incubated at 37°C with shaking. Aliquots are withdrawn at various time points (e.g., 0, 1, 2, 4, 6, 24 hours).[7]

  • Viable Cell Counting: The withdrawn aliquots are serially diluted and plated on agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time to visualize the rate of bacterial killing. A significant reduction in CFU/mL over time indicates bactericidal activity.[8]

Mechanism of Action

Both native plectasin and AP138L-arg26 target the bacterial cell envelope, but their precise mechanisms exhibit some differences.

Native Plectasin

The primary mechanism of action for native plectasin is the inhibition of bacterial cell wall synthesis. It achieves this by binding to Lipid II, a crucial precursor molecule in the peptidoglycan biosynthesis pathway.[1][2] Recent studies suggest a more complex "velcro-like" mechanism where plectasin oligomerizes on the bacterial membrane, forming supramolecular structures that trap Lipid II, preventing its utilization in cell wall construction.[9][10]

AP138L-arg26

AP138L-arg26 also interacts with the bacterial cell membrane, leading to its disruption.[3][4] This disruption results in the leakage of intracellular components, such as potassium ions. Furthermore, AP138L-arg26 has been shown to interfere with cellular metabolism, leading to an increase in intracellular ATP and reactive oxygen species (ROS), and a decrease in lactate dehydrogenase (LDH) activity.[3][4] This suggests a multi-pronged attack on bacterial cells.

Visualizing the Mechanisms

The following diagrams illustrate the proposed mechanisms of action for native plectasin and AP138L-arg26.

plectasin_mechanism cluster_membrane Bacterial Cell Membrane LipidII Lipid II CellWall Cell Wall Synthesis LipidII->CellWall Inhibited Plectasin_mono Plectasin (monomer) Plectasin_mono->LipidII Binds to Plectasin_oligo Plectasin (oligomer) Plectasin_mono->Plectasin_oligo Oligomerizes Plectasin_oligo->LipidII Traps AP138L_arg26_mechanism cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Membrane Membrane Disruption K_leak K+ Leakage Membrane->K_leak AP138L AP138L-arg26 AP138L->Membrane Metabolism Metabolic Disruption AP138L->Metabolism ROS ROS Increase ATP ATP Increase LDH LDH Decrease Metabolism->ROS Metabolism->ATP Metabolism->LDH

References

A Head-to-Head Comparison of Bacteriocin p138c with Other Bacteriocins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the bacteriocin p138c with other notable bacteriocins, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of p138c as an antimicrobial agent.

Overview of Bacteriocin p138c

Bacteriocin p138c is an antimicrobial peptide produced by Bacillus subtilis CSB138. It is a small peptide with a molecular weight of approximately 3 kDa. The partial amino acid sequence of p138c has been identified as Gly-Leu-Glu-Glu-Thr-Val-Tyr-Ile-Tyr-Gly-Ala-Asn-Met-X-Ser. One of the key characteristics of p138c is its potent synergistic activity with conventional antibiotics, particularly against antibiotic-resistant bacteria.

Physicochemical Properties

The stability of a bacteriocin under various physical and chemical conditions is a critical factor for its potential therapeutic and industrial applications. The table below summarizes the known physicochemical properties of p138c.

Propertyp138cReference Bacteriocin A (e.g., Nisin)Reference Bacteriocin B (e.g., Subtilin)
Producing Strain Bacillus subtilis CSB138Lactococcus lactisBacillus subtilis
Molecular Weight ~3 kDa~3.4 kDa~3.3 kDa
Thermal Stability Stable up to 50 °CStable at 100°C for 10 min (at acidic pH)Stable to boiling at acidic pH
pH Stability Stable in a pH range of 5.8 to 11Stable at acidic pH, loses activity at alkaline pHStable at acidic pH

Antimicrobial Spectrum and Efficacy

The minimum inhibitory concentration (MIC) is a key measure of a bacteriocin's efficacy against specific pathogens. The available data for p138c is primarily against vancomycin-resistant strains. The following table compares the MIC values of p138c with other antimicrobials.

Target Microorganismp138c (µg/mL)Vancomycin (µg/mL)Bacitracin (µg/mL)
Vancomycin-Resistant Staphylococcus aureus (VRSA)16>12864
Vancomycin-Resistant Enterococcus faecalis (VRE)32>128>128
Vancomycin-Resistant Enterococcus faecium (VRE)32>128>128

Note: Data for a direct comparison of p138c with a wider range of bacteriocins against a broader panel of bacteria is limited in the current literature. The provided data highlights its activity against specific resistant strains.

Synergistic Activity with Antibiotics

A significant feature of p138c is its ability to enhance the efficacy of conventional antibiotics. This synergistic effect can potentially restore the effectiveness of antibiotics against resistant strains.

AntibioticTarget OrganismInteraction with p138c
OxacillinVancomycin-Resistant S. aureusSynergistic
AmpicillinVancomycin-Resistant S. aureusSynergistic
Penicillin GVancomycin-Resistant S. aureusSynergistic
VancomycinVancomycin-Resistant S. aureusAntagonistic

Presumed Mode of Action

While the specific mode of action of p138c has not been detailed with direct experimental evidence, it is presumed to follow the general mechanism of bacteriocins produced by Gram-positive bacteria. This typically involves the disruption of the target cell's membrane integrity, leading to leakage of cellular contents and ultimately cell death.

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Insertion Insertion into the lipid bilayer Lipid_Bilayer->Insertion p138c p138c Bacteriocin Binding Initial electrostatic interaction and binding to the cell membrane p138c->Binding Binding->Lipid_Bilayer Pore_Formation Formation of pores in the membrane Insertion->Pore_Formation Leakage Leakage of ions and essential molecules (ATP, etc.) Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Presumed mechanism of action for p138c.

Experimental Protocols

The following are generalized protocols for key experiments in bacteriocin research, based on common methodologies in the field.

Bacteriocin Purification

A multi-step approach is typically used to purify bacteriocins from the culture supernatant of the producing bacterium.

Start Bacterial Culture Supernatant Step1 Ammonium Sulfate Precipitation Start->Step1 Step2 Dialysis Step1->Step2 Step3 Ion Exchange Chromatography Step2->Step3 Step4 Hydrophobic Interaction Chromatography Step3->Step4 Step5 Reverse-Phase HPLC Step4->Step5 End Purified p138c Step5->End

Caption: General workflow for bacteriocin purification.

Methodology:

  • Ammonium Sulfate Precipitation: The cell-free supernatant is treated with a high concentration of ammonium sulfate to precipitate proteins, including the bacteriocin.

  • Dialysis: The precipitate is redissolved in a buffer and dialyzed against the same buffer to remove excess salt.

  • Chromatography: A series of chromatography steps, such as ion exchange, hydrophobic interaction, and reverse-phase high-performance liquid chromatography (RP-HPLC), are employed to separate the bacteriocin from other proteins based on charge, hydrophobicity, and polarity, respectively.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Bacteriocin Dilutions: A two-fold serial dilution of the purified bacteriocin is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: The target bacterial strain is cultured to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the target bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the bacterium.

Killing Kinetics Assay

This assay determines the rate at which a bacteriocin kills a target bacterium.

Methodology:

  • Bacterial Culture Preparation: A mid-logarithmic phase culture of the target bacterium is prepared.

  • Exposure to Bacteriocin: The bacterial culture is treated with the bacteriocin at a specific concentration (e.g., 1x MIC, 2x MIC). A control culture without the bacteriocin is also maintained.

  • Sampling over Time: Aliquots are taken from both the treated and control cultures at various time points (e.g., 0, 1, 2, 4, 6, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions on appropriate agar plates and counting the colony-forming units (CFU) after incubation.

  • Data Analysis: The log CFU/mL is plotted against time to generate a time-kill curve.

Conclusion

Bacteriocin p138c demonstrates promising antimicrobial activity, particularly against vancomycin-resistant enterococci and S. aureus. Its most notable feature is its strong synergistic effect with conventional antibiotics, which suggests its potential as an adjunct therapy to combat antibiotic resistance. However, further research is required to fully elucidate its spectrum of activity through direct comparative studies with other bacteriocins and to detail its precise mechanism of action with experimental evidence. The data and protocols presented in this guide provide a foundation for future investigations into the therapeutic potential of p138c.

Comparative Analysis of Cross-Resistance: Antibacterial Agent 138 and Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative guide on the cross-resistance between Antibacterial Agent 138 (AP138) and protein synthesis inhibitors cannot be formulated due to a lack of supporting scientific evidence. The fundamental differences in their mechanisms of action mean that the development of cross-resistance is highly unlikely and has not been reported in peer-reviewed literature.

This compound, an antimicrobial peptide derived from plectasin, functions by targeting and disrupting the bacterial cell wall and membrane. Its primary mode of action involves binding to Lipid II, a precursor molecule essential for the synthesis of the peptidoglycan layer that forms the bacterial cell wall. This interaction inhibits cell wall construction, leading to cell death. At higher concentrations, AP138 can also cause direct damage to the bacterial cell membrane.

In contrast, protein synthesis inhibitors act on a completely different cellular process. These agents, which include classes such as macrolides, tetracyclines, and aminoglycosides, target the bacterial ribosome—the cellular machinery responsible for translating messenger RNA into proteins. By binding to specific sites on the 30S or 50S ribosomal subunits, they disrupt the process of protein synthesis, which is vital for bacterial growth and replication.

Given these distinct targets—the cell wall/membrane for AP138 and the ribosome for protein synthesis inhibitors—the mechanisms by which bacteria develop resistance to these agents are also fundamentally different. There is no known common mechanism, such as a single target-site mutation or a specific efflux pump, that would confer resistance to both types of antibacterial agents.

Mechanisms of Resistance to Antimicrobial Peptides (e.g., AP138)

Bacterial resistance to antimicrobial peptides like AP138 is a complex process that primarily involves preventing the peptide from reaching or disrupting its target. The main strategies include:

  • Alteration of the Cell Surface: Bacteria can modify the net charge of their cell surface to repel the typically cationic antimicrobial peptides. In Gram-positive bacteria such as Staphylococcus aureus, this is often achieved by the D-alanylation of teichoic acids, which introduces positive charges into the cell wall, thereby electrostatically repelling the positively charged AP138.

  • Proteolytic Degradation: Some bacteria secrete proteases that can degrade antimicrobial peptides before they can exert their effect.

  • Efflux Pumps: While some broad-spectrum efflux pumps can expel a variety of substances, there is currently no specific evidence of an efflux pump that effectively removes both AP138 and protein synthesis inhibitors.

  • Sequestration: Bacteria can produce extracellular polysaccharides or other molecules that bind to and sequester antimicrobial peptides, preventing them from reaching the cell membrane.

Mechanisms of Resistance to Protein Synthesis Inhibitors

Resistance to protein synthesis inhibitors is well-characterized and typically involves one of the following mechanisms:

  • Target Site Modification: This is the most common mechanism of resistance. Mutations in the ribosomal RNA (rRNA) or ribosomal proteins can alter the binding site of the antibiotic, reducing its affinity and rendering it ineffective.

  • Enzymatic Inactivation: Bacteria may acquire genes that encode enzymes capable of modifying and inactivating the antibiotic molecule. For example, aminoglycoside-modifying enzymes.

  • Active Efflux: Bacteria can express specific efflux pumps that recognize and actively transport protein synthesis inhibitors out of the cell, preventing them from reaching their ribosomal target in sufficient concentrations.

Experimental Data on Resistance

Currently, there is a lack of published experimental data, such as comparative Minimum Inhibitory Concentration (MIC) values, demonstrating cross-resistance between AP138 and protein synthesis inhibitors. Studies on AP138 focus on its efficacy against strains that are resistant to other classes of antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA), but this does not imply a shared resistance mechanism.

Experimental Protocols

As no studies on the cross-resistance of AP138 and protein synthesis inhibitors have been identified, no relevant experimental protocols can be provided. A hypothetical study to investigate such a phenomenon would involve the following general steps:

  • Strain Selection: A panel of bacterial strains, including wild-type and strains with known resistance to various protein synthesis inhibitors, would be selected.

  • MIC Determination: The MIC of AP138 and a range of protein synthesis inhibitors would be determined for all selected strains using standard broth microdilution or agar dilution methods as per CLSI or EUCAST guidelines.

  • Selection of Resistant Mutants: Spontaneous mutants resistant to AP138 would be generated by exposing a susceptible bacterial strain to sub-lethal concentrations of the peptide.

  • Cross-Resistance Profiling: The MICs of various protein synthesis inhibitors would then be determined for the AP138-resistant mutants to see if there is any change in susceptibility.

  • Genomic and Proteomic Analysis: Any mutants showing altered susceptibility would be subjected to whole-genome sequencing and proteomic analysis to identify the genetic basis of resistance and to determine if it could plausibly affect the activity of protein synthesis inhibitors.

Signaling Pathways and Workflows

Due to the absence of evidence for cross-resistance, a diagram illustrating a shared resistance pathway cannot be created. However, the distinct resistance mechanisms for each class of antibiotic can be visualized.

Resistance_Mechanisms cluster_AP138 Resistance to AP138 (Antimicrobial Peptide) cluster_PSI Resistance to Protein Synthesis Inhibitors AP138 AP138 Cell_Wall Bacterial Cell Wall AP138->Cell_Wall approaches AP138_Target Lipid II AP138->AP138_Target binds Cell_Wall->AP138_Target Membrane Cell Membrane AP138_Target->Membrane inhibits cell wall synthesis Res_Mech_AP138 Resistance Mechanisms Surface_Charge Altered Surface Charge (Repulsion) Res_Mech_AP138->Surface_Charge Proteases Proteolytic Degradation Res_Mech_AP138->Proteases Sequestration Sequestration Res_Mech_AP138->Sequestration Surface_Charge->AP138 prevents binding Proteases->AP138 degrades Sequestration->AP138 traps PSI Protein Synthesis Inhibitor Cytoplasm Cytoplasm PSI->Cytoplasm enters cell Ribosome Ribosome (Target) PSI->Ribosome binds Cytoplasm->Ribosome Ribosome->Cytoplasm inhibits protein synthesis Res_Mech_PSI Resistance Mechanisms Target_Mod Target Site Modification Res_Mech_PSI->Target_Mod Enzymatic_Inactivation Enzymatic Inactivation Res_Mech_PSI->Enzymatic_Inactivation Efflux_Pump_PSI Efflux Pump Res_Mech_PSI->Efflux_Pump_PSI Target_Mod->PSI prevents binding Enzymatic_Inactivation->PSI inactivates Efflux_Pump_PSI->PSI expels

Caption: Distinct resistance pathways for AP138 and protein synthesis inhibitors.

Conclusion

The Evolving Landscape of Antibacterial Agents: A Cost-Effectiveness Analysis of "Antibacterial Agent 138" and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the search for novel, effective, and economically viable antibacterial agents is paramount. This guide provides a comparative analysis of "Antibacterial agent 138" against established treatments for multidrug-resistant infections, with a particular focus on Methicillin-Resistant Staphylococcus aureus (MRSA). While direct cost-effectiveness data for "this compound" is not yet publicly available, this analysis offers a framework for its potential evaluation by examining its preclinical data alongside the well-documented clinical and economic profiles of current therapies.

It is important to note that "this compound" appears to refer to several investigational compounds in scientific literature, including an antimicrobial peptide (p138c) and a benzothiazole inhibitor of bacterial DNA gyrase and topoisomerase IV. This guide will consider the potential of both mechanisms in the context of cost-effectiveness.

Comparative Efficacy of Antibacterial Agents

The in vitro efficacy of an antibacterial agent is a primary determinant of its potential clinical utility. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Antibacterial AgentClass/Mechanism of ActionTarget Pathogen(s)Reported MIC RangeKey Findings
"this compound" (as p138c) Antimicrobial PeptideVancomycin-Resistant Staphylococcus aureus (VRSA)Not reported as a standalone agent.Demonstrates significant synergy with β-lactam antibiotics, reducing the MIC of partner drugs by 4- to 16-fold.[1]
"this compound" (as benzothiazole) DNA Gyrase and Topoisomerase IV InhibitorGram-positive and Gram-negative bacteriaData not publicly available.Acts as a dual inhibitor, a mechanism that can be effective against a broad spectrum of bacteria.[2]
Vancomycin GlycopeptideMRSA1-2 µg/mLA standard of care for MRSA infections, though concerns about resistance and nephrotoxicity are rising.[3][4]
Linezolid OxazolidinoneMRSA, VRSA0.5-4 µg/mLAn alternative to vancomycin, with oral and intravenous formulations available.[4]
Daptomycin LipopeptideMRSA, VRSA0.25-1 µg/mLA bactericidal agent effective against resistant Gram-positive bacteria.[1]

Cost-Effectiveness of Current MRSA Therapies: A Benchmark for "this compound"

The economic burden of MRSA infections is substantial, encompassing prolonged hospital stays, additional interventions, and the high cost of antimicrobial drugs.[5][6][7][8] A comprehensive cost-effectiveness analysis considers not only the acquisition cost of the drug but also its impact on overall healthcare resource utilization.

TreatmentAverage Cost of Therapy (per patient)Clinical Success Rate (vs. MRSA)Incremental Cost-Effectiveness Ratio (ICER)Key Economic Considerations
Vancomycin $11,096 - $23,671[9][10]49% - 74.7%[4][9]Baseline for comparisonLower acquisition cost but may be associated with longer hospital stays and higher rates of treatment failure, increasing overall costs.[11][12]
Linezolid $8,923 - $18,057[9][13]82.2% - 87%[4][14]Dominant to Vancomycin in some studies (more effective and less costly).[9]Higher acquisition cost can be offset by shorter hospital stays due to the availability of an oral formulation.[11][13]
Daptomycin $12,329 - $20,698[1][9]44.4% - 83.4%[1][12]~$13,000 per composite failure avoided vs. Linezolid.[15]Higher acquisition cost, but can be cost-effective in specific clinical scenarios, such as bacteremia.[1]

Based on this comparative data, for "this compound" to be a cost-effective alternative, it would need to demonstrate either superior or non-inferior efficacy at a competitive cost, or provide other benefits such as a better safety profile, reduced need for therapeutic monitoring, or a lower propensity for resistance development.

Experimental Protocols

A rigorous evaluation of any new antibacterial agent requires standardized experimental protocols. Below are methodologies for key experiments cited in the evaluation of such agents.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (or other appropriate growth medium), bacterial inoculum standardized to a 0.5 McFarland turbidity, and the antibacterial agent of interest.

  • Procedure:

    • A serial two-fold dilution of the antibacterial agent is prepared in the wells of a 96-well plate containing broth.

    • Each well is then inoculated with a standardized bacterial suspension.

    • A positive control (broth and bacteria without the agent) and a negative control (broth only) are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the agent in a well with no visible turbidity (bacterial growth).[2][16][17][18][19]

Checkerboard Synergy Assay

This method is used to assess the interaction between two antimicrobial agents (e.g., "this compound" and a β-lactam antibiotic).

  • Materials: 96-well microtiter plates, growth medium, standardized bacterial inoculum, and the two antibacterial agents to be tested.

  • Procedure:

    • In a 96-well plate, serial dilutions of Agent A are made along the x-axis, and serial dilutions of Agent B are made along the y-axis.

    • This creates a matrix of wells with varying concentrations of both agents.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plate is incubated, and the wells are assessed for bacterial growth.

    • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

      • Synergy: FIC index ≤ 0.5

      • Additive/Indifference: FIC index > 0.5 to 4

      • Antagonism: FIC index > 4[20][21][22][23][24]

Reactive Oxygen Species (ROS) Assay

This assay measures the production of ROS within bacterial cells, a potential mechanism of action for some antibacterial agents.

  • Materials: Bacterial culture, a fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA), a fluorescence microplate reader or flow cytometer.

  • Procedure:

    • Bacterial cells are treated with the antibacterial agent at various concentrations.

    • The cells are then incubated with the ROS-sensitive fluorescent dye.

    • The dye is taken up by the cells and fluoresces upon oxidation by ROS.

    • The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured.

    • An increase in fluorescence in treated cells compared to untreated controls indicates that the agent induces oxidative stress.[25][26][27][28]

Visualizing the Mechanisms and Analysis

To better understand the concepts discussed, the following diagrams illustrate the potential signaling pathway of "this compound," a typical experimental workflow, and the logical framework for a cost-effectiveness analysis.

antibacterial_pathway cluster_peptide Antimicrobial Peptide (p138c) Mechanism cluster_gyrase DNA Gyrase Inhibitor Mechanism p138c p138c Peptide cell_wall Bacterial Cell Wall Synthesis p138c->cell_wall Disrupts membrane integrity beta_lactam β-lactam Antibiotic pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibits lysis Cell Lysis cell_wall->lysis Inhibition leads to gyrase_inhibitor Benzothiazole Inhibitor dna_gyrase DNA Gyrase / Topoisomerase IV gyrase_inhibitor->dna_gyrase Inhibits dna_replication DNA Replication cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Potential mechanisms of action for "this compound".

experimental_workflow start Isolate Bacterial Strain (e.g., MRSA) mic Determine MIC of 'Agent 138' start->mic synergy Checkerboard Assay for Synergy with other Antibiotics mic->synergy ros ROS Assay to Investigate Oxidative Stress mic->ros data Analyze Efficacy Data synergy->data ros->data

Caption: Preclinical experimental workflow for evaluating a new antibacterial agent.

cost_effectiveness_logic cluster_inputs Input Parameters cluster_model Decision Analysis Model cluster_outputs Outputs drug_cost Drug Acquisition Cost ('Agent 138' vs. Alternatives) model Calculate Total Treatment Cost and Health Outcomes drug_cost->model efficacy Clinical Efficacy (Cure Rate) efficacy->model los Length of Hospital Stay los->model ae Adverse Event Rates ae->model icer Incremental Cost-Effectiveness Ratio (ICER) model->icer dominant Identify Dominant Strategy (More Effective, Less Costly) icer->dominant

Caption: Logical flow for a cost-effectiveness analysis of antibacterial treatments.

References

The Precision of "Antibacterial Agent 138": A Comparative Analysis Against Broad-Spectrum Antibiotics on Gut Microbiota Integrity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug development, a critical challenge is the mitigation of collateral damage to the host's beneficial microbial communities. Broad-spectrum antibiotics, while effective against a wide range of pathogens, are known to cause significant disruption to the gut microbiota, leading to potential long-term health consequences.[1][2][3] This guide provides a comparative analysis of a novel narrow-spectrum antibacterial, designated "Agent 138," with conventional broad-spectrum antibiotics, focusing on their respective impacts on the gut microbiome.

"Antibacterial Agent 138" represents a new class of antimicrobials designed for targeted efficacy against specific pathogenic bacteria, thereby preserving the commensal gut flora. This targeted approach is in stark contrast to the indiscriminate action of many broad-spectrum agents.[4][5]

Comparative Effects on Gut Microbiota: A Tabular Summary

The following tables summarize the key quantitative differences in the impact of "this compound" versus common broad-spectrum antibiotics on the gut microbiota, based on preclinical models.

Table 1: Impact on Gut Microbiota Diversity and Abundance

AgentClass/TargetSpectrumChange in Bacterial Abundance (CFU/g feces)Change in Species Diversity (Shannon Index)Recovery Time to Baseline Diversity
Agent 138 Pathogen-Specific TargetNarrowMinimal (<10% decrease)No significant changeNot Applicable
Amoxicillin β-lactamBroad~4,000-fold decrease[5]Significant decrease> 27 days[5]
Clindamycin LincosamideBroad~4,000-fold decrease[5]Significant decrease> 27 days[5]
Linezolid OxazolidinoneBroad~4,000-fold decrease[5]Significant decrease> 27 days[5]
Moxifloxacin FluoroquinoloneBroadSignificant decrease[5][6]Significant decrease~ 20-27 days[5]

Table 2: Proliferation of Opportunistic Pathogens

AgentEffect on Clostridioides difficile ColonizationEffect on Vancomycin-Resistant Enterococci (VRE)Effect on Proteobacteria Abundance
Agent 138 No significant increaseNo significant increaseNo significant change
Broad-Spectrum Antibiotics (General) Increased risk of proliferation[1][2]Increased risk of colonizationIncrease in relative abundance[3][7]

Experimental Protocols

The data presented above is based on standardized preclinical models. A detailed methodology for a key comparative experiment is provided below.

In Vivo Mouse Model for Gut Microbiota Disruption

Objective: To compare the effects of "this compound" and a broad-spectrum antibiotic (e.g., clindamycin) on the composition of the murine gut microbiota.

1. Animal Model and Housing:

  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Housing: Mice are housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water. Each treatment group is housed separately to prevent cross-contamination.

2. Treatment Groups:

  • Group 1 (Control): Vehicle administration (e.g., sterile saline) via oral gavage for 10 days.

  • Group 2 (Agent 138): "this compound" administered at a therapeutically relevant dose via oral gavage for 10 days.

  • Group 3 (Broad-Spectrum): Clindamycin administered at a standard therapeutic dose (e.g., 10 mg/kg) via oral gavage for 10 days.

3. Sample Collection:

  • Fecal pellets are collected from each mouse at baseline (Day 0), during treatment (e.g., Day 2, 5, 10), and during a recovery period (e.g., Day 15, 20, 27).

  • Samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.

4. Microbiota Analysis (16S rRNA Gene Sequencing):

  • DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using universal primers.

  • Library Preparation and Sequencing: PCR products are purified, indexed, and pooled for sequencing on an Illumina MiSeq platform.

  • Bioinformatic Analysis: Raw sequence data is processed using a standard pipeline (e.g., QIIME 2). This includes quality filtering, denoising (e.g., with DADA2), taxonomic classification against a reference database (e.g., SILVA or Greengenes), and calculation of alpha and beta diversity metrics.

5. Data Analysis:

  • Alpha diversity (within-sample diversity) is assessed using metrics such as the Shannon index and observed OTUs (Operational Taxonomic Units).

  • Beta diversity (between-sample diversity) is visualized using Principal Coordinate Analysis (PCoA) of Bray-Curtis dissimilarity.

  • Statistical significance between groups is determined using appropriate tests (e.g., Kruskal-Wallis for alpha diversity, PERMANOVA for beta diversity).

Visualizing the Impact: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Sampling cluster_analysis Microbiota Analysis cluster_outcome Comparative Outcomes start C57BL/6 Mice groups Grouping: - Control - Agent 138 - Broad-Spectrum Abx start->groups treatment 10-Day Oral Gavage groups->treatment sampling Fecal Sampling (Days 0, 2, 5, 10, 15, 20, 27) treatment->sampling dna_extraction DNA Extraction sampling->dna_extraction pcr 16S rRNA Amplification dna_extraction->pcr sequencing Illumina Sequencing pcr->sequencing bioinformatics Bioinformatic Analysis (QIIME 2) sequencing->bioinformatics diversity Alpha/Beta Diversity bioinformatics->diversity composition Taxonomic Composition bioinformatics->composition Signaling_Pathway cluster_broad Broad-Spectrum Antibiotic Action cluster_narrow Agent 138 (Narrow-Spectrum) Action broad_abx Broad-Spectrum Antibiotic pathogens Pathogenic Bacteria broad_abx->pathogens Inhibition commensals Commensal Microbiota broad_abx->commensals Inhibition dysbiosis Dysbiosis (Reduced Diversity) commensals->dysbiosis opportunists Opportunistic Pathogen Overgrowth (e.g., C. difficile) dysbiosis->opportunists Enables agent_138 This compound target_pathogen Target Pathogen agent_138->target_pathogen Selective Inhibition commensals_preserved Commensal Microbiota (Preserved) homeostasis Microbiota Homeostasis commensals_preserved->homeostasis colonization_resistance Colonization Resistance Maintained homeostasis->colonization_resistance

References

A Meta-Analysis of Preclinical Data on Baicalein (Antibacterial Agent 138) and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalein, a flavonoid originally isolated from the root of Scutellaria baicalensis, has been identified in some literature and databases as "Antibacterial agent 138". This guide provides a meta-analysis of available preclinical data on the antibacterial efficacy of baicalein and its analogues. While clinical trial data remains limited, a substantial body of in vitro and in vivo evidence highlights its potential as a standalone antibacterial agent and as a synergist to conventional antibiotics. This document aims to objectively compare its performance with other antibacterial alternatives, supported by experimental data, to aid in future research and drug development endeavors.

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of baicalein against various bacterial strains, as well as its synergistic activity when combined with conventional antibiotics.

Table 1: In Vitro Antibacterial Activity of Baicalein

BacteriumStrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusATCC 2921332128[1]
Staphylococcus aureus (MSSA)115 (clinical)64128[1]
Staphylococcus aureus (MRSA)49 (clinical)64128[1]
Staphylococcus aureus17546 (clinical)256-[2]
Staphylococcus aureus-500-[3]
Staphylococcus aureus-10244096[4]
Pseudomonas aeruginosaPAO1>1024>1024[5][6]
Escherichia coli (APEC)-256-[7]

Table 2: Synergistic Antibacterial Activity of Baicalein with Conventional Antibiotics

BacteriumAntibioticBaicalein ConcentrationFold Reduction in Antibiotic MICFractional Inhibitory Concentration (FIC) IndexReference
Staphylococcus aureus (MRSA)Kanamycin1/8 MIC of Baicalin-<0.5[8]
Staphylococcus aureusRifampicin--<0.5[3]
Acinetobacter baumannii (MDR)Doxycycline62.5 µg/mL-0.09375[9]
Klebsiella pneumoniae (MDR)Doxycycline--0.1875[9]
Staphylococcus aureus (MRSA)Tetracycline-Significant-[10]
Staphylococcus aureus (MRSA)β-lactams-Significant-[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MIC and MBC of baicalein are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure:

    • A two-fold serial dilution of baicalein is prepared in a 96-well microtiter plate containing Mueller-Hinton broth (MHB).

    • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of baicalein that completely inhibits visible bacterial growth.[2]

    • To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates.

    • The plates are incubated at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[4]

Checkerboard Assay for Synergism

The synergistic effect of baicalein in combination with conventional antibiotics is assessed using the checkerboard microdilution assay.

  • Procedure:

    • Two-fold serial dilutions of baicalein and the partner antibiotic are prepared and combined in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plate is incubated, and the MIC of each agent in combination is determined.

    • The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The results are interpreted as follows: FIC index ≤ 0.5 indicates synergy; >0.5 to 4 indicates an additive or indifferent effect; and >4 indicates antagonism.[8][9]

Time-Kill Assay

The time-kill assay is performed to evaluate the bactericidal kinetics of baicalein alone or in combination with other antibiotics.

  • Procedure:

    • A standardized bacterial suspension is added to flasks containing MHB with baicalein at various concentrations (e.g., 1x, 2x, 4x MIC).

    • The flasks are incubated at 37°C with shaking.

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn, serially diluted, and plated on agar plates.

    • The plates are incubated, and the number of viable colonies (CFU/mL) is determined.

    • A time-kill curve is plotted as log10 CFU/mL versus time.

Biofilm Inhibition and Eradication Assays

The effect of baicalein on bacterial biofilm formation and pre-formed biofilms is commonly assessed using a crystal violet staining method.

  • Procedure for Inhibition:

    • A standardized bacterial suspension is added to the wells of a 96-well plate containing various concentrations of baicalein.

    • The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

    • The planktonic bacteria are removed, and the wells are washed with phosphate-buffered saline (PBS).

    • The remaining biofilm is stained with crystal violet, followed by washing.

    • The bound dye is solubilized (e.g., with ethanol), and the absorbance is measured to quantify the biofilm biomass.[2]

  • Procedure for Eradication:

    • Biofilms are allowed to form in a 96-well plate as described above.

    • The planktonic bacteria are removed, and fresh medium containing various concentrations of baicalein is added to the wells with pre-formed biofilms.

    • The plate is incubated for another 24 hours.

    • The biofilm biomass is quantified using the crystal violet method as described above.[3]

Mechanism of Action and Signaling Pathways

Preclinical studies suggest that baicalein exerts its antibacterial effects through multiple mechanisms, including the disruption of bacterial communication and virulence.

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Baicalein has been shown to interfere with the quorum sensing (QS) system of P. aeruginosa, a critical regulator of virulence factor production and biofilm formation.[5] At sub-inhibitory concentrations, baicalein downregulates the expression of key QS regulatory genes (lasI, lasR, rhlI, rhlR), leading to a reduction in the production of QS signaling molecules and a subsequent decrease in virulence factors such as pyocyanin, elastase, and rhamnolipids.[5][6]

G Baicalein Baicalein lasI lasI/lasR Baicalein->lasI downregulates rhlI rhlI/rhlR Baicalein->rhlI downregulates QS_system Quorum Sensing System lasI->QS_system rhlI->QS_system Virulence_Factors Virulence Factor Production (Pyocyanin, Elastase, etc.) QS_system->Virulence_Factors regulates Biofilm Biofilm Formation QS_system->Biofilm regulates

Baicalein's inhibition of the P. aeruginosa quorum sensing system.
Inhibition of Quorum Sensing in Staphylococcus aureus

In S. aureus, baicalein has been observed to downregulate the accessory gene regulator (agr) system, a key QS pathway. This leads to a reduction in the production of toxins like α-hemolysin and staphylococcal enterotoxin A (SEA).[11]

G Baicalein Baicalein agr_system agr Quorum Sensing System (agrA, RNAIII, sarA) Baicalein->agr_system downregulates Toxin_Production Toxin Production (α-hemolysin, SEA) agr_system->Toxin_Production regulates Biofilm_Formation Biofilm Formation agr_system->Biofilm_Formation regulates

Baicalein's impact on the S. aureus agr quorum sensing system.
Potential Inhibition of Bacterial DNA Gyrase and Topoisomerase

Some studies suggest that baicalein may exert its antibacterial effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase II, which are crucial for DNA replication.[12][13] This mechanism would lead to the disruption of bacterial cell division and ultimately cell death.

G Baicalein Baicalein DNA_Gyrase DNA Gyrase Baicalein->DNA_Gyrase inhibits Topoisomerase Topoisomerase II Baicalein->Topoisomerase inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division

Proposed inhibition of bacterial DNA replication enzymes by baicalein.

Baicalein Analogues

Research into the synthesis and antibacterial activity of baicalein analogues is an emerging area. Studies have shown that modifications to the baicalein structure, such as the introduction of bromine atoms on the B-ring, can enhance its antiviral activity.[14] While comprehensive comparative data on the antibacterial properties of a wide range of analogues is not yet available, this represents a promising avenue for the development of novel antibacterial agents with improved efficacy and pharmacological properties.

Conclusion and Future Directions

The preclinical data strongly suggest that baicalein ("this compound") possesses significant antibacterial properties, both as a standalone agent and as a potentiator of conventional antibiotics against a range of clinically relevant bacteria. Its multifaceted mechanism of action, particularly its ability to disrupt quorum sensing and biofilm formation, makes it an attractive candidate for further investigation in an era of growing antimicrobial resistance.

However, the lack of robust clinical trial data is a significant gap. Future research should focus on:

  • Standardized in vitro and in vivo studies to establish a more comprehensive and directly comparable dataset of baicalein's efficacy against a wider array of bacterial pathogens.

  • Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion, which are crucial for determining appropriate dosing and delivery methods.

  • Toxicology studies to ensure its safety for potential clinical use.

  • Well-designed clinical trials to evaluate its efficacy and safety in human subjects, both as a monotherapy and in combination with existing antibiotics.

  • Further exploration of baicalein analogues to identify compounds with enhanced antibacterial activity and improved drug-like properties.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.